Product packaging for Rhamnetin(Cat. No.:CAS No. 90-19-7)

Rhamnetin

カタログ番号: B192265
CAS番号: 90-19-7
分子量: 316.26 g/mol
InChIキー: JGUZGNYPMHHYRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Rhamnetin (CAS 90-19-7), a naturally occurring O-methylated flavonol, is a high-value compound for researching therapeutic interventions against inflammatory conditions and antibiotic-resistant bacterial infections. Recent studies highlight its significant anti-inflammatory and antioxidant activities, demonstrating particular efficacy in models of Gram-negative sepsis. In vitro, this compound potently inhibits the production of key pro-inflammatory mediators, including interleukin-6 (IL-6) and nitric oxide (NO), in macrophages stimulated by lipopolysaccharide (LPS), E. coli , or carbapenem-resistant Acinetobacter baumannii (CRAB) . A key advantage for research applications is its favorable cytotoxicity profile, as this compound has been shown to be less toxic to mammalian cells, including RAW 264.7 mouse macrophages and human embryonic kidney (HEK) cells, compared to its flavonoid isoforms like isothis compound and quercetin . The mechanistic basis of its action involves the suppression of Toll-like receptor 4 (TLR4)-mediated inflammatory signaling and the reduction of lipopolysaccharide (LPS) levels in vivo . Furthermore, this compound exhibits strong antioxidant properties by markedly reducing intracellular reactive oxygen species (ROS) generation induced by CRAB infection . This suppression of oxidative stress contributes to its cytoprotective effects, as it inhibits both apoptotic and pyroptotic cell death pathways by suppressing the cleavage of key proteins like caspase-1, caspase-3, and PARP-1 . In murine models of CRAB-induced septic shock, treatment with this compound significantly reduced bacterial loads in organs like the lung, liver, and kidney, alleviated lung damage, and normalized pro-inflammatory cytokine levels, underscoring its potential for future therapeutic development . This product is provided as a neat solid for research purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O7 B192265 Rhamnetin CAS No. 90-19-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one
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InChI

InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

JGUZGNYPMHHYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H12O7
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DSSTOX Substance ID

DTXSID40237979
Record name Rhamnetin
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Molecular Weight

316.26 g/mol
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CAS No.

90-19-7
Record name Rhamnetin
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Foundational & Exploratory

An In-depth Technical Guide to Rhamnetin: Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnetin, an O-methylated flavonol, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways it modulates. Quantitative data on this compound content in various plant materials is presented in structured tables for comparative analysis. Furthermore, this document offers detailed experimental protocols and visual diagrams of signaling pathways and experimental workflows to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is distributed throughout the plant kingdom, with notable concentrations found in various herbs, fruits, and medicinal plants. The primary documented sources include, but are not limited to, cloves (Syzygium aromaticum), the fruits and aerial parts of Buckthorn species (Rhamnus), coriander (Coriandrum sativum), and sour cherries (Prunus cerasus).[1] Other reported sources include tea (Camellia sinensis), Ammannia multiflora, Oxytropis falcate, and the bark of Eucalyptus camaldulensis. While this compound is found in a variety of fruits and vegetables, its concentration can vary significantly depending on the plant species, cultivar, growing conditions, and part of the plant used.[2]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in plant materials is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The following table summarizes the reported quantities of this compound in several natural sources.

Natural SourcePlant PartThis compound ContentAnalytical MethodReference
Coriandrum sativum L. (Coriander)SeedsPresent (quantification of other flavonoids provided)RP-HPLC[3]
Salix bordensis Turcz.-VariableHPLC-DAD, HPLC-ESI-MS[4]
Prunus cerasus L. (Sour Cherry)FruitsDerivatives identifiedLC-PDA-MS[5]
Rhamnus disperma BoissFruits, Aerial PartsIdentified as one of five flavonol aglycones-
Syzygium aromaticum (Clove)Flower BudsIdentified as a key flavonoid-
Eucalyptus camaldulensisBarkTentatively identified as (iso)this compoundUPLC/ESI-MS

Note: The table indicates the presence of this compound or its derivatives. Specific quantitative data for this compound is often part of a broader flavonoid analysis, and direct comparisons can be challenging due to variations in analytical methods and reporting standards.

Extraction and Purification of this compound

The extraction and purification of this compound from its natural sources are critical steps for its characterization and utilization in research and development. The choice of extraction method and solvent significantly impacts the yield and purity of the final product.

Extraction Methodologies

Several techniques have been employed for the extraction of flavonoids like this compound from plant matrices. These range from conventional methods to more modern, efficient techniques.

  • Soxhlet Extraction: A classical method involving continuous extraction with a solvent. While effective, it can be time-consuming and may lead to the degradation of thermolabile compounds.

  • Maceration: A simple technique involving soaking the plant material in a solvent for a specified period.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. This method generally requires shorter extraction times and lower temperatures compared to conventional methods.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

The selection of the appropriate solvent is crucial. Ethanol and methanol, often in aqueous solutions (e.g., 70-80% ethanol), are commonly used for flavonoid extraction due to their polarity, which is suitable for dissolving these compounds.

Detailed Experimental Protocol: Ultrasound-Assisted Extraction of Flavonoids from Plant Material (General Protocol)

This protocol provides a general framework for the extraction of flavonoids, including this compound, using UAE. Optimization of parameters is recommended for each specific plant material.

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 70% ethanol)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a known amount of the dried, powdered plant material.

  • Solvent Addition: Add the extraction solvent to the plant material at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Ultrasonication: Place the mixture in an ultrasonic bath or use a probe sonicator. Set the desired temperature (e.g., 50°C) and sonication time (e.g., 30 minutes). The ultrasonic power should also be optimized (e.g., 300 W).

  • Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

  • Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

  • Yield Calculation: Dry the crude extract to a constant weight and calculate the extraction yield.

Purification

Following extraction, the crude extract containing a mixture of compounds is subjected to purification to isolate this compound. Column chromatography is a widely used technique for this purpose.

Purification by Column Chromatography (General Protocol):

  • Stationary Phase: Pack a glass column with a suitable adsorbent, such as silica gel or polyamide resin.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be used.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways, which are critical in the pathogenesis of several diseases, including cancer and inflammatory disorders.

Apoptosis Pathway

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms involves the upregulation of the tumor suppressor protein p53 and microRNA-34a (miR-34a). This, in turn, leads to the suppression of Notch-1 signaling, a pathway often dysregulated in cancer. The activation of caspases, such as caspase-3 and caspase-9, is a central event in the execution of apoptosis, and this compound has been observed to increase their activity.

This compound This compound p53 p53 This compound->p53 miR34a miR-34a p53->miR34a Notch1 Notch-1 miR34a->Notch1 Caspase9 Caspase-9 Notch1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis via the p53/miR-34a/Notch-1 pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK) branches. By inhibiting the phosphorylation of these kinases, this compound can suppress inflammatory responses and cancer cell proliferation.

This compound This compound JNK JNK This compound->JNK p38 p38 MAPK This compound->p38 ERK ERK This compound->ERK Inflammation Inflammation JNK->Inflammation p38->Inflammation Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. In many cancers and inflammatory diseases, the NF-κB pathway is constitutively active. This compound and its isomer isothis compound have been demonstrated to inhibit the activation of NF-κB. This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

This compound This compound IKK IKK This compound->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus GeneTranscription Inflammatory Gene Transcription Nucleus->GeneTranscription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature of many cancers. Studies on isothis compound, a close structural analog of this compound, have shown that it can inhibit the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell growth. It is plausible that this compound shares a similar mechanism of action.

This compound This compound (Isothis compound) PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: this compound's potential inhibitory role in the PI3K/Akt/mTOR pathway.

Experimental Workflows

General Workflow for Extraction and Analysis of this compound

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound from a plant source.

PlantMaterial Plant Material (e.g., Cloves, Coriander) Drying Drying & Grinding PlantMaterial->Drying Extraction Extraction (e.g., UAE, MAE) Drying->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis Analysis (HPLC, LC-MS, NMR) Purethis compound->Analysis BiologicalAssays Biological Assays Purethis compound->BiologicalAssays

Caption: Experimental workflow for this compound extraction and analysis.

Conclusion

This compound is a promising natural flavonoid with a well-documented presence in several plant species and significant potential for therapeutic applications. This guide has provided a detailed overview of its natural sources, methods for its extraction and purification, and its mechanisms of action at the molecular level. The provided protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the pharmacological properties and potential applications of this compound. Future research should focus on optimizing extraction yields from various sources, conducting more extensive quantitative analyses, and further elucidating its complex interactions with cellular signaling pathways to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Rhamnetin Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnetin, a 7-O-methylated flavonol, is a plant secondary metabolite with a growing reputation for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Understanding its biosynthetic pathway is paramount for metabolic engineering strategies aimed at enhancing its production in various plant systems or for developing cell-free enzymatic synthesis platforms. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing each enzymatic step from primary metabolism to the final product. It includes a summary of available quantitative data, detailed experimental protocols for key enzymes, and a visual representation of the pathway to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Core Biosynthetic Pathway of this compound

This compound biosynthesis is an extension of the general flavonoid pathway, which itself is a branch of the broader phenylpropanoid pathway. The synthesis originates from the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the central flavonoid precursor, naringenin. Subsequent modifications lead to the formation of quercetin, the immediate precursor of this compound. The final step is a specific O-methylation of quercetin.

The key enzymatic steps are as follows:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid, committing carbon flux from primary to secondary metabolism.[3][4]

  • Cinnamic Acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.[4]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a key activated intermediate.

  • Chalcone Synthase (CHS): CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): CHI facilitates the stereospecific intramolecular cyclization of naringenin chalcone to produce (2S)-naringenin, a flavanone.

  • Flavanone 3-hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase hydroxylates naringenin at the 3-position of the C-ring to yield dihydrokaempferol.

  • Flavonol Synthase (FLS): FLS, another 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C2 and C3 of the C-ring of dihydrokaempferol to form the flavonol kaempferol. It can also act on dihydroquercetin to produce quercetin.

  • Flavonoid 3'-hydroxylase (F3'H): This cytochrome P450 monooxygenase hydroxylates kaempferol at the 3'-position of the B-ring to produce quercetin.

  • Quercetin 7-O-methyltransferase (QOMT): In the final step, a specific O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of quercetin, yielding this compound.

Quantitative Data

Quantitative data for each specific enzymatic step in the this compound pathway is dispersed across various studies and plant species. The following tables summarize available data for key enzymes and this compound production to provide a comparative overview.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKm (µM)Vmax (activity unit)Plant SourceReference
Chalcone Synthase (CHS)p-Coumaroyl-CoA~1-5VariesVarious
Chalcone Isomerase (CHI)Naringenin chalcone~10-50VariesVarious
Flavonoid 3'-O-Methyltransferase (ROMT-9)LuteolinNot specifiedNot specifiedRice
O-Methyltransferase (SaOMT-2)QuercetinNot specifiedHigher than for isothis compoundStreptomyces avermitilis
O-Methyltransferase (CrOMT2)QuercetinNot specifiedNot specifiedCitrus reticulata

Table 2: this compound Production in Plant Cell Cultures

Plant SpeciesElicitorElicitor ConcentrationThis compound Yield (mg/g DW)Fold Increase vs. ControlReference
Vernonia anthelminticaMethyl Jasmonate0.8 mM1.1042.2
Vernonia anthelminticaSalicylic Acid1.0 mM1.3512.7
Vernonia anthelminticaControl-~0.5-
Vernonia anthelmintica (field grown leaf)--0.143-

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthetic pathway.

Enzyme Activity Assays

3.1.1. Chalcone Synthase (CHS) Activity Assay

  • Principle: The enzymatic activity of CHS is determined by measuring the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. The product can be quantified by spectrophotometry or HPLC.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0-8.0), p-coumaroyl-CoA, malonyl-CoA, and the enzyme extract.

    • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

    • Reaction Termination: Stop the reaction by adding acidified methanol or by extraction with ethyl acetate.

    • Analysis: Analyze the product formation using a spectrophotometer by measuring the absorbance at approximately 370 nm (for naringenin chalcone) or by HPLC analysis for more specific quantification.

3.1.2. Chalcone Isomerase (CHI) Activity Assay

  • Principle: CHI activity is measured by monitoring the decrease in absorbance of the substrate, naringenin chalcone, as it is converted to the colorless product, naringenin.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture in a cuvette containing potassium phosphate buffer (pH 7.5) and naringenin chalcone.

    • Initiation: Start the reaction by adding the purified recombinant CHI protein or plant extract.

    • Analysis: Monitor the decrease in absorbance at approximately 395 nm over time using a spectrophotometer. The initial rate of the reaction is proportional to the enzyme activity.

3.1.3. Flavonol Synthase (FLS) Activity Assay

  • Principle: FLS activity is determined by measuring the conversion of a dihydroflavonol (e.g., dihydroquercetin) to its corresponding flavonol (quercetin). The product is typically analyzed by HPLC.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.0-7.5), the dihydroflavonol substrate, 2-oxoglutarate, FeSO₄, ascorbate, and the enzyme source.

    • Incubation: Incubate the mixture at 30°C for a specified time.

    • Reaction Termination: Stop the reaction by adding a solvent like ethyl acetate and acidifying.

    • Analysis: Extract the products with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol for analysis by HPLC.

3.1.4. Quercetin 7-O-methyltransferase (QOMT) Assay

  • Principle: The activity of QOMT is assayed by measuring the formation of this compound from quercetin and the methyl donor S-adenosyl-L-methionine (SAM).

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5-8.0), quercetin, S-adenosyl-L-methionine (SAM), and the enzyme extract.

    • Incubation: Incubate the reaction at 30-37°C for a defined period.

    • Reaction Termination: Terminate the reaction by adding acid (e.g., HCl) and extracting the product with ethyl acetate.

    • Analysis: The product, this compound, is quantified using HPLC analysis.

Quantification of this compound and Precursors by HPLC
  • Principle: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is a powerful technique for the separation and quantification of this compound and its precursors in plant extracts.

  • Methodology:

    • Sample Preparation:

      • Harvest and freeze-dry plant tissue.

      • Grind the dried tissue to a fine powder.

      • Extract the metabolites with a solvent such as 80% methanol, often assisted by sonication.

      • Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

    • HPLC Analysis:

      • Column: Use a C18 reversed-phase column.

      • Mobile Phase: A gradient elution with two solvents is typically used, for example, water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

      • Detection: Monitor the elution of compounds using a UV detector at a wavelength of around 370 nm for flavonols or a mass spectrometer for more sensitive and specific detection.

      • Quantification: Create a standard curve using authentic this compound and quercetin standards to accurately quantify their concentrations in the samples.

Visualizing the Pathway and Experimental Workflows

To provide a clear and concise understanding of the this compound biosynthetic pathway and the experimental procedures, the following diagrams have been generated using Graphviz.

Rhamnetin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Naringenin_chalcone Naringenin_chalcone p-Coumaroyl-CoA->Naringenin_chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin_chalcone 3x Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Quercetin Quercetin Kaempferol->Quercetin F3'H This compound This compound Quercetin->this compound QOMT (7-O-methyltransferase)

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Experimental_Workflow cluster_enzyme_assay Enzyme Activity Assay Workflow cluster_metabolite_quantification Metabolite Quantification Workflow Plant_Tissue_Enzyme Plant Tissue / Recombinant Protein Extraction_Purification Protein Extraction / Purification Plant_Tissue_Enzyme->Extraction_Purification Reaction_Mixture Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Extraction_Purification->Reaction_Mixture Incubation Incubation (Controlled Temperature & Time) Reaction_Mixture->Incubation Termination Reaction Termination Incubation->Termination Analysis Product Analysis (Spectrophotometry / HPLC) Termination->Analysis Plant_Tissue_Metabolite Plant Tissue Freeze_Drying Freeze Drying & Grinding Plant_Tissue_Metabolite->Freeze_Drying Extraction_Metabolite Metabolite Extraction (e.g., 80% Methanol) Freeze_Drying->Extraction_Metabolite Filtration Centrifugation & Filtration Extraction_Metabolite->Filtration HPLC_Analysis HPLC-UV/MS Analysis Filtration->HPLC_Analysis Quantification Quantification (Standard Curve) HPLC_Analysis->Quantification

Caption: General experimental workflows for enzyme assays and metabolite analysis.

Conclusion

The biosynthesis of this compound in plants is a well-defined extension of the general flavonoid pathway, culminating in the 7-O-methylation of quercetin. This guide has outlined the core enzymatic steps, provided a compilation of available quantitative data, and detailed essential experimental protocols for the analysis of this pathway. The provided visualizations offer a clear framework for understanding the complex series of reactions and the experimental approaches to study them. A thorough comprehension of this pathway is critical for the successful metabolic engineering of plants and microorganisms for enhanced this compound production, which holds significant promise for the pharmaceutical and nutraceutical industries. Further research is warranted to fully characterize the specific O-methyltransferases responsible for this compound synthesis in various plant species and to elucidate the regulatory networks that govern the flux through this valuable metabolic pathway.

References

The Pharmacological Profile of Rhamnetin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Pharmacological Properties, Mechanistic Pathways, and Experimental Data of the Flavonoid Rhamnetin

Introduction

This compound, a naturally occurring O-methylated flavonol, has emerged as a compound of significant interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

This compound (2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one) is a flavonoid found in various plants and fruits.[1] Its multifaceted pharmacological activities stem from its unique chemical structure, which allows it to interact with a variety of cellular targets and modulate critical signaling cascades. This guide synthesizes current research to provide a thorough understanding of this compound's therapeutic potential.

Antioxidant Properties

This compound exhibits potent antioxidant activity, which is a cornerstone of its diverse pharmacological effects. This activity is attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative measure of its antioxidant potency.

AssayThis compound IC50Notes
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Data for this compound is limited; however, its structurally related flavonoid, isothis compound, shows an IC50 of 24.61 µM.The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Data for this compound is limited; isothis compound demonstrates an IC50 of 14.54 µM.[2]The ABTS assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Experimental Protocol: DPPH Radical Scavenging Assay

A common method to determine the free radical scavenging activity of a compound is the DPPH assay.

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Prepare a series of dilutions of this compound.

  • Reaction Mixture : In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add a fixed volume of each this compound dilution to the corresponding wells. Include a control with only the solvent and DPPH.

  • Incubation : Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement : Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control – Abs_sample) / Abs_control] x 100

  • IC50 Determination : The IC50 value, the concentration of this compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of this compound.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the inhibition of several signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

This compound directly binds to and inhibits key kinases in the MAPK cascade, including c-Jun N-terminal kinase 1 (JNK1) and p38 MAPK.[4] This inhibition prevents the downstream activation of transcription factors involved in the inflammatory response.

Quantitative Data: Kinase Binding and Inhibition
Target KinaseBinding Affinity (M⁻¹)IC50
JNK1 9.7 x 10⁸Similar to the JNK1 inhibitor SP600125
p38 MAPK 2.31 x 10⁷-
ERK1 High affinitySimilar to the ERK1 inhibitor U0126

Signaling Pathway Visualization

Rhamnetin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade NF_kB NF-κB TLR4->NF_kB MAPK_cascade->NF_kB This compound This compound This compound->MAPK_cascade Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NF_kB->Pro_inflammatory_Cytokines Induces Transcription

This compound's inhibition of the MAPK signaling pathway.

Anticancer Properties

This compound has shown promise as an anticancer agent by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell types.[1]

Mechanism of Action

The anticancer effects of this compound are multifaceted and involve the modulation of several critical signaling pathways, including the PI3K/Akt/mTOR and Notch-1 pathways. By inhibiting these pathways, this compound can suppress tumor growth and survival. It has been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, with the IC50 values indicating its potency.

Cell LineCancer TypeThis compound IC50 (µM)
Ehrlich Ascites Tumor (EAT) cells Breast Adenocarcinoma2.5 µg/ml (approx. 7.9 µM) resulted in cell death

Note: Data on specific IC50 values for a wide range of human cancer cell lines for this compound is limited in the reviewed literature. More research is needed in this area.

In Vivo Anticancer Activity

In vivo studies using animal models have provided further evidence of this compound's anticancer potential.

Animal ModelCancer TypeDosage and AdministrationKey Findings
Balb/C mice Ehrlich Ascites Tumor100 µg/kg and 200 µg/kg, intraperitoneal or subcutaneous injectionBoth doses suppressed tumor mass.

Signaling Pathway Visualization

Rhamnetin_Anticancer_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Apoptosis Apoptosis

This compound's inhibition of the PI3K/Akt/mTOR pathway.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases. Its neuroprotective mechanisms are closely linked to its antioxidant and anti-inflammatory activities.

Mechanism of Action

This compound protects neuronal cells from oxidative stress-induced damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes.

Signaling Pathway Visualization

Rhamnetin_Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change This compound This compound This compound->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Protocol: Western Blot Analysis for Nrf2 Activation

Western blotting is a key technique to assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2 and the expression of its downstream target proteins.

  • Cell Culture and Treatment : Culture appropriate neuronal cells and treat them with different concentrations of this compound for a specified duration.

  • Protein Extraction : Lyse the cells to extract total protein or perform subcellular fractionation to separate nuclear and cytosolic proteins.

  • Protein Quantification : Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for Nrf2 or its downstream targets (e.g., HO-1, NQO1) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify the band intensities to determine the relative protein expression levels. An increased level of Nrf2 in the nuclear fraction and increased expression of HO-1 and NQO1 would indicate activation of the Nrf2 pathway.

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of pharmacological properties that warrant further investigation for its therapeutic potential. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, cancer, and neurodegeneration makes it a compelling candidate for drug development.

While preclinical studies have provided a strong foundation, further research is necessary to fully elucidate its mechanisms of action and to establish its efficacy and safety in clinical settings. Future studies should focus on:

  • Pharmacokinetics and Bioavailability : Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

  • Clinical Trials : Conducting well-designed clinical trials to evaluate the therapeutic potential of this compound in various diseases.

  • Structure-Activity Relationship Studies : Synthesizing and evaluating this compound derivatives to identify compounds with enhanced potency and selectivity.

The comprehensive data presented in this technical guide underscores the potential of this compound as a lead compound for the development of novel therapeutics for a range of human diseases.

References

Rhamnetin's Anti-Cancer Mechanisms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Rhamnetin, a naturally occurring O-methylated flavonoid, has emerged as a promising candidate in oncology research due to its multifaceted anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel cancer therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous exploration of novel therapeutic agents. Natural products, with their vast structural diversity and biological activity, represent a significant reservoir for anti-cancer drug discovery. This compound, a flavonoid found in various plants, has demonstrated potent anti-proliferative, pro-apoptotic, and anti-metastatic activities across a spectrum of cancer cell lines. This guide delves into the core mechanisms of this compound's action, providing a comprehensive resource for the scientific community.

Quantitative Analysis of this compound's Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. This section presents a summary of this data in a structured format to facilitate comparison and inform future experimental design.

IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 values for this compound vary depending on the cancer cell line and the duration of exposure.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7Breast Cancer48~20-25[1]
MCF-7Breast Cancer72~10-25[1]
SKOV3Ovarian CancerNot SpecifiedNot Specified[2]
NCI-H1299Non-small Cell Lung CancerNot SpecifiedNon-cytotoxic up to 15 µM[3]
NCI-H460Non-small Cell Lung CancerNot SpecifiedNon-cytotoxic up to 15 µM[3]

Note: Some studies on the closely related flavonoid isothis compound show IC50 values in various other cancer cell lines, providing a comparative perspective.

Effects of this compound on Cell Cycle Distribution

This compound has been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.

Cell LineCancer TypeThis compound Conc. (µM)Treatment Duration (h)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
SKOV3Ovarian CancerNot SpecifiedNot SpecifiedIncreased (Arrest at G1)Not SpecifiedNot Specified
HL-60Human LeukemiaNot SpecifiedNot SpecifiedIncreased (Arrest at G0/G1)Not SpecifiedNot Specified

Note: Data for specific percentage changes in cell cycle distribution for this compound is limited in the initial search results. Studies on isothis compound show G2/M phase arrest in bladder cancer cells.

Core Mechanisms of Action & Signaling Pathways

This compound's anti-cancer activity is attributed to its ability to modulate multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. One of the key mechanisms involves the activation of the intrinsic apoptotic pathway. In MCF-7 breast cancer cells, this compound treatment leads to a dose-dependent increase in the activity of caspase-3 and caspase-9, which are crucial executioner and initiator caspases, respectively.

Modulation of the p53/miR-34a/Notch-1 Signaling Pathway

In breast cancer cells, this compound has been shown to upregulate the expression of the tumor suppressor protein p53. This, in turn, promotes the expression of microRNA-34a (miR-34a). miR-34a then directly targets and suppresses the expression of Notch-1, a key signaling molecule often implicated in cancer cell proliferation and survival. The downregulation of Notch-1 signaling ultimately contributes to the apoptotic effect of this compound.

Rhamnetin_p53_Notch1_Pathway This compound This compound p53 p53 This compound->p53 Upregulates miR34a miR-34a p53->miR34a Promotes expression Apoptosis Apoptosis p53->Apoptosis Induces Notch1 Notch-1 miR34a->Notch1 Suppresses Notch1->Apoptosis Inhibits Rhamnetin_PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound (Isothis compound) This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Rhamnetin_MAPK_Pathway ExtracellularStimuli Extracellular Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK ExtracellularStimuli->MAPKKK This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK Modulates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Apoptosis, Inflammation) TranscriptionFactors->CellularResponse Regulates Rhamnetin_NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., Radiation) IKK IKK Complex Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Gene Transcription (Pro-survival, Proliferation) NFkB->GeneTranscription Activates MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis SeedCells 1. Seed cells in 96-well plate Preparethis compound 2. Prepare this compound dilutions TreatCells 3. Treat cells with This compound Preparethis compound->TreatCells Incubate 4. Incubate for 24/48/72 hours TreatCells->Incubate AddMTT 5. Add MTT solution Incubate->AddMTT IncubateMTT 6. Incubate for 2-4 hours AddMTT->IncubateMTT AddDMSO 7. Add DMSO to dissolve formazan IncubateMTT->AddDMSO MeasureAbsorbance 8. Measure absorbance at 570 nm AddDMSO->MeasureAbsorbance Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis CollectCells 1. Collect treated and control cells WashCells 2. Wash cells with cold PBS CollectCells->WashCells ResuspendCells 3. Resuspend in 1X Binding Buffer WashCells->ResuspendCells AddStains 4. Add Annexin V-FITC and PI ResuspendCells->AddStains Incubate 5. Incubate for 15 min in the dark AddStains->Incubate AddBuffer 6. Add 1X Binding Buffer Incubate->AddBuffer FlowCytometry 7. Analyze by flow cytometry AddBuffer->FlowCytometry Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis ProteinExtraction 1. Protein Extraction & Quantification SDSPAGE 2. SDS-PAGE ProteinExtraction->SDSPAGE Transfer 3. Protein Transfer SDSPAGE->Transfer Blocking 4. Blocking Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. Chemiluminescent Detection SecondaryAb->Detection

References

Rhamnetin: A Dual-Acting Flavonoid in Redox Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Antioxidant and Pro-oxidant Activities

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhamnetin, a naturally occurring O-methylated flavonol, has garnered significant attention in the scientific community for its multifaceted biological activities. Found in various plants, this flavonoid demonstrates a fascinating duality in its interaction with cellular redox systems. Depending on the cellular context and concentration, this compound can act as a potent antioxidant, protecting normal cells from oxidative damage, or as a pro-oxidant, inducing oxidative stress and promoting apoptosis in cancer cells.[1] This paradoxical behavior makes this compound a compelling molecule for therapeutic development, particularly in oncology and for the treatment of diseases associated with oxidative stress.[1] This technical guide provides a comprehensive overview of this compound's antioxidant and pro-oxidant mechanisms, detailed experimental protocols for their assessment, and a summary of key quantitative data.

Antioxidant Activities of this compound

This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems. Its chemical structure, rich in hydroxyl groups, allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby inhibiting processes like lipid peroxidation.[1][2]

Mechanism of Action: Nrf2/ARE Pathway Activation

A key indirect antioxidant mechanism of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1]

  • Under Basal Conditions: In normal, unstressed cells, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's ubiquitination and subsequent degradation by the proteasome.

  • This compound-Induced Activation: this compound can induce a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to escape degradation and translocate into the nucleus.

  • Gene Transcription: In the nucleus, Nrf2 binds to the ARE in the promoter region of various cytoprotective genes, initiating the transcription of Phase II antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase. This enzymatic upregulation enhances the cell's capacity to neutralize ROS and protect against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Represses Proteasome Proteasome Degradation Nrf2_cyto->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation This compound This compound This compound->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Transcription of Antioxidant Genes (SOD, CAT, etc.) ARE->Antioxidant_Enzymes Activates

This compound-mediated activation of the Nrf2/ARE antioxidant pathway.
Quantitative Data: Antioxidant Capacity

The antioxidant activity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) or equivalent concentration values are common metrics for comparison.

AssayCompoundIC50 / EC50 Value (µM)Source
DPPH This compound10.23 ± 0.00
DPPH Tannic Acid (Control)1.83 ± 0.14
DPPH α-Tocopherol (Control)11.09 ± 0.00
DPPH L-ascorbic acid (Control)164.06 ± 9.9
DPPH Trolox (Control)115.01 ± 1.5
FRAP This compound13.80 ± 0.00
FRAP Tannic Acid (Control)1.70 ± 0.14
FRAP α-Tocopherol (Control)129.15 ± 0.00
FRAP L-ascorbic acid (Control)337.2 ± 0.8
FRAP Trolox (Control)171.14 ± 7.9

DPPH50 and FRAP50 values represent the concentration causing 50% conversion of the respective reagents.

In Vivo Antioxidant Effects

In animal models, this compound has been shown to improve the antioxidant status in the liver of mice with Ehrlich solid tumors. Treatment with this compound led to a significant increase in the activities of key antioxidant enzymes.

ParameterTumor ControlThis compound (100 µg/kg/day)This compound (200 µg/kg/day)
MDA Level 15.81 ± 0.9414.30 ± 0.9016.42 ± 1.00
SOD Activity 4.44 ± 0.165.57 ± 0.22Increased
CAT Activity ReducedElevatedSignificantly Increased

Data adapted from a study on Ehrlich solid tumor-bearing mice. MDA (Malondialdehyde) is a marker of lipid peroxidation.

Pro-oxidant Activities of this compound

Paradoxically, in cancer cells, this compound can function as a pro-oxidant, disrupting the delicate redox balance that these cells maintain for their survival and proliferation. This activity is a cornerstone of its anticancer potential.

Mechanism of Action: ROS Generation and Apoptosis

This compound's pro-oxidant effect in cancer cells is primarily driven by the generation of intracellular ROS.

  • ROS Generation: this compound can increase the levels of ROS within cancer cells, leading to significant oxidative stress.

  • MAPK Pathway Activation: Elevated ROS levels activate stress-response signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Mitochondrial Disruption: Activation of these kinases contributes to the permeabilization of the mitochondrial membrane.

  • Apoptosis Induction: This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately resulting in programmed cell death.

This pro-oxidant action makes cancer cells more susceptible to treatments like chemotherapy and radiotherapy.

Pro_oxidant_Pathway cluster_cell Cancer Cell This compound This compound ROS ↑ Intracellular ROS This compound->ROS MAPK Activation of JNK / p38 MAPK ROS->MAPK Mitochondria Mitochondrial Membrane Permeabilization MAPK->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Pro-oxidant mechanism of this compound leading to apoptosis in cancer cells.
Pro-oxidant/Antioxidant Balance Index (PABI)

The dual nature of a compound can be assessed by the Pro-oxidant/Antioxidant Balance Index (PABI), calculated as the ratio of its pro-oxidant activity (e.g., FRAP50) to its antioxidant activity (e.g., DPPH50).

  • PABI = FRAP50 / DPPH50

For this compound, using the data from Table 1:

  • PABI = 13.80 / 10.23 ≈ 1.35

A PABI value close to 1 suggests a relatively balanced profile, while values significantly less than 1 indicate a pro-oxidant leaning, and values greater than 1 suggest a stronger antioxidant tendency. This compound's PABI of 1.35 indicates a slightly stronger antioxidant potential under these specific assay conditions.

Experimental Protocols

Accurate assessment of antioxidant and pro-oxidant activities relies on standardized experimental protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow DPPH-H is monitored spectrophotometrically by a decrease in absorbance at ~517 nm.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol or ethanol).

    • This compound stock solution and serial dilutions.

    • Positive control (e.g., Ascorbic acid, Trolox).

    • Solvent (Methanol or ethanol).

  • Procedure:

    • Prepare a working solution of DPPH in the chosen solvent.

    • In a 96-well plate or cuvettes, add a defined volume of the DPPH solution to various concentrations of the this compound sample.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed blue-green ABTS radical cation (ABTS•+). The reduction in color is proportional to the antioxidant's activity and is measured by a decrease in absorbance at ~734 nm.

  • Reagents:

    • ABTS solution (e.g., 7 mM).

    • Potassium persulfate solution (e.g., 2.45 mM).

    • This compound stock solution and serial dilutions.

    • Positive control (e.g., Trolox).

    • Phosphate-buffered saline (PBS) or ethanol.

  • Procedure:

    • Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add different concentrations of this compound to the diluted ABTS•+ solution.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is measured at ~593 nm.

  • Reagents:

    • FRAP Reagent: Prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.

    • This compound stock solution and serial dilutions.

    • Positive control (e.g., FeSO₄, Trolox).

  • Procedure:

    • Warm the freshly prepared FRAP reagent to 37°C.

    • Add a small volume of the this compound sample to a large volume of the FRAP reagent.

    • Incubate the mixture for a specified time (e.g., 10 minutes).

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using a known Fe²⁺ concentration and express the results as Fe²⁺ equivalents or calculate the EC50 value.

Conclusion

This compound exhibits a remarkable dual capacity to act as both an antioxidant and a pro-oxidant. Its antioxidant properties, largely mediated by the activation of the Nrf2 pathway, position it as a candidate for protecting normal tissues from oxidative stress. Conversely, its ability to generate ROS and induce apoptosis in cancer cells highlights its potential as an anticancer agent. This functional duality underscores the importance of concentration and cellular environment in determining its biological effect. For drug development professionals, harnessing this context-dependent activity is key. Future research should focus on targeted delivery systems to maximize its pro-oxidant effects within tumors while leveraging its antioxidant capabilities to protect healthy tissues, thereby optimizing its therapeutic window and clinical potential.

References

Rhamnetin: A Comprehensive Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnetin, a naturally occurring O-methylated flavonol, has garnered significant scientific interest for its diverse pharmacological activities. As a derivative of quercetin, this compound exhibits a range of biological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and drug development endeavors.

Structure and Core Pharmacophore

This compound's chemical structure, 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one, is central to its biological functions. Key structural features that dictate its activity include:

  • The Flavonoid Backbone: The characteristic C6-C3-C6 flavonoid skeleton provides the basic framework for interaction with biological targets.

  • Hydroxyl Groups on the B-ring: The catechol moiety (3',4'-dihydroxyl groups) on the B-ring is crucial for its potent antioxidant and radical scavenging activities.

  • The 3-Hydroxy Group: The hydroxyl group at the C3 position is important for many of its biological activities, including enzyme inhibition.

  • The 7-O-Methyl Group: The methylation at the 7-hydroxyl group enhances the molecule's lipophilicity and metabolic stability compared to its parent compound, quercetin, potentially leading to improved bioavailability.

Quantitative Analysis of this compound's Bioactivities

The following tables summarize the quantitative data on the biological activities of this compound and its related compounds. This data provides a basis for understanding the structure-activity relationships.

Table 1: Anticancer Activity of this compound and its Analogs
Compound/AnalogCancer Cell LineAssayIC50 (µM)Reference
This compound NCI-H1299 (Non-small cell lung cancer)Thiazolyl Blue Tetrazolium BromideNon-cytotoxic at concentrations up to 25 µM[1]
This compound NCI-H460 (Non-small cell lung cancer)Thiazolyl Blue Tetrazolium BromideNon-cytotoxic at concentrations up to 25 µM[1]
Isothis compound HT-29 (Colorectal cancer)MTT~40[2]
Isothis compound HCT116 (Colorectal cancer)MTT~50[2]
Isothis compound SW480 (Colorectal cancer)MTT~60[2]

Note: Data for this compound's direct cytotoxic IC50 values across a broad range of cancer cell lines is limited in the reviewed literature. Much of the available data is on its analog, isothis compound.

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of this compound
ActivityTarget/AssayCompoundInhibition/BindingValueReference
Anti-inflammatory Nitric Oxide Production (LPS-stimulated RAW264.7 cells)This compoundIC50Not explicitly stated, but significant inhibition at low µM concentrations
Enzyme Binding JNK1This compoundBinding Affinity (M⁻¹)9.7 x 10⁸
Enzyme Binding p38 MAPKThis compoundBinding Affinity (M⁻¹)2.31 x 10⁷
Enzyme Inhibition Secretory Phospholipase A2 (sPLA2)This compoundEnzymatic InhibitionPotent inhibition observed

Note: Specific IC50 values for COX-1, COX-2, and lipoxygenase for this compound were not available in the reviewed literature.

Table 3: Antioxidant Activity of this compound and its Analogs
AssayCompoundIC50 (µM)Reference
DPPH Radical Scavenging Isothis compound24.61
ABTS Radical Scavenging Isothis compound14.54
Lipid Peroxidation Inhibition Isothis compound6.67

Note: Specific IC50 values for various antioxidant assays for this compound were not consistently available. Data for the structurally similar isothis compound is presented.

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key interactions of this compound within these pathways.

MAPK Signaling Pathway

This compound has been shown to interfere with the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. It directly binds to and inhibits key kinases in this pathway.

MAPK_Pathway Stimuli Inflammatory Stimuli (LPS, IFN-γ) Receptor Toll-like Receptor Stimuli->Receptor JNK JNK Receptor->JNK activates p38 p38 MAPK Receptor->p38 activates ERK ERK Receptor->ERK activates Transcription_Factors Transcription Factors (e.g., AP-1) JNK->Transcription_Factors p38->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Pro-inflammatory Cytokine Production (TNF-α, IL-6) Transcription_Factors->Inflammatory_Response induces This compound This compound This compound->JNK inhibits This compound->p38 inhibits

This compound's inhibition of the MAPK signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been demonstrated to suppress this pathway by inhibiting the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit.

NFkB_Pathway Stimuli Inflammatory Stimuli (LPS) IKK IKK Complex Stimuli->IKK activates IkBa_p65_p50 IκBα-p65-p50 (inactive complex) IKK->IkBa_p65_p50 phosphorylates IκBα p_IkBa p-IκBα (phosphorylated) p65_p50 p65-p50 (active NF-κB) p_IkBa->p65_p50 releases p65-p50 Nucleus Nucleus p65_p50->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription initiates This compound This compound This compound->IKK inhibits

This compound's inhibitory effect on the NF-κB pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. While direct studies on this compound are limited, research on its isomer, isothis compound, shows inhibition of this pathway at multiple points. It is plausible that this compound acts through a similar mechanism.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth _4EBP1->Cell_Growth promotes translation This compound This compound (and Isothis compound) This compound->Akt inhibits phosphorylation This compound->mTORC1 inhibits

Postulated inhibition of the PI3K/Akt/mTOR pathway.
Notch-1 Signaling Pathway

This compound has been identified as a regulator of the Notch-1 signaling pathway, which is implicated in cancer development and radioresistance. This compound upregulates the expression of miR-34a, a microRNA that in turn suppresses the expression of Notch-1.

Notch1_Pathway This compound This compound p53 p53 This compound->p53 activates miR34a miR-34a p53->miR34a upregulates Notch1 Notch-1 miR34a->Notch1 suppresses Cell_Survival Cell Survival & Radioresistance Notch1->Cell_Survival promotes

This compound's regulation of the Notch-1 pathway via miR-34a.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivities.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle controls (medium with DMSO) and blank controls (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound Dilutions Incubate_24h->Add_this compound Incubate_Treatment Incubate (e.g., 48h) Add_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT cell viability assay.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages.

  • Cell Culture and Stimulation:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce NO production.

    • Incubate the cells for 24 hours.

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound.

Griess_Assay_Workflow Start Start Seed_Macrophages Seed RAW 264.7 Cells Start->Seed_Macrophages Pretreat_this compound Pre-treat with this compound Seed_Macrophages->Pretreat_this compound Stimulate_LPS Stimulate with LPS Pretreat_this compound->Stimulate_LPS Incubate_24h Incubate 24h Stimulate_LPS->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Add_Griess_A Add Griess Reagent A Collect_Supernatant->Add_Griess_A Incubate_10min_A Incubate 10 min Add_Griess_A->Incubate_10min_A Add_Griess_B Add Griess Reagent B Incubate_10min_A->Add_Griess_B Incubate_10min_B Incubate 10 min Add_Griess_B->Incubate_10min_B Read_Absorbance Read Absorbance at 540nm Incubate_10min_B->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for the Griess assay for nitric oxide production.

Conclusion and Future Directions

This compound demonstrates a multifaceted pharmacological profile, with its structure lending to significant antioxidant, anti-inflammatory, and potential anticancer activities. The 7-O-methylation enhances its metabolic stability, making it an attractive candidate for drug development. Its ability to modulate key signaling pathways, including MAPK, NF-κB, PI3K/Akt/mTOR, and Notch-1, underscores its potential for therapeutic intervention in a variety of diseases.

Future research should focus on obtaining more comprehensive quantitative data for this compound's activity against a wider range of cancer cell lines and specific enzyme targets. Further elucidation of the precise molecular interactions within the signaling pathways will provide a more complete understanding of its mechanisms of action. Additionally, in vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound, paving the way for its potential clinical application.

References

Rhamnetin: A Technical Guide to its Aglycone and Glycoside Forms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Rhamnetin, an O-methylated flavonoid, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological properties. Found in various plants, this compound exists in two primary forms: the aglycone and its glycosides. The aglycone is the core flavonoid structure, while the glycoside forms have one or more sugar molecules attached. This structural difference profoundly influences their bioavailability, metabolic fate, and ultimately, their biological activity. This technical guide provides an in-depth comparison of this compound aglycone and its glycoside forms, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work.

Chemical Structures

This compound is a derivative of quercetin, with a methyl group at the 7-hydroxyl position. Its chemical formula is C16H12O7. The most common glycosidic linkages involve sugars such as glucose and rhamnose, typically attached at the 3-hydroxyl position.

This compound Aglycone:

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one

  • Structure: A flavonoid with a C6-C3-C6 backbone.

Common this compound Glycosides:

  • This compound-3-O-rutinoside: this compound linked to a rutinose (rhamnose and glucose) sugar moiety.

  • This compound-3-O-glucoside: this compound linked to a glucose molecule.

Bioavailability and Metabolism: A Tale of Two Forms

The presence or absence of a sugar moiety is a critical determinant of how this compound is absorbed and metabolized in the body.

Glycoside Forms:

  • Absorption: Generally, flavonoid glycosides are not directly absorbed in the small intestine. They first need to be hydrolyzed by intestinal enzymes (like β-glucosidases) or gut microbiota to release the aglycone.[1] The type of sugar influences the site of hydrolysis; for instance, glucosides can be hydrolyzed in the small intestine, while rhamnosides are typically broken down in the colon.[2]

  • Stability and Solubility: Glycosylation can increase the water solubility and stability of flavonoids.[3]

  • Plasma Concentrations: Studies on related flavonoids like quercetin suggest that glycosides can lead to higher plasma concentrations and a longer residence time of the aglycone compared to direct ingestion of the aglycone itself.[3]

Aglycone Form:

  • Absorption: The this compound aglycone can be absorbed in the small intestine.[4]

  • Metabolism: Once absorbed, the aglycone undergoes extensive metabolism in the liver, including glucuronidation and sulfation, before entering systemic circulation.

Comparative Biological Activities

Both the aglycone and glycoside forms of this compound exhibit a range of biological activities. However, the potency can differ significantly.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. In general, the aglycone form of flavonoids tends to exhibit stronger in vitro antioxidant activity compared to their glycoside counterparts. This is often attributed to the availability of free hydroxyl groups that can donate hydrogen atoms to scavenge free radicals. However, the enhanced bioavailability of glycosides can sometimes translate to comparable or even superior antioxidant effects in vivo.

Anti-inflammatory Activity

This compound is a potent anti-inflammatory agent. Its aglycone form has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. This is achieved through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically p38, ERK, and JNK) and the NF-κB pathway. While direct comparative studies on the anti-inflammatory activity of this compound glycosides are limited, studies on other flavonoid glycosides suggest they can also exert significant anti-inflammatory effects in vivo, likely after being metabolized to their aglycone form.

Anticancer Activity

This compound has demonstrated promising anticancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. A key mechanism underlying its anticancer effect is the modulation of the Notch-1 signaling pathway. This compound has been shown to suppress Notch-1 expression, which in turn can lead to the upregulation of tumor suppressors like p53 and the induction of apoptosis. The role of this compound glycosides in cancer is less clear, though their potential to deliver the active aglycone to target tissues makes them relevant for further investigation.

Data Presentation

Table 1: Comparative Antioxidant Activity of Flavonoid Aglycones and Glycosides (IC50 values)

CompoundAssayIC50 (µM)Source
Rutin (Quercetin-3-O-rutinoside) DPPH Radical Scavenging60.25 ± 0.09
Rutin Glycoside DPPH Radical Scavenging29.13 ± 0.15
Rutin ABTS Radical Scavenging105.43 ± 0.16
Rutin Glycoside ABTS Radical Scavenging63.21 ± 0.09
Isothis compound Glycosides DPPH Radical Scavenging11.76 - 13.3
Isothis compound Glycosides Peroxynitrite Scavenging2.07 - 3.34

Note: Data for rutin and isothis compound glycosides are used as representative examples due to the limited direct comparative data for this compound and its specific glycosides.

Table 2: Anti-inflammatory Effects of this compound Aglycone

Cell LineStimulantMediator InhibitedConcentration of this compound% Inhibition / EffectSource
RAW 264.7LPSNitric Oxide (NO)50 µM~77.5%
RAW 264.7LPSInterleukin-6 (IL-6)50 µM~74.4%
RAW 264.7E. coliNitric Oxide (NO)50 µM~78.2%
RAW 264.7E. coliInterleukin-6 (IL-6)50 µM~92.5%

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound Glycosides

This protocol provides a general procedure for the extraction and isolation of flavonoid glycosides from plant material.

1. Extraction: a. Dry and powder the plant material. b. Perform reflux extraction with an 80% ethanol solution (plant material to solvent ratio of 1:15 w/v) for 2 hours. Repeat the extraction twice. c. Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

2. Fractionation: a. Dissolve the crude extract in hot water. b. Sequentially partition the aqueous extract with petroleum ether, ethyl acetate, and n-butanol. c. The flavonoid glycosides will predominantly be in the n-butanol fraction.

3. Isolation: a. Concentrate the n-butanol fraction to dryness. b. Dissolve the residue in a minimal amount of hot water and load it onto a polyamide column. c. Elute the column with a gradient of ethanol in water (e.g., 0%, 25%, 50% ethanol). d. Collect fractions and monitor by thin-layer chromatography (TLC). e. Combine fractions containing the desired this compound glycoside and concentrate. f. Adjust the pH of the concentrate to 2-3 with HCl and allow it to stand in a cool place to precipitate the glycoside. g. Filter and dry the precipitate to obtain the purified this compound glycoside.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the effect of this compound on cell viability.

1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

2. Treatment: a. Prepare various concentrations of this compound (aglycone or glycoside) in the appropriate cell culture medium. b. Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 24 or 48 hours).

3. MTT Assay: a. After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C in a CO2 incubator. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 3: Western Blot Analysis of MAPK Signaling Pathway

This protocol details the procedure for analyzing the effect of this compound on the phosphorylation of MAPK proteins.

1. Cell Lysis: a. Treat cells with this compound as described in the MTT protocol. b. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

2. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer: a. Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes. b. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, ERK, and JNK overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

5. Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using an imaging system.

Mandatory Visualizations

G cluster_extraction Extraction & Isolation cluster_analysis Analysis & Activity plant_material Plant Material extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation purification Column Chromatography (e.g., Polyamide) fractionation->purification hplc HPLC Quantification purification->hplc Quantify Yield bioavailability Bioavailability Studies purification->bioavailability In vivo Studies antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant In vitro Activity cell_culture Cell Culture Experiments purification->cell_culture Cellular Assays western_blot Western Blot cell_culture->western_blot Mechanism of Action

Caption: Experimental workflow for the extraction, analysis, and biological evaluation of this compound.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound p38 p38 This compound->p38 ERK ERK This compound->ERK JNK JNK This compound->JNK NFkB NF-κB This compound->NFkB Inflammation Inflammatory Response (NO, TNF-α, IL-6) p38->Inflammation ERK->Inflammation JNK->Inflammation NFkB->Inflammation

Caption: this compound's inhibitory effect on key inflammatory signaling pathways.

G This compound This compound p53 p53 This compound->p53 Notch1 Notch-1 This compound->Notch1 Direct Inhibition miR34a miR-34a p53->miR34a miR34a->Notch1 Apoptosis Apoptosis Notch1->Apoptosis Inhibits

Caption: Proposed mechanism of this compound-induced apoptosis via the miR-34a/Notch-1 signaling pathway.

References

In silico docking studies of Rhamnetin with target proteins

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to In Silico Docking Studies of Rhamnetin with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in silico molecular docking studies conducted with this compound, a naturally occurring O-methylated flavonoid, against various therapeutic protein targets. This compound, a metabolite of quercetin, is recognized for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] Molecular docking serves as a crucial computational tool in drug discovery, predicting the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein's binding site.[3][4] This guide synthesizes methodologies, presents quantitative data from various studies, and visualizes key workflows and biological pathways to facilitate further research and development.

The following protocol outlines the standardized steps involved in performing molecular docking studies with this compound, based on methodologies reported in the literature.

Experimental Workflow

G start_end start_end process process data data analysis analysis start Start db1 PubChem start->db1 Retrieve Ligand Structure db2 RCSB PDB start->db2 Retrieve Protein Structure ligand_prep Step 1: Ligand Preparation (this compound) grid_gen Step 3: Grid Box Generation ligand_prep->grid_gen protein_prep Step 2: Target Protein Preparation protein_prep->grid_gen db1->ligand_prep db2->protein_prep docking Step 4: Molecular Docking Simulation (e.g., AutoDock Vina) grid_gen->docking analysis_node Step 5: Analysis of Docking Results docking->analysis_node Binding Energy, Interactions end_node End analysis_node->end_node G stimulus stimulus pathway_component pathway_component target_node target_node response response LPS Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., MEKK) LPS->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK Transcription Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription JNK->Transcription Inflammation Inflammatory Response Transcription->Inflammation This compound This compound This compound->p38 This compound->JNK

References

Preliminary Cytotoxicity Screening of Rhamnetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnetin, a naturally occurring O-methylated flavonol found in various plants, has garnered significant interest within the scientific community for its potential anticancer properties.[1] As a derivative of quercetin, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and, most notably, cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, focusing on its effects on cancer cells. It details the experimental protocols for key assays, presents available quantitative data, and illustrates the underlying molecular mechanisms and experimental workflows.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Assay
MCF-7 Breast Cancer~20-2548MTT
SKOV3 Ovarian CancerNot explicitly stated, but cytotoxic effects observed.48MTT
NCI-H460 Non-Small Cell Lung CancerNot explicitly stated, but cytotoxic effects observed.Not specifiedMTT

Note: The available literature provides more qualitative descriptions of cytotoxicity for some cell lines rather than specific IC50 values. Further research is required to establish a comprehensive IC50 profile of this compound across a wider range of cancer cell lines.

Experimental Protocols

A thorough preliminary cytotoxicity screening of this compound involves a series of well-established in vitro assays. These assays are crucial for determining the compound's efficacy and understanding its mechanism of action at a cellular level.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, SKOV3, NCI-H460)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell. By analyzing the fluorescence of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A (to degrade RNA and prevent its staining). Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Culture (e.g., MCF-7, SKOV3) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment This compound Treatment (Varying concentrations and time points) seeding->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle data_analysis Data Acquisition (Microplate Reader/Flow Cytometer) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis interpretation Determination of: - IC50 values - Percentage of Apoptosis - Cell Cycle Distribution data_analysis->interpretation

Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.

Signaling Pathway: this compound-Induced Apoptosis via miR-34a/Notch-1

This compound has been shown to induce apoptosis in cancer cells, at least in part, through the modulation of the miR-34a/Notch-1 signaling pathway.[3][4]

signaling_pathway This compound This compound p53 p53 (Tumor Suppressor) This compound->p53 Upregulates miR34a miR-34a (microRNA) p53->miR34a Promotes transcription Notch1 Notch-1 (Oncogene) miR34a->Notch1 Inhibits translation Apoptosis Apoptosis miR34a->Apoptosis Promotes Notch1->Apoptosis Inhibits

Caption: this compound-induced apoptosis via the miR-34a/Notch-1 signaling pathway.

Conclusion

The preliminary cytotoxicity screening of this compound reveals its potential as an anticancer agent. Its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines underscores the need for further investigation. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to design and execute robust preclinical studies on this compound and other promising natural compounds. A more comprehensive understanding of its IC50 values across a broader spectrum of cancer cells and further elucidation of its molecular targets will be critical in advancing this compound towards potential therapeutic applications.

References

Rhamnetin from Cloves: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnetin, a methylated flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. While present in various plant sources, cloves (Syzygium aromaticum) represent a noteworthy reservoir of this bioactive compound. This technical guide provides an in-depth overview of the discovery of this compound, detailed methodologies for its extraction and isolation from cloves, and an exploration of its modulation of key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction: The Emergence of this compound

This compound (3,3′,4′,5-Tetrahydroxy-7-methoxyflavone) is an O-methylated flavonol, a class of flavonoids known for their antioxidant and anti-inflammatory properties.[1][2] Its structure was first elucidated by the Austrian chemist Josef Herzig.[1] this compound can be found in various plants, including the flower buds of Syzygium aromaticum, commonly known as cloves.[1][3] Cloves themselves have a long history of use in traditional medicine and are recognized for their antioxidant, antiseptic, and anti-inflammatory properties, largely attributed to their rich phytochemical composition, which includes flavonoids like this compound, eugenol, and kaempferol.

The scientific interest in this compound stems from its potential therapeutic applications, which include anti-inflammatory, antioxidant, cardioprotective, and neuroprotective activities. This guide focuses specifically on the discovery and isolation of this compound from cloves, providing detailed experimental frameworks to facilitate further research and development.

Discovery and Occurrence in Cloves

This compound has been identified as a constituent of the flower buds of Syzygium aromaticum. Its presence in cloves contributes to the overall phenolic and flavonoid profile of the spice, which is associated with its potent antioxidant capacity. While eugenol is the most abundant phenolic compound in cloves, a diverse array of other bioactive molecules, including this compound, are also present and contribute to its medicinal properties.

Recent analytical studies utilizing techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) have confirmed the presence of this compound in clove extracts. These advanced analytical methods are crucial for the identification and quantification of specific flavonoids like this compound within complex plant matrices.

Experimental Protocols: Extraction and Isolation of this compound from Cloves

The following protocols are detailed methodologies for the extraction and subsequent isolation of this compound from clove buds. These protocols are based on established techniques for flavonoid extraction and purification from plant materials.

Extraction of Crude Flavonoid Mixture

Several methods can be employed for the initial extraction of flavonoids from cloves. The choice of method can influence the yield and composition of the crude extract.

3.1.1. Maceration Protocol

  • Sample Preparation: Dried clove buds are finely ground to a powder to increase the surface area for solvent extraction.

  • Extraction: The clove powder is macerated in 70-80% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.

  • Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

3.1.2. Soxhlet Extraction Protocol

  • Sample Preparation: Finely ground dried clove buds are placed in a thimble.

  • Extraction: The thimble is placed in a Soxhlet apparatus, and the extraction is carried out with 80% ethanol for 6-8 hours.

  • Concentration: The resulting extract is concentrated under reduced pressure to obtain the crude extract.

Purification of this compound using Polyamide Column Chromatography

This protocol describes the purification of this compound from the crude extract using polyamide column chromatography, a technique effective for separating flavonoids based on their hydroxyl groups.

  • Sample Preparation: The crude extract is dissolved in a minimal amount of hot 40-50°C water and then subjected to liquid-liquid partitioning.

  • Liquid-Liquid Partitioning:

    • The aqueous solution of the crude extract is first extracted with petroleum ether to remove nonpolar compounds. The petroleum ether phase is discarded.

    • The aqueous phase is then extracted with ethyl acetate. The ethyl acetate phase, containing flavonoids, is collected.

    • Finally, the aqueous phase is extracted with n-butanol. The n-butanol phase is also collected as it will contain more polar flavonoids. This compound is expected to be primarily in the ethyl acetate and n-butanol fractions.

  • Polyamide Column Chromatography:

    • Column Packing: A glass column is packed with polyamide resin as a slurry in water.

    • Sample Loading: The concentrated ethyl acetate or n-butanol fraction, dissolved in a small amount of the initial mobile phase, is loaded onto the column.

    • Elution: A gradient elution is performed starting with 100% water, followed by increasing concentrations of ethanol in water (e.g., 25%, 50%, 75% ethanol), and finally washing with 100% ethanol.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water) and visualized under UV light. Fractions containing the compound of interest (based on Rf value comparison with a this compound standard) are pooled.

  • Crystallization and Final Purification: The pooled fractions are concentrated, and the residue is recrystallized from a suitable solvent (e.g., methanol/water) to obtain purified this compound. The purity can be assessed by HPLC.

G cluster_extraction Extraction cluster_purification Purification Clove_Buds Dried Clove Buds Grinding Grinding Clove_Buds->Grinding Extraction_Method Extraction (Maceration or Soxhlet) with 80% Ethanol Grinding->Extraction_Method Filtration Filtration Extraction_Method->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Clove Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning Polyamide_Column Polyamide Column Chromatography Partitioning->Polyamide_Column Fraction_Collection Fraction Collection & TLC Analysis Polyamide_Column->Fraction_Collection Final_Purification Concentration, Crystallization & Purity Check (HPLC) Fraction_Collection->Final_Purification Pure_this compound Purified this compound Final_Purification->Pure_this compound

Figure 1: Experimental workflow for the extraction and isolation of this compound from cloves.

Quantitative Data Presentation

While specific quantitative data on the yield and purity of isolated this compound from cloves is not extensively available in the current literature, this section presents a summary of relevant data on the total flavonoid and phenolic content obtained from clove extracts using various methods. This data serves as a proxy to understand the potential for this compound yield, as it is a component of the total flavonoid content.

Extraction MethodSolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
Maceration70% Ethanol--
Soxhlet80% Ethanol---
MacerationAqueous19.11 ± 2.7615.32 ± 1.53
MacerationMethanol--

Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents. The lack of specific yield and purity data for this compound highlights a research gap and an opportunity for future quantitative studies.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Notch-1 Signaling Pathway

The Notch signaling pathway is a conserved pathway involved in cell proliferation, differentiation, and apoptosis. Aberrant Notch signaling is implicated in various diseases, including cancer. This compound has been shown to suppress the radiation-induced overexpression of Notch-1. This suppression is mediated, at least in part, by the upregulation of miR-34a, a tumor-suppressive microRNA. By inhibiting the Notch-1 pathway, this compound can potentially enhance the efficacy of radiotherapy in cancer treatment.

Notch1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch1_Receptor Notch-1 Receptor NICD Notch Intracellular Domain (NICD) Notch1_Receptor->NICD Cleavage CSL CSL NICD->CSL Translocation & Binding MAML MAML CSL->MAML Recruitment Target_Genes Target Gene Expression (e.g., Hes1, Hey1) MAML->Target_Genes Activation Proliferation Cell Proliferation & Survival Target_Genes->Proliferation This compound This compound miR34a miR-34a This compound->miR34a Upregulates miR34a->Notch1_Receptor Inhibits

Figure 2: this compound's modulation of the Notch-1 signaling pathway.
Toll-like Receptor 4 (TLR4)-Mediated Signaling Pathway

The Toll-like receptor 4 (TLR4) pathway is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and initiating an inflammatory response. Chronic activation of this pathway can lead to inflammatory diseases. This compound has demonstrated anti-inflammatory effects by down-regulating the TLR4-mediated signaling pathway. It can inhibit the activation of downstream transcription factors such as NF-κB and AP-1, thereby reducing the production of pro-inflammatory cytokines.

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFκB_n->Inflammatory_Genes Activates This compound This compound This compound->IKK_Complex Inhibits

Figure 3: this compound's inhibitory effect on the TLR4-mediated signaling pathway.

Conclusion and Future Perspectives

This compound, a flavonoid present in cloves, exhibits significant potential for therapeutic applications due to its diverse biological activities. This guide has provided a comprehensive overview of its discovery in cloves, detailed protocols for its extraction and isolation, and an analysis of its interaction with key signaling pathways. The methodologies presented herein offer a foundation for researchers to further explore the pharmacological properties of this compound.

Future research should focus on optimizing extraction and purification protocols to improve the yield and purity of this compound from cloves. Furthermore, comprehensive quantitative analyses are needed to establish a clear understanding of the this compound content in different clove varieties and under various processing conditions. In-depth in vivo studies are also warranted to validate the therapeutic efficacy of this compound in various disease models, paving the way for its potential development as a novel therapeutic agent.

References

Rhamnetin: A Technical Guide to its Regulation of Oxidative Stress and Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnetin, a naturally occurring O-methylated flavonoid, has demonstrated significant potential in modulating cellular oxidative stress and mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by available quantitative data, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved. This compound's multifaceted effects, including the enhancement of endogenous antioxidant defenses and potential influence on mitochondrial bioenergetics, position it as a compelling compound for further investigation in the context of diseases associated with oxidative stress and mitochondrial dysfunction.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is a key pathological feature in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Mitochondria, as the primary site of cellular ROS production, are central to the regulation of oxidative stress. Consequently, therapeutic strategies aimed at mitigating oxidative stress and preserving mitochondrial function are of significant interest.

This compound (3,3',4',5-tetrahydroxy-7-methoxyflavone), a flavonoid found in various plants, has emerged as a promising candidate in this area. Its structural properties, shared with other well-studied flavonoids like quercetin and isothis compound, suggest a potent antioxidant capacity. This guide synthesizes the existing research on this compound, focusing on its role in the intricate interplay between oxidative stress and mitochondrial health.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on key markers of oxidative stress and mitochondrial function. It is important to note that while research on this compound is ongoing, more extensive quantitative data exists for its close structural relatives, such as isothis compound and quercetin.

Table 1: Effects of this compound on Oxidative Stress Markers

ParameterModel SystemTreatmentResultReference
Reactive Oxygen Species (ROS) Human prostate cancer cells (PC-3)5-80 µM this compoundDose-dependent reduction in intracellular ROS levels.[1]
Carbapenem-resistant Acinetobacter baumannii-stimulated murine macrophages5 µM this compoundReduction of ROS-positive cells to 9%.[2]
Malondialdehyde (MDA) Liver of Ehrlich solid tumor-bearing mice100 µg/kg/day this compound (in vivo)Significant decrease in MDA levels compared to tumor control.[3]
Superoxide Dismutase (SOD) Activity Liver of Ehrlich solid tumor-bearing mice100 µg/kg/day and 200 µg/kg/day this compound (in vivo)Significant increase in SOD activity (p<0.001) compared to tumor control.[3]
HepG2 cells25, 50, and 100 µM this compoundSignificant increase in SOD activity by 100.98%, 86.28%, and 100.98%, respectively.[4]
Catalase (CAT) Activity Liver of Ehrlich solid tumor-bearing mice100 µg/kg/day and 200 µg/kg/day this compound (in vivo)Significant increase in CAT activity (p<0.01) compared to tumor control.

Table 2: Effects of this compound on Mitochondrial and Signaling Parameters

ParameterModel SystemTreatmentResultReference
Mitochondrial Function Oxidative damaged myocardial cells (H9c2)This compound (concentration not specified)Downregulation of genes associated with oxidative phosphorylation.
Notch-1 Expression Non-small cell lung cancer cells (NCI-H1299)15 µM this compound8.5-fold increase in the relative expression of miR-34a, a negative regulator of Notch-1.

Note: There is currently a lack of direct quantitative data for the effects of this compound on mitochondrial membrane potential and ATP production. The effects on signaling pathways are largely inferred from studies on related flavonoids.

Core Signaling Pathways in this compound's Bioactivity

This compound is thought to exert its effects through the modulation of several key signaling pathways that are central to the cellular stress response and mitochondrial homeostasis.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, including those encoding for antioxidant enzymes. Flavonoids, including the related compound isothis compound, have been shown to activate this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits ROS ROS ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

This compound's potential activation of the Nrf2 signaling pathway.
AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. Activation of AMPK can lead to the stimulation of mitochondrial biogenesis and function, in part through the activation of PGC-1α. Studies on isothis compound suggest that it can activate AMPK.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation PGC1a PGC-1α pAMPK->PGC1a Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis ATP_Production ATP Production Mitochondrial_Biogenesis->ATP_Production

Proposed activation of the AMPK pathway by this compound.
Sirtuin Signaling

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including mitochondrial function and oxidative stress resistance. SIRT1 and SIRT3 are particularly important in this context. SIRT1 can deacetylate and activate PGC-1α, while SIRT3, located in the mitochondria, deacetylates and activates numerous mitochondrial enzymes, including those involved in antioxidant defense such as SOD2. The activation of sirtuins by flavonoids is an area of active research.

Sirtuin_Pathway cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound SIRT1 SIRT1 This compound->SIRT1 May Activate SIRT3 SIRT3 This compound->SIRT3 May Activate PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates SOD2 SOD2 SIRT3->SOD2 Deacetylates & Activates Mito_Proteins Mitochondrial Proteins SIRT3->Mito_Proteins Deacetylates & Activates

References

Rhamnetin: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnetin, a naturally occurring O-methylated flavonoid, has demonstrated significant anti-inflammatory potential through various mechanisms of action. This technical guide provides an in-depth exploration of the anti-inflammatory effects of this compound, detailing its impact on key signaling pathways, summarizing quantitative data from pertinent studies, and outlining the experimental protocols used to elucidate its activity. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. Flavonoids, a class of polyphenolic compounds found in various plants, have long been recognized for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects.[1] this compound (7-O-methylquercetin), a flavonoid found in plants such as Rhamnus petiolaris and Coriandrum sativum, has emerged as a promising anti-inflammatory agent.[2][3] Its O-methylated structure may contribute to improved metabolic stability and bioavailability compared to its parent compound, quercetin.[3] This document synthesizes the current scientific understanding of this compound's anti-inflammatory properties.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory response. The primary mechanisms identified include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Evidence also suggests a role in the modulation of the NLRP3 inflammasome and the JAK/STAT pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Nuclear NF-κB then induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

This compound has been shown to suppress the activation of the NF-κB pathway. Studies indicate that this compound treatment can inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB in response to inflammatory stimuli. This, in turn, downregulates the expression of NF-κB target genes, thereby reducing the production of inflammatory mediators.

NF_kappaB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription

This compound's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases that includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators.

This compound has been demonstrated to inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory agents like lipopolysaccharide (LPS). By downregulating the activation of the MAPK pathway, this compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has been suggested that this compound can directly bind to JNK1 and p38 MAPK with good affinity.

MAPK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAP3K MAP3K Receptor->MAP3K Activation MAP2K MAP2K MAP3K->MAP2K Phosphorylation p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK TF Transcription Factors (e.g., AP-1) p38->TF JNK->TF ERK->TF This compound This compound This compound->p38 Inhibition This compound->JNK Inhibition This compound->ERK Inhibition Genes Pro-inflammatory Gene Expression (Cytokines, Chemokines) TF->Genes Transcription

This compound's modulation of the MAPK signaling pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. While the direct effects of this compound on the NLRP3 inflammasome are still under investigation, its structural analog, isothis compound, has been shown to selectively inhibit NLRP3 and AIM2 inflammasome activation. Given the close structural similarity, it is plausible that this compound may also exert inhibitory effects on inflammasome activation, representing a promising area for future research.

Modulation of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in immunity and inflammation. The JAK/STAT pathway is a key target for the treatment of various inflammatory and autoimmune diseases. Although direct evidence for this compound's interaction with the JAK/STAT pathway is limited, the ability of many flavonoids to modulate cytokine signaling suggests that this pathway may be another avenue through which this compound exerts its anti-inflammatory effects.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-Inflammatory Effects of this compound
Cell LineInflammatory StimulusMeasured MediatorThis compound Concentration% Inhibition / EffectReference
RAW 264.7Lipopolysaccharide (LPS)Nitric Oxide (NO)1 µM36.1%
RAW 264.7LPSNitric Oxide (NO)50 µM~95.7%
RAW 264.7E. coliNitric Oxide (NO)1.6 µM11.6%
RAW 264.7E. coliNitric Oxide (NO)50 µM78.2%
RAW 264.7E. coliInterleukin-6 (IL-6)6.3 µM12.9%
RAW 264.7E. coliInterleukin-6 (IL-6)50 µM92.5%
RAW 264.7CRABNitric Oxide (NO)3.1 µM22.3%
RAW 264.7CRABNitric Oxide (NO)50 µM77.5%
RAW 264.7CRABInterleukin-6 (IL-6)3.1 µM5.4%
RAW 264.7CRABInterleukin-6 (IL-6)12.5 µM49.1%
RAW 264.7CRABInterleukin-6 (IL-6)50 µM74.4%
RAW 264.7LPSTNF-α, MIP-1, MIP-2Not specifiedSuppression
BV2 microgliaLPSTNF-α, Nitric Oxide (NO)25 µM & 100 µMSignificant inhibition
Rat Brain AstrocytesBradykininMMP-9 expressionNot specifiedAttenuation

CRAB: Carbapenem-resistant Acinetobacter baumannii

Table 2: In Vivo Anti-Inflammatory Effects of this compound
Animal ModelInflammatory StimulusThis compound DoseMeasured Outcome% Reduction / EffectReference
MouseCRAB-induced sepsisNot specifiedSerum TNF-α68%
MouseCRAB-induced sepsisNot specifiedSerum IL-687%
MouseCRAB-induced sepsisNot specifiedLung bacterial burdenSignificant reduction
MouseE. coli-induced sepsisNot specifiedOrgan bacterial burdenSignificant reduction
RatCarrageenan-induced paw edemaNot specifiedPaw edemaReduction

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated murine macrophage-like RAW 264.7 cells.

In_Vitro_Workflow Cell_Culture Culture RAW 264.7 cells Seeding Seed cells in 96-well plates (1 x 10^5 cells/well) Cell_Culture->Seeding Adhesion Allow cells to adhere overnight Seeding->Adhesion Pretreatment Pre-treat cells with this compound at various concentrations Adhesion->Pretreatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect cell culture supernatant Incubation->Supernatant NO_Assay Nitric Oxide (NO) Assay (Griess Reaction) Supernatant->NO_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6, etc.) Supernatant->Cytokine_Assay Data_Analysis Data Analysis (Calculate % inhibition) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Experimental workflow for in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for a specified period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, with the exception of the negative control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Assay: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed in parallel.

  • Data Analysis: The percentage inhibition of NO and cytokine production by this compound is calculated relative to the LPS-stimulated control group.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to evaluate the acute anti-inflammatory activity of pharmacological agents.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are acclimatized for at least one week before the experiment.

  • Grouping: The animals are divided into several groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin or diclofenac), and test groups receiving different doses of this compound.

  • Compound Administration: this compound or the vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema in the this compound-treated groups is calculated by comparing the increase in paw volume to that of the vehicle control group. Statistical analysis is performed using appropriate tests such as ANOVA followed by Dunnett's test.

Conclusion and Future Directions

This compound has consistently demonstrated potent anti-inflammatory properties in a variety of in vitro and in vivo models. Its ability to inhibit key inflammatory pathways, particularly NF-κB and MAPK, underscores its potential as a therapeutic candidate for inflammatory diseases. The quantitative data presented in this guide highlight its efficacy in reducing the production of key inflammatory mediators.

Future research should focus on several key areas to advance the therapeutic development of this compound:

  • Clinical Trials: To date, there is a lack of clinical trial data for this compound. Well-designed clinical studies are necessary to establish its safety and efficacy in humans for specific inflammatory conditions.

  • Bioavailability and Formulation: While O-methylation may improve bioavailability, further studies are needed to optimize the delivery of this compound to target tissues. The development of novel formulations could enhance its therapeutic potential.

  • Mechanism of Action: A more detailed elucidation of this compound's interactions with the NLRP3 inflammasome and the JAK/STAT pathway will provide a more complete understanding of its anti-inflammatory profile.

  • Long-term Safety: Comprehensive long-term toxicology studies are required to ensure the safety of this compound for chronic use.

References

Methodological & Application

Rhamnetin HPLC-UV/MS analysis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analysis of Rhamnetin using High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection

Introduction

This compound, a flavonoid O-methylated from quercetin, is a naturally occurring compound found in various plants. It has garnered significant interest from researchers and drug development professionals due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and reliable quantification of this compound in complex matrices such as plant extracts and biological samples is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors.

Experimental Protocols

This section details the methodologies for sample preparation, chromatographic separation, and detection of this compound.

Sample Preparation

The preparation of samples is a critical step to ensure accurate analysis. The following are generalized procedures for plant material.

a) Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving the reference standard in methanol.[1]

  • Serially dilute the stock solution with methanol to create a series of calibration standards at different concentrations (e.g., 0.5 to 50 µg/mL).[1][2]

  • Store all solutions at 4°C when not in use.[1]

b) Extraction from Plant Material:

  • Weigh the dried and powdered plant material.

  • Perform extraction using a suitable solvent such as methanol or ethanol. Sonication can be employed to enhance extraction efficiency.[2]

  • For bound flavonoids, acid hydrolysis can be performed. Add an acid like HCl to the extract and heat to release the aglycone form.

  • Centrifuge the mixture to pellet solid residues.

  • Collect the supernatant. The extraction process may be repeated multiple times to ensure complete recovery.

  • Evaporate the combined supernatant to dryness under vacuum and reconstitute the residue in a known volume of the mobile phase or methanol.

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

c) Solid-Phase Extraction (SPE) for Sample Clean-up: For complex matrices, an SPE step can be used for analyte enrichment and sample clean-up.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with a low-percentage methanol-water solution to remove hydrophilic impurities.

  • Elute the flavonoids, including this compound, with a higher concentration of methanol.

  • Evaporate the eluent and reconstitute it in the mobile phase for HPLC analysis.

HPLC-UV Analysis

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.

  • Column: A reversed-phase C18 column is typically used for separation (e.g., 4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Isocratic Elution: A mixture of methanol and an aqueous solution containing an acidifier like 0.5% phosphoric acid (e.g., 50:50, v/v) can be used.

    • Gradient Elution: A gradient system consisting of water with 0.3% formic acid (Solvent A) and methanol (Solvent B) is also effective.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: this compound can be monitored at a wavelength of 255 nm or 360 nm.

Mass Spectrometry (MS) Analysis

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, typically a triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: ESI can be operated in either negative or positive ion mode.

    • Negative Ion Mode: this compound is detected as the deprotonated molecular ion [M-H]⁻ at m/z 315. This is often used for quantification.

    • Positive Ion Mode: The protonated molecular ion [M+H]⁺ is observed at m/z 317.

  • MS/MS Fragmentation: For confirmation and enhanced specificity, tandem mass spectrometry (MS/MS) is used. The precursor ion ([M-H]⁻ at m/z 315 or [M+H]⁺ at m/z 317) is fragmented to produce characteristic product ions. A notable fragmentation in negative mode is the loss of a methyl radical (CH₃•) resulting in a fragment at m/z 300.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is highly recommended for quantitative analysis due to its high selectivity and sensitivity.

  • Source Parameters:

    • Desolvation Gas Flow: ~1,000 L/h.

    • Desolvation Temperature: ~550°C.

    • Source Temperature: ~150°C.

Data Presentation

Quantitative data derived from the HPLC-UV/MS analysis of this compound are summarized in the table below. These values are indicative and may vary based on the specific instrumentation and conditions used.

ParameterValueReference
Chromatography
ColumnC18 Reversed-Phase
Mobile PhaseMethanol / Acidified Water
Detection Wavelength (UV)255 nm / 360 nm
Mass Spectrometry
Ionization ModeESI Negative ([M-H]⁻)
Precursor Ion (m/z)315
Product Ion (m/z)300 (loss of CH₃•)
Validation
Linearity (r²)> 0.999
Calibration Range0.5 - 50 mg/L
Limit of Detection (LOD)12.9 µg/L

Visualizations

The following diagram illustrates the general workflow for the HPLC-UV/MS analysis of this compound.

Rhamnetin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant Material / Sample Extraction Solvent Extraction (Methanol/Ethanol) Sample->Extraction Hydrolysis Acid Hydrolysis (Optional) Extraction->Hydrolysis Cleanup Solid-Phase Extraction (SPE Clean-up) Hydrolysis->Cleanup FinalSample Filtered Sample for Injection Cleanup->FinalSample HPLC HPLC Separation (C18 Column) FinalSample->HPLC UV UV Detection (255 / 360 nm) HPLC->UV MS MS/MS Detection (ESI, MRM Mode) HPLC->MS Integration Peak Integration UV->Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis from sample preparation to final report.

References

Rhamnetin Quantification in Plant Extracts: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the accurate quantification of rhamnetin in various plant extracts. This compound, a flavonoid found in numerous medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Accurate and reproducible quantification of this bioactive compound is crucial for quality control, standardization of herbal products, and further pharmacological investigation.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the reported concentrations of this compound in different plant extracts, analyzed by various chromatographic techniques. This data serves as a valuable reference for researchers targeting this compound-rich plant sources.

Table 1: this compound Content in Various Plant Extracts Determined by HPLC

Plant SpeciesPlant PartExtraction MethodThis compound ConcentrationReference
Ginkgo bilobaLeavesAcid Hydrolysis7.708 - 8.483 mg/g of extract[2]
Coriandrum sativumLeavesNot specified18.82 mg/100g of dry weight[3]

Table 2: this compound Content in Various Plant Extracts Determined by LC-MS

Plant SpeciesPlant PartExtraction MethodThis compound ConcentrationReference
Syzygium aromaticumFlower Buds70% EthanolPresent (quantification not specified)[4][5]
Prunus cerasusFruitsNot specifiedPresent (quantification not specified)
Rhamnus petiolarisBerriesNot specifiedPresent (quantification not specified)

Experimental Workflows and Protocols

Accurate quantification of this compound necessitates meticulous sample preparation and validated analytical methodologies. Below are detailed protocols for extraction and quantification using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Experimental Workflow

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Extraction Extraction Drying & Grinding->Extraction Filtration & Concentration Filtration & Concentration Extraction->Filtration & Concentration Chromatographic Separation Chromatographic Separation Filtration & Concentration->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Analysis Data Analysis Detection->Data Analysis

General workflow for this compound quantification.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol describes a general method for the efficient extraction of this compound from dried plant material using ultrasonication.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Weigh 1.0 g of the dried, powdered plant material and place it into a 50 mL conical flask.

  • Solvent Addition: Add 20 mL of 70% aqueous methanol to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Extraction Repetition: Collect the supernatant. Repeat the extraction process on the plant residue two more times with 20 mL of 70% methanol each time.

  • Pooling and Concentration: Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C.

  • Reconstitution and Filtration: Re-dissolve the dried extract in a known volume (e.g., 5 mL) of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol provides a validated HPLC method with Diode Array Detection (DAD) for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 370 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered plant extract (from Protocol 1) into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.

Protocol 3: Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and selective LC-MS/MS method for this compound quantification, particularly useful for complex matrices or low concentrations.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to achieve good separation (e.g., starting with 5% B and increasing to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Parameters:

    • Precursor Ion: m/z 315.05

    • Product Ions: Monitor characteristic fragment ions (e.g., m/z 300.03, 271.02). Optimize collision energy for each transition.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol.

  • Method Development: Optimize MS parameters by infusing a this compound standard to determine the optimal precursor and product ions and collision energies.

  • Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Quantification: Create a calibration curve using the peak areas of the most intense and specific MRM (Multiple Reaction Monitoring) transition. Calculate the concentration of this compound in the samples based on this curve.

Protocol 4: Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol details an HPTLC method for the quantification of this compound, offering a high-throughput and cost-effective alternative.

Instrumentation and Materials:

  • HPTLC plates (silica gel 60 F254)

  • Automatic TLC sampler

  • TLC scanner (densitometer)

  • Developing chamber

Procedure:

  • Plate Preparation: Pre-wash the HPTLC plates with methanol and activate them by heating at 110°C for 15 minutes.

  • Sample and Standard Application: Apply the plant extracts and this compound standards (in a suitable concentration range) as bands onto the HPTLC plate using an automatic sampler.

  • Chromatographic Development: Develop the plate in a saturated developing chamber with a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid, 5:4:1, v/v/v).

  • Densitometric Scanning: After development, dry the plate and scan it using a TLC scanner at the wavelength of maximum absorbance for this compound (around 370 nm).

  • Quantification: Generate a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.

Signaling Pathway Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. Understanding these pathways is crucial for elucidating its mechanism of action.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK This compound This compound This compound->IKK Inhibits This compound->PI3K Inhibits This compound->MAPK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Akt Akt PI3K->Akt Activates Gene Expression Gene Expression Akt->Gene Expression Promotes Cell Proliferation MAPK->Gene Expression Modulates Inflammation NF-κB_n->Gene Expression Promotes Inflammatory Genes

This compound's modulation of key signaling pathways.

These detailed protocols and compiled data provide a solid foundation for researchers to confidently and accurately quantify this compound in plant extracts, facilitating further research into its promising therapeutic applications.

References

Application Notes and Protocols for Rhamnetin-Induced Apoptosis Analysis Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnetin, a naturally occurring O-methylated flavonol, has garnered significant interest in oncological research due to its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] This flavonoid exerts its cytotoxic effects through the modulation of key signaling pathways, leading to the programmed cell death of cancer cells.[1] Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for the precise quantification of apoptosis.[2] The Annexin V/Propidium Iodide (PI) assay is a widely adopted flow cytometry method for the discrimination between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

This document provides detailed application notes and a comprehensive protocol for the assessment of this compound-induced apoptosis using the Annexin V/PI flow cytometry assay. It also elucidates the key signaling pathways implicated in the pro-apoptotic activity of this compound.

Principle of the Annexin V/PI Apoptosis Assay

The Annexin V/PI assay is based on the detection of two distinct cellular changes that occur during apoptosis. In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally localized to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome such as FITC, can be used to identify early apoptotic cells.

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. It is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, membrane integrity is compromised, allowing PI to enter the cell and stain the nucleus.

By using both Annexin V and PI, flow cytometry can distinguish four cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Primarily necrotic cells

This compound-Induced Apoptosis Signaling Pathways

This compound has been shown to induce apoptosis through the modulation of several key signaling pathways. A primary mechanism involves the upregulation of microRNA-34a (miR-34a), which in turn suppresses the Notch-1 signaling pathway. Additionally, this compound can influence other critical pathways such as PI3K/Akt and MAPK, and modulate the expression of Bcl-2 family proteins and caspases.

miR-34a/Notch-1 Signaling Pathway

This compound treatment has been demonstrated to increase the expression of p53, a tumor suppressor protein that can upregulate the expression of miR-34a. miR-34a then directly targets and inhibits the expression of Notch-1, a transmembrane receptor involved in cell proliferation, survival, and differentiation. The downregulation of Notch-1 leads to the activation of the caspase cascade, ultimately resulting in apoptosis.

G This compound This compound p53 p53 This compound->p53 Upregulates miR34a miR-34a p53->miR34a Upregulates Notch1 Notch-1 miR34a->Notch1 Inhibits Caspase_Cascade Caspase Cascade Notch1->Caspase_Cascade Inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces

This compound-induced apoptosis via the miR-34a/Notch-1 pathway.
Involvement of PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell survival and proliferation. Some studies on the related flavonoid, isothis compound, suggest that it can inhibit the PI3K/Akt pathway, leading to the induction of apoptosis. This inhibition can prevent the phosphorylation and activation of Akt, a key downstream effector that promotes cell survival by inhibiting pro-apoptotic proteins. Similarly, flavonoids can modulate the MAPK pathway, which can either promote or inhibit apoptosis depending on the specific context and downstream effectors.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK Pathway This compound->MAPK Modulates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK->Apoptosis Can Induce

Modulation of PI3K/Akt and MAPK pathways by this compound.
Regulation of Bcl-2 Family Proteins and Caspases

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). This compound and related flavonoids have been shown to alter the balance of these proteins, typically by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins. This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade. Caspases are a family of proteases that execute the final stages of apoptosis by cleaving a variety of cellular substrates. This compound treatment has been shown to increase the activity of key executioner caspases, such as caspase-3 and caspase-9.

Data Presentation

The following table summarizes the quantitative data on the pro-apoptotic effects of this compound and the related flavonoid isothis compound on various cancer cell lines as determined by flow cytometry.

FlavonoidCell LineConcentration (µM)Treatment Time (h)% Apoptotic Cells (Early + Late)Reference
Isothis compoundBladder Cancer Cells5048~20%
Isothis compoundBladder Cancer Cells10048~40%
This compoundMCF-7 (Breast Cancer)2048Significant increase in caspase-3/9 activity
This compoundMCF-7 (Breast Cancer)2548Further significant increase in caspase-3/9 activity
This compoundNCI-H1299 & NCI-H460 (Lung Cancer)10-154Enhanced radiation-induced apoptosis

Experimental Protocols

Experimental Workflow

The following diagram illustrates the general workflow for assessing this compound-induced apoptosis using flow cytometry.

G Cell_Culture 1. Cell Culture (e.g., MCF-7) Rhamnetin_Treatment 2. This compound Treatment (Varying concentrations and time points) Cell_Culture->Rhamnetin_Treatment Cell_Harvesting 3. Cell Harvesting (Trypsinization for adherent cells) Rhamnetin_Treatment->Cell_Harvesting Washing 4. Washing (with cold PBS) Cell_Harvesting->Washing Staining 5. Staining (Annexin V-FITC and PI) Washing->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Quantification of cell populations) Flow_Cytometry->Data_Analysis

Workflow for this compound Apoptosis Assay.
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow the cells to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 50 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.

  • Cell Harvesting:

    • For adherent cells:

      • Carefully collect the culture medium, which may contain detached apoptotic cells.

      • Wash the adherent cells with PBS.

      • Add Trypsin-EDTA to detach the cells.

      • Once detached, add complete medium to inactivate the trypsin.

      • Combine the detached cells with the previously collected culture medium.

    • For suspension cells:

      • Collect the cells directly from the culture flask/plate.

  • Cell Washing:

    • Transfer the cell suspension to microcentrifuge tubes.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.

    • Repeat the wash step once more.

  • Staining:

    • Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up the compensation and gates correctly.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis:

    • Create a dot plot of FITC (Annexin V) versus PI.

    • Use the single-stained controls to position the quadrants correctly.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Q4): Viable cells (Annexin V- / PI-)

      • Lower-right (Q3): Early apoptotic cells (Annexin V+ / PI-)

      • Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Upper-left (Q1): Necrotic cells (Annexin V- / PI+)

    • The total percentage of apoptotic cells is the sum of the percentages in the lower-right and upper-right quadrants.

Conclusion

The Annexin V/PI flow cytometry assay is a robust and reliable method for quantifying the pro-apoptotic effects of this compound on cancer cells. By following the detailed protocol and understanding the underlying signaling pathways, researchers can effectively evaluate the potential of this compound as a therapeutic agent. The modulation of the miR-34a/Notch-1 pathway, along with other critical signaling cascades, highlights the multifaceted mechanism by which this compound induces apoptosis, making it a promising candidate for further investigation in cancer drug development.

References

In vitro anti-inflammatory assay for Rhamnetin (e.g., NO, cytokine measurement)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnetin, a naturally occurring O-methylated flavonoid, has demonstrated significant anti-inflammatory properties in various in vitro models.[1] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of this compound, focusing on the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The methodologies described herein are fundamental for researchers investigating novel anti-inflammatory agents.

This compound has been shown to suppress the production of key inflammatory mediators, including nitric oxide, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in macrophage cell lines such as RAW 264.7.[2][3] Its mechanism of action often involves the modulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3]

Data Presentation: Quantitative Effects of this compound on Inflammatory Mediators

The following tables summarize the dose-dependent inhibitory effects of this compound on the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages, as reported in the literature.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

This compound Concentration (µM)% Inhibition of NO ProductionReference
136.1%
3.122.3% (in CRAB-stimulated cells)
12.5-
5095.7%
5077.5% (in CRAB-stimulated cells)

Table 2: Inhibition of Interleukin-6 (IL-6) Production by this compound

This compound Concentration (µM)% Inhibition of IL-6 ProductionReference
3.15.4% (in CRAB-stimulated cells)
12.549.1% (in CRAB-stimulated cells)
50>75% (approx.)
5074.4% (in CRAB-stimulated cells)

Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production by this compound

This compound Concentration (µM)% Inhibition of TNF-α ProductionReference
Not specifiedSuppressed mTNF-α production
1 mg/kg (in vivo)51.8% (in lung lysate)
1 mg/kg (in vivo)93.2% (in septic mice)

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Adhesion: Allow the cells to adhere by incubating overnight at 37°C in a 5% CO₂ incubator.

  • This compound Pre-treatment: Prepare various concentrations of this compound in cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Incubate for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for subsequent NO and cytokine analysis.

Nitric Oxide (NO) Measurement (Griess Assay)

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

  • Sample Preparation: In a new 96-well plate, add 50 µL of the collected cell culture supernatant.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add 50 µL of the Griess reagent to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined using a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add 100 µL of the collected cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add Streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Reading: Measure the absorbance at 450 nm. The cytokine concentration is determined from a standard curve.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays seed Seed RAW 264.7 Cells adhere Overnight Adhesion seed->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate 24h Incubation stimulate->incubate collect Collect Supernatant incubate->collect no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect->no_assay Supernatant cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) collect->cytokine_assay Supernatant

Caption: Experimental workflow for this compound's anti-inflammatory activity assessment.

signaling_pathway This compound's Inhibition of LPS-Induced Inflammatory Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_degraded IκBα degradation IkB->IkB_degraded NFkB->IkB bound NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation This compound This compound This compound->MAPK inhibits This compound->IKK inhibits Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes activates transcription NO Nitric Oxide (NO) Genes->NO Cytokines TNF-α, IL-6 Genes->Cytokines

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

References

Application Notes & Protocols: Rhamnetin Administration in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhamnetin, a naturally occurring flavonoid compound, has emerged as a promising candidate in cancer therapy due to its multifaceted biological activities.[1][2][3] It demonstrates a range of anti-cancer effects, including the induction of apoptosis (programmed cell death), inhibition of tumor angiogenesis (the formation of new blood vessels that supply tumors), and prevention of metastasis.[1][2] Notably, this compound appears to selectively target cancerous cells while minimizing harm to normal tissues, suggesting a favorable therapeutic profile. Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a critical preclinical tool to evaluate the in vivo efficacy and mechanisms of action of potential anti-cancer agents like this compound. These application notes provide a summary of quantitative data from such studies and detailed protocols for researchers.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative effects of this compound administration in various xenograft mouse models.

Table 1: Effect of this compound on Tumor Volume in Ehrlich Ascites Tumor (EAT) Xenograft Model

Treatment GroupDay 7Day 9Day 11Day 13Day 15
Tumor Control 0.44 ± 0.050.89 ± 0.071.55 ± 0.112.54 ± 0.193.67 ± 0.24
This compound (100 µg/kg) 0.41 ± 0.040.79 ± 0.061.34 ± 0.102.18 ± 0.153.05 ± 0.21
This compound (200 µg/kg) 0.40 ± 0.040.75 ± 0.051.25 ± 0.092.01 ± 0.142.84 ± 0.19

Data is presented as mean tumor volume (cm³) ± SEM. This compound treatment significantly reduced tumor volume compared to the control group.

Table 2: Tumor Inhibition Rate of this compound in EAT Xenograft Model

Treatment GroupDay 9Day 11Day 13Day 15
This compound (100 µg/kg) 11.24%13.55%14.17%16.89%
This compound (200 µg/kg) 15.73%19.35%20.87%22.62%

Tumor inhibition rate increases with treatment duration and dosage.

Table 3: Effect of this compound on Hepatic Oxidative Stress Markers in EAT Model

Treatment GroupMDA Level (nmol/g tissue)SOD Activity (U/mg protein)CAT Activity (U/mg protein)
Healthy Control 1.5 ± 0.115.2 ± 1.125.4 ± 1.8
Tumor Control 3.8 ± 0.38.1 ± 0.616.2 ± 1.2
This compound (100 µg/kg) 2.1 ± 0.212.5 ± 0.921.8 ± 1.5
This compound (200 µg/kg) 3.5 ± 0.313.1 ± 1.022.5 ± 1.6

This compound treatment was shown to improve the antioxidant status in the liver of tumor-bearing mice by decreasing malondialdehyde (MDA) levels and increasing superoxide dismutase (SOD) and catalase (CAT) activities.

Table 4: Radiosensitizing Effect of this compound in NSCLC Xenograft Model (NCI-H1299 cells)

Treatment GroupTumor Volume Reduction vs. Radiation Alone (Day 25)
This compound + Radiation ~57%

In a non-small cell lung cancer (NSCLC) xenograft model, the combination of this compound with radiation significantly reduced tumor volumes compared to radiation treatment alone, highlighting its potential as a radiosensitizer.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by modulating several key signaling pathways.

1. The p53/miR-34a/Notch-1 Signaling Pathway

A primary mechanism of this compound is the modulation of the Notch-1 signaling pathway, which is often overexpressed in various cancers, promoting tumor growth and resistance to therapy. This compound treatment increases the expression of the tumor suppressor protein p53. Activated p53, in turn, promotes the transcription of microRNA-34a (miR-34a), a tumor-suppressive miRNA. miR-34a directly targets the Notch-1 mRNA, inhibiting its translation and leading to a decrease in Notch-1 protein levels. The suppression of Notch-1 signaling ultimately enhances apoptosis, making cancer cells more susceptible to treatment.

Rhamnetin_Notch1_Pathway This compound's Modulation of the p53/miR-34a/Notch-1 Pathway This compound This compound p53 p53 Protein (Tumor Suppressor) This compound->p53 Upregulates Apoptosis Increased Apoptosis This compound->Apoptosis miR34a miR-34a (Tumor Suppressive miRNA) p53->miR34a Promotes Expression Notch1 Notch-1 Signaling (Oncogenic Pathway) miR34a->Notch1 Inhibits Notch1->Apoptosis Suppresses

Caption: this compound induces apoptosis via the p53/miR-34a/Notch-1 axis.

2. Modulation of Oxidative Stress

In the tumor microenvironment, this compound demonstrates antioxidant properties. Studies in Ehrlich solid tumor-bearing mice show that this compound administration can rebalance the oxidative state. It significantly decreases the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while restoring the activities of key antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT). This regulation of oxidative stress contributes to its overall anti-tumor effects.

Rhamnetin_Oxidative_Stress_Pathway This compound's Effect on Oxidative Stress Markers This compound This compound MDA MDA Levels (Lipid Peroxidation) This compound->MDA Decreases SOD_CAT SOD & CAT Activity (Antioxidant Enzymes) This compound->SOD_CAT Increases TumorProgression Tumor Progression This compound->TumorProgression Suppresses OxidativeStress Oxidative Stress in Tumor Microenvironment OxidativeStress->MDA Increases OxidativeStress->SOD_CAT Decreases MDA->TumorProgression Promotes SOD_CAT->TumorProgression Inhibits

Caption: this compound alleviates oxidative stress to suppress tumor growth.

Experimental Workflow

The general workflow for evaluating this compound in a xenograft mouse model involves several key stages, from cell preparation to data analysis.

Experimental_Workflow General Xenograft Experimental Workflow cluster_prep Phase 1: Preparation cluster_animal Phase 2: In Vivo Model cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis Cell_Culture 1. Cancer Cell Culture (e.g., EAT, NCI-H1299) Cell_Harvest 2. Cell Harvesting & Viability Check Cell_Culture->Cell_Harvest Tumor_Inoculation 4. Tumor Cell Inoculation (Subcutaneous Injection) Cell_Harvest->Tumor_Inoculation Animal_Acclimatization 3. Animal Acclimatization (e.g., Balb/C mice) Animal_Acclimatization->Tumor_Inoculation Tumor_Development 5. Tumor Growth (to palpable size) Tumor_Inoculation->Tumor_Development Group_Assignment 6. Random Assignment to Groups Tumor_Development->Group_Assignment Treatment_Admin 7. This compound Administration (e.g., Intraperitoneal) Group_Assignment->Treatment_Admin Monitoring 8. Daily Monitoring (Weight, Tumor Volume) Treatment_Admin->Monitoring Endpoint 9. Endpoint & Euthanasia Monitoring->Endpoint Tumor_Excision 10. Tumor & Tissue Excision Endpoint->Tumor_Excision Data_Analysis 11. Biochemical & Histological Analysis Tumor_Excision->Data_Analysis

Caption: Standard workflow for a this compound xenograft study.

Experimental Protocols

Protocol 1: Establishment of an Ehrlich Ascites Tumor (EAT) Solid Xenograft Model

This protocol is based on methodologies for establishing a solid tumor from EAT cells.

Materials:

  • Balb/C mice (male, 8 weeks old, 25-30g)

  • Ehrlich Ascites Tumor (EAT) cells

  • Sterile phosphate-buffered saline (PBS) or physiological saline

  • Hemocytometer and Trypan Blue stain

  • 1 mL syringes with 25-gauge needles

  • Laminar flow hood

  • Centrifuge

Procedure:

  • Cell Preparation: EAT cells are propagated by intraperitoneal passage in donor mice. Ascitic fluid is harvested from a donor mouse approximately 7-10 days after inoculation.

  • Cell Counting: The harvested ascitic fluid is centrifuged, and the cell pellet is resuspended in sterile PBS. An aliquot is mixed with Trypan Blue to determine cell viability and concentration using a hemocytometer.

  • Inoculum Preparation: Dilute the cell suspension with sterile PBS to a final concentration of 1 x 10⁷ cells/mL. The viability should be >95%.

  • Animal Preparation: Allow mice to acclimatize for at least one week under standard laboratory conditions (21±2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Subcutaneous Injection: Shave a small area on the right flank of each mouse.

  • Inoculation: Using a 1 mL syringe, subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10⁶ EAT cells) into the shaved flank of each mouse.

  • Tumor Monitoring: Palpate the injection site daily. Tumors typically become palpable around day 5 post-injection and measurable by day 7. The animal is now considered a successfully established xenograft model.

Protocol 2: this compound Administration and Treatment Schedule

Materials:

  • This compound powder

  • Sterile physiological saline solution (vehicle)

  • Vortex mixer and/or sonicator

  • 1 mL syringes with 27-gauge needles

  • Calibrated scale

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle. For doses of 100 µg/kg and 200 µg/kg, a stock solution can be prepared to ensure a consistent injection volume (e.g., 0.1 mL per mouse). This compound may require vortexing or brief sonication to fully dissolve. Prepare fresh daily.

  • Animal Grouping: Once tumors reach a measurable size (e.g., ~100 mm³), randomly assign mice to the following groups (n=10 per group):

    • Group 1: Healthy Control (no tumor, saline injection)

    • Group 2: Tumor Control (tumor, saline injection)

    • Group 3: this compound 100 µg/kg

    • Group 4: this compound 200 µg/kg

  • Administration: Administer this compound or saline vehicle via intraperitoneal (i.p.) injection. Injections should be performed daily.

  • Treatment Duration: Continue the treatment for a predefined period, for example, 15 consecutive days.

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 3: Tumor Volume Measurement and Data Analysis

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Measurement Schedule: Measure tumor dimensions and body weight every two days, starting from the first day of treatment.

  • Tumor Measurement: Using digital calipers, measure the length (L, longest dimension) and width (W, perpendicular dimension) of the tumor.

  • Volume Calculation: Calculate the tumor volume (V) using the modified ellipsoidal formula:

    • V = (L x W²) / 2

  • Data Recording: Record all measurements meticulously for each mouse, identified by a unique ID.

  • Tumor Inhibition Rate Calculation: At the end of the study, the tumor inhibition rate (TIR) can be calculated using the following formula:

    • TIR (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100

  • Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of differences in tumor volume and body weight between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.

References

Application Notes and Protocols for Rhamnetin in Animal Models of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rhamnetin, a naturally occurring flavonoid, in preclinical animal models of sepsis. The protocols detailed below are based on established research and are intended to guide scientists in designing and executing experiments to evaluate the therapeutic potential of this compound for sepsis.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory response, characterized by a cytokine storm, and subsequent oxidative stress are key pathological features. This compound has demonstrated significant anti-inflammatory and antioxidant properties in various studies, making it a promising candidate for sepsis therapy. In animal models, this compound has been shown to reduce mortality, alleviate organ damage, and modulate key inflammatory signaling pathways.[1][2][3][4]

Key Findings from Preclinical Studies

This compound administration in mouse models of sepsis induced by Carbapenem-Resistant Acinetobacter baumannii (CRAB) or Escherichia coli (E. coli) has been shown to:

  • Reduce Systemic Inflammation: Significantly decreases the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-18 (IL-18).[1]

  • Alleviate Organ Damage: Protects against sepsis-induced lung, liver, and kidney injury, as indicated by histological analysis and normalization of organ function biomarkers like Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), and Blood Urea Nitrogen (BUN).

  • Lower Bacterial Load: Reduces the bacterial burden in various organs, including the lungs, liver, and kidneys.

  • Modulate Signaling Pathways: Exerts its protective effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated inflammatory signaling pathway and suppressing oxidative stress by reducing intracellular reactive oxygen species (ROS). The mitogen-activated protein kinase (MAPK) signaling pathway is also implicated in its anti-inflammatory mechanism.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in mouse models of sepsis.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in Sepsis Mouse Models

CytokineSepsis ModelThis compound TreatmentReduction (%)Reference
TNF-αCRAB-induced1 mg/kg93.2%
IL-6CRAB-induced1 mg/kg84.5%
TNF-αCRAB-induced1 mg/kg68%
IL-6CRAB-induced1 mg/kg87%
IL-1βCRAB-induced1 mg/kg43%
IL-18CRAB-induced1 mg/kg47%

Table 2: Effect of this compound on Bacterial Load in Organs of Septic Mice

OrganSepsis ModelThis compound TreatmentReduction (%)Reference
LungsCRAB-induced1 mg/kg76.7%
LiverCRAB-induced1 mg/kg74.1%
KidneysCRAB-induced1 mg/kg65.2%
LungsCRAB-induced1 mg/kg87%
LiverCRAB-induced1 mg/kg85%
KidneysCRAB-induced1 mg/kg82%

Table 3: Effect of this compound on Organ Function Markers in CRAB-Induced Sepsis

MarkerThis compound TreatmentReduction (%)Reference
Blood Urea Nitrogen (BUN)1 mg/kg96.8%

Experimental Protocols

Protocol 1: E. coli-Induced Sepsis Mouse Model

Objective: To induce a model of Gram-negative bacterial sepsis to evaluate the efficacy of this compound.

Materials:

  • Six-week-old female BALB/c mice

  • Escherichia coli K1 strain

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle for this compound (e.g., PBS)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Bacterial Culture: Culture E. coli K1 in LB broth overnight at 37°C.

  • Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration. The final inoculum should be prepared to deliver 3 x 10⁵ Colony Forming Units (CFU) per mouse.

  • Animal Groups: Randomly assign mice to the following groups (n=3-5 per group):

    • Control (PBS injection)

    • This compound only (1 mg/kg this compound)

    • E. coli sepsis (3 x 10⁵ CFU/mouse of E. coli)

    • This compound + E. coli sepsis (1 mg/kg this compound followed by E. coli)

  • This compound Administration: Administer this compound (1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Sepsis Induction: One hour after this compound or vehicle administration, induce sepsis by i.p. injection of the prepared E. coli inoculum.

  • Monitoring and Sample Collection: Monitor the animals for signs of sepsis. After 16 hours, euthanize the mice and collect blood and organs (lungs, liver, kidneys) for analysis (e.g., cytokine levels, bacterial load, histology).

Protocol 2: CRAB-Induced Sepsis Mouse Model

Objective: To induce a model of sepsis using a clinically relevant, antibiotic-resistant bacterial strain.

Materials:

  • Six-week-old female BALB/c mice

  • Carbapenem-Resistant Acinetobacter baumannii (CRAB) clinical isolate

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle for this compound

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Bacterial Culture: Grow CRAB in TSB overnight at 37°C.

  • Inoculum Preparation: Prepare the bacterial suspension in sterile PBS to a concentration that will deliver 5 x 10⁶ CFU per mouse.

  • Animal Groups: Establish animal groups as described in Protocol 1, substituting CRAB for E. coli.

  • This compound Administration: Administer this compound (1 mg/kg) or vehicle via i.p. injection.

  • Sepsis Induction: One hour following this compound or vehicle treatment, induce sepsis by i.p. injection of the CRAB inoculum.

  • Endpoint Analysis: After 16 hours, collect blood and organs for the analysis of inflammatory markers, bacterial burden, and organ damage.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Acclimatization Animal Acclimatization This compound Administration (i.p.) This compound Administration (i.p.) Animal Acclimatization->this compound Administration (i.p.) Bacterial Culture (E. coli or CRAB) Bacterial Culture (E. coli or CRAB) Sepsis Induction (i.p.) Sepsis Induction (i.p.) Bacterial Culture (E. coli or CRAB)->Sepsis Induction (i.p.) This compound Preparation (1 mg/kg) This compound Preparation (1 mg/kg) This compound Preparation (1 mg/kg)->this compound Administration (i.p.) This compound Administration (i.p.)->Sepsis Induction (i.p.) 1 hour Monitoring Monitoring Sepsis Induction (i.p.)->Monitoring Sample Collection (16h post-induction) Sample Collection (16h post-induction) Monitoring->Sample Collection (16h post-induction) Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Sample Collection (16h post-induction)->Cytokine Analysis (ELISA) Bacterial Load (CFU counting) Bacterial Load (CFU counting) Sample Collection (16h post-induction)->Bacterial Load (CFU counting) Histopathology Histopathology Sample Collection (16h post-induction)->Histopathology Organ Function Markers Organ Function Markers Sample Collection (16h post-induction)->Organ Function Markers

Caption: Experimental workflow for evaluating this compound in a mouse model of sepsis.

Signaling Pathway of this compound in Sepsis

G cluster_pathogen Pathogen Recognition cluster_this compound This compound Intervention cluster_downstream Downstream Signaling & Response LPS LPS (from Gram-negative bacteria) TLR4 TLR4/MD-2 Complex LPS->TLR4 binds MAPK MAPK Pathway (p38, ERK) TLR4->MAPK NFkB NF-κB Activation TLR4->NFkB ROS Reactive Oxygen Species (ROS) TLR4->ROS This compound This compound This compound->TLR4 inhibits This compound->MAPK inhibits This compound->ROS reduces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-18) MAPK->Cytokines NFkB->Cytokines Inflammation Systemic Inflammation & Organ Damage ROS->Inflammation Cytokines->Inflammation

Caption: Proposed mechanism of this compound's protective effects in bacterial sepsis.

References

Preparation of Rhamnetin Stock Solutions for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of rhamnetin stock solutions for various in vitro studies. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.

Introduction

This compound, a flavonoid found in various plants, is a subject of increasing interest in biomedical research due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antitumor activities.[1][2][3] Accurate and reproducible in vitro studies rely on the correct preparation and handling of this compound stock solutions. This document outlines the critical parameters for dissolving, storing, and diluting this compound for use in cell culture and other in vitro assays.

Solubility of this compound

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro applications.[1][2]

Key Considerations:

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly impact the solubility of this compound. It is crucial to use anhydrous or newly opened DMSO for the preparation of stock solutions.

  • Enhancing Solubility: To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.

  • Aqueous Solutions: For experiments requiring near-aqueous conditions, a primary stock solution in DMSO can be prepared and then further diluted in the aqueous buffer or cell culture medium of choice. It is important to note that the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)~200 mg/mL (with sonication)
Dimethyl Sulfoxide (DMSO)~20 mg/mL
Dimethylformamide (DMF)~10 mg/mL
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 316.27 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Weighing this compound: In a sterile vial, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.63 mg of this compound.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial. For a 100 mM solution, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 2-5 minutes. If the solid does not completely dissolve, sonicate the solution in a water bath for 10-15 minutes.

  • Aliquotting: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the stock solution from light.

Preparation of a Working Solution in Cell Culture Medium

This protocol outlines the dilution of the primary DMSO stock solution into a cell culture medium to prepare a working solution for treating cells.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes or multi-well plates

Procedure:

  • Calculate Dilution: Determine the volume of the 100 mM stock solution required to achieve the desired final concentration in the cell culture medium. For example, to prepare 1 mL of a 100 µM working solution:

    • Use the formula: M1V1 = M2V2

    • (100 mM) x V1 = (0.1 mM) x 1 mL

    • V1 = 0.001 mL = 1 µL

  • Dilution: In a sterile tube, add 999 µL of pre-warmed cell culture medium.

  • Adding Stock Solution: Add 1 µL of the 100 mM this compound stock solution to the cell culture medium.

  • Mixing: Mix thoroughly by gentle pipetting or brief vortexing.

  • Immediate Use: Use the freshly prepared working solution immediately for your in vitro experiments. Aqueous solutions of this compound are not recommended for storage for more than one day.

Table 2: Stock Solution Preparation Guide (for a final volume of 1 mL)

Desired Final ConcentrationVolume of 100 mM StockVolume of Medium
10 µM0.1 µL999.9 µL
50 µM0.5 µL999.5 µL
100 µM1.0 µL999.0 µL
200 µM2.0 µL998.0 µL

Stability and Storage

Proper storage of this compound stock solutions is critical to maintain their stability and biological activity.

Key Recommendations:

  • Light Sensitivity: this compound is light-sensitive. Store stock solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.

  • Temperature: For long-term stability, store DMSO stock solutions at -80°C. For short-term use, -20°C is acceptable.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to the degradation of the compound. Aliquotting the stock solution into single-use volumes is highly recommended.

  • Aqueous Instability: this compound is less stable in aqueous solutions. Prepare working solutions in cell culture medium fresh for each experiment and do not store them for extended periods.

Table 3: Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureDurationLight ProtectionReference(s)
DMSO-20°CUp to 1 monthRequired
DMSO-80°CUp to 6 monthsRequired
Aqueous Buffer/Medium2-8°CNot recommended (use immediately)Required

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for preparing this compound stock and working solutions.

G cluster_stock Preparation of this compound Stock Solution weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution in DMSO.

G cluster_working Preparation of this compound Working Solution stock Thaw this compound Stock (from -20°C/-80°C) dilute Dilute Stock into Medium stock->dilute medium Pre-warm Cell Culture Medium medium->dilute mix Mix Gently dilute->mix use Use Immediately in Assay mix->use

Caption: Workflow for preparing a this compound working solution for cell-based assays.

This compound in Signaling Pathways

This compound has been shown to modulate various signaling pathways implicated in cellular processes such as inflammation and cell proliferation. Understanding these interactions is crucial for interpreting experimental outcomes.

G This compound This compound sPLA2 Secretory Phospholipase A2 (sPLA2) This compound->sPLA2 Inhibits HDAC2 Histone Deacetylase 2 (HDAC2) This compound->HDAC2 Inhibits Inflammation Inflammation sPLA2->Inflammation Promotes Cell_Proliferation Cancer Cell Proliferation HDAC2->Cell_Proliferation Promotes

References

Rhamnetin: A Promising Flavonoid for Inducing Apoptosis in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Rhamnetin, a naturally occurring O-methylated flavonol, has demonstrated significant potential as an anti-cancer agent. This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the use of this compound to induce apoptosis in MCF-7 human breast cancer cells. The information presented is collated from recent scientific literature and is intended to guide in vitro studies on the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on MCF-7 cells, providing a clear overview of its dose- and time-dependent activities.

Table 1: Effect of this compound on MCF-7 Cell Viability

Treatment DurationThis compound Concentration (µM)Cell Viability (% of Control)
48 hours 15Significantly decreased[1]
20Significantly decreased[1]
25Significantly decreased[1]
72 hours 10Significantly decreased[1]
15Significantly decreased[1]
20Significantly decreased
25Significantly decreased

Table 2: Effect of this compound on Apoptotic Protein Expression and Activity in MCF-7 Cells (48-hour treatment)

This compound Concentration (µM)Caspase-3/9 Activityp53 Protein ExpressionmiR-34a ExpressionNotch-1 Protein Expression
15 Increased---
20 Significantly increasedSignificantly increasedSignificantly increasedSignificantly decreased
25 Significantly increasedSignificantly increasedSignificantly increasedSignificantly decreased

Signaling Pathway

This compound induces apoptosis in MCF-7 cells primarily through the modulation of the miR-34a/Notch-1 signaling pathway. The proposed mechanism involves the upregulation of p53, which in turn increases the expression of miR-34a. This microRNA then targets and suppresses the Notch-1 signaling pathway, a key regulator of cell proliferation and survival. The inhibition of Notch-1, coupled with the activation of caspases, ultimately leads to programmed cell death.

Figure 1: Proposed signaling pathway of this compound-induced apoptosis in MCF-7 cells.

Experimental Workflow

A typical workflow for investigating the apoptotic effects of this compound on MCF-7 cells involves a series of in vitro assays.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Mechanism of Action Analysis cluster_3 Data Analysis & Interpretation A MCF-7 Cell Culture B This compound Treatment (Various Concentrations & Durations) A->B C MTT Assay (Cell Viability) B->C D Annexin V-FITC/PI Staining (Flow Cytometry) B->D E Western Blot (p53, Notch-1, Caspases) B->E F RT-qPCR (miR-34a) B->F G Data Analysis C->G D->G E->G F->G

Figure 2: General experimental workflow for studying this compound's effects on MCF-7 cells.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: MCF-7 human breast adenocarcinoma cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20, 25 µM). Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed MCF-7 cells (1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.

    • Remove the medium and treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins.

  • Procedure:

    • Treat MCF-7 cells with this compound for 48 hours.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p53, Notch-1, cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities using densitometry software.

Real-Time Quantitative PCR (RT-qPCR) for miR-34a Expression

This method is used to measure the expression level of a specific microRNA.

  • Procedure:

    • Treat MCF-7 cells with this compound for 48 hours.

    • Isolate total RNA, including miRNA, using a suitable kit.

    • Synthesize cDNA from the RNA using a miRNA-specific reverse transcription kit.

    • Perform qPCR using a specific primer set for miR-34a and a suitable endogenous control (e.g., U6 snRNA).

    • Calculate the relative expression of miR-34a using the 2^-ΔΔCt method.

Conclusion

This compound demonstrates a clear pro-apoptotic effect on MCF-7 breast cancer cells by inhibiting cell proliferation and activating the intrinsic apoptotic pathway. The mechanism is largely attributed to the upregulation of p53 and miR-34a, leading to the suppression of Notch-1 signaling and activation of caspases. The provided protocols offer a robust framework for further investigation into the therapeutic potential of this compound. Future studies should aim to establish a precise IC50 value and further elucidate the roles of other key apoptotic regulators, such as the Bcl-2 family of proteins, in this compound-induced apoptosis.

References

Application Notes and Protocols: Rhamnetin as an Inhibitor of the Notch-1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnetin, a naturally occurring O-methylated flavonol, has emerged as a promising small molecule for investigation in oncology and other research areas. This document provides detailed application notes and protocols for utilizing this compound to inhibit the Notch-1 signaling pathway, a critical pathway involved in cell proliferation, differentiation, and survival. Aberrant Notch-1 signaling is implicated in various cancers, making it a key target for therapeutic development. This compound has been shown to indirectly downregulate Notch-1 expression, primarily through the upregulation of microRNA-34a (miR-34a), leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Mechanism of Action

This compound's primary mechanism for inhibiting the Notch-1 signaling pathway involves the p53/miR-34a axis. In cancer cells with functional p53, this compound treatment leads to an increase in p53 expression and activity. p53, a tumor suppressor, then transcriptionally activates the expression of miR-34a. Subsequently, miR-34a binds to the 3'-untranslated region (3'-UTR) of the Notch-1 mRNA, leading to its degradation and the suppression of Notch-1 protein translation. The reduction in Notch-1 levels results in the decreased expression of its downstream target genes, such as Hes1 and Hey1, which are critical for cell proliferation and survival. This cascade of events ultimately leads to the inhibition of cancer cell growth and the induction of apoptosis.

Rhamnetin_Notch1_Pathway This compound This compound p53 p53 This compound->p53 Upregulates miR34a miR-34a p53->miR34a Activates Transcription Notch1_mRNA Notch-1 mRNA miR34a->Notch1_mRNA Binds & Degrades Notch1_Protein Notch-1 Protein Notch1_mRNA->Notch1_Protein Translation Downstream_Targets Downstream Targets (e.g., Hes1, Hey1) Notch1_Protein->Downstream_Targets Activates Apoptosis Apoptosis Notch1_Protein->Apoptosis Inhibits Cell_Proliferation Cell Proliferation Downstream_Targets->Cell_Proliferation Inhibits

Figure 1: this compound's mechanism of Notch-1 inhibition.

Data Presentation

The following tables summarize the quantitative data associated with the use of this compound to inhibit the Notch-1 signaling pathway.

ParameterCell LineValueReference
IC50 (Quercetin) *MCF-773 µM (48h)[1]
MDA-MB-23185 µM (48h)[1]
Effective Concentration MCF-720-25 µM[2]
NCI-H129915 µM (in combination with radiation)
miR-34a Upregulation NCI-H12998.5-fold increase (15 µM this compound + Radiation)
Target MoleculeEffect of this compound TreatmentCell Line(s)Reference
Notch-1 Protein DecreasedMCF-7, NCI-H1299, NCI-H460
p53 Protein IncreasedMCF-7
miR-34a IncreasedNCI-H1299, NCI-H460
Hes1 DecreasedNCI-H1299, NCI-H460
Hey1 DecreasedNCI-H1299, NCI-H460
γ-secretase complex No significant changeNCI-H1299, NCI-H460

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Notch-1 and Downstream Targets

This protocol is to detect changes in protein expression levels.

Materials:

  • This compound-treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Notch-1, anti-Hes1, anti-Hey1, anti-p53, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for miR-34a Expression

This protocol is to quantify the expression level of miR-34a.

Materials:

  • Total RNA isolated from this compound-treated and control cells

  • miRNA-specific reverse transcription kit

  • miRNA-specific primers for miR-34a and a reference small RNA (e.g., U6 snRNA)

  • SYBR Green or TaqMan-based qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Isolate total RNA, including small RNAs, from cells using a suitable kit.

  • Perform reverse transcription of the RNA to cDNA using a miRNA-specific reverse transcription kit.

  • Set up the qPCR reaction with the cDNA, miRNA-specific primers, and qPCR master mix.

  • Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of miR-34a, normalized to the reference small RNA.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effect of this compound on the Notch-1 signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Seeding Seed Cancer Cells Rhamnetin_Treatment Treat with this compound (various concentrations and times) Cell_Seeding->Rhamnetin_Treatment Viability_Assay Cell Viability Assay (MTT) Rhamnetin_Treatment->Viability_Assay Western_Blot Western Blot Rhamnetin_Treatment->Western_Blot qRT_PCR qRT-PCR Rhamnetin_Treatment->qRT_PCR IC50_Determination Determine IC50 Viability_Assay->IC50_Determination Protein_Expression Analyze Protein Expression (Notch-1, Hes1, Hey1) Western_Blot->Protein_Expression miRNA_Expression Quantify miR-34a Expression qRT_PCR->miRNA_Expression Conclusion Elucidate this compound's Inhibitory Mechanism IC50_Determination->Conclusion Protein_Expression->Conclusion miRNA_Expression->Conclusion

Figure 2: Experimental workflow for this compound studies.

Conclusion

This compound presents a valuable tool for researchers studying the Notch-1 signaling pathway and its role in cancer. By upregulating miR-34a, this compound effectively downregulates Notch-1 and its downstream targets, leading to anti-cancer effects. The provided protocols and data serve as a comprehensive guide for initiating and conducting experiments to further explore the therapeutic potential of this compound. Further investigation into the precise IC50 values in various cancer cell lines and a broader profiling of its downstream effects will continue to enhance our understanding of this promising natural compound.

References

Application Notes and Protocols: Luciferase Reporter Assay for Rhamnetin Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnetin, a naturally occurring O-methylated flavonoid, has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. These properties are attributed to its ability to modulate various intracellular signaling pathways. Validating the specific molecular targets of this compound is crucial for its development as a therapeutic agent. The luciferase reporter assay is a highly sensitive and quantitative method widely used for studying gene expression and signal transduction pathways. This document provides detailed application notes and protocols for utilizing luciferase reporter assays to validate the effect of this compound on key signaling pathways, namely NF-κB, MAPK/AP-1, and Notch signaling.

Introduction to this compound and Target Pathways

This compound exerts its biological effects by influencing critical cellular signaling cascades. Understanding its mechanism of action requires precise tools to measure the activity of transcription factors and signaling pathways within the cell.

  • NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is implicated in numerous inflammatory diseases and cancers. This compound has been shown to suppress NF-κB activity, contributing to its anti-inflammatory properties.

  • MAPK/AP-1 Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Activator Protein-1 (AP-1) is a transcription factor that is a major downstream target of the MAPK pathway. This compound has been observed to inhibit components of the MAPK pathway, such as p38, ERK, and JNK.[1]

  • Notch Signaling: The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate determination, proliferation, and apoptosis.[2] Dysregulation of Notch signaling is associated with various cancers. This compound has been found to modulate Notch signaling, in some cases through the regulation of microRNAs like miR-34a.[3]

Principle of the Luciferase Reporter Assay

The luciferase reporter assay is a powerful tool for measuring the transcriptional activity of a specific promoter or the activity of a signaling pathway. The principle involves the use of a plasmid vector containing the firefly luciferase gene under the control of a specific response element. This response element is a DNA sequence that is recognized and bound by a particular transcription factor. When the signaling pathway of interest is activated, the corresponding transcription factor binds to the response element, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of the luciferase substrate (luciferin) is directly proportional to the activity of the transcription factor. A second reporter, such as Renilla luciferase, is often co-transfected as an internal control to normalize for variations in transfection efficiency and cell number.[4]

Data Presentation

The following tables summarize quantitative data from luciferase reporter assays investigating the effect of this compound on the NF-κB, Notch, and AP-1 signaling pathways.

Table 1: Effect of this compound on NF-κB Transcriptional Activity

Cell LineTreatmentConcentrationLuciferase Activity (Relative to Control)Fold Inhibition
NCI-H1299Control (Irradiated)-1.00-
NCI-H1299This compound + Irradiation20 µM0.452.22
NCI-H460Control (Irradiated)-1.00-
NCI-H460This compound + Irradiation20 µM0.521.92

Data adapted from a study on non-small cell lung cancer cell lines, where irradiation was used to induce NF-κB activity. The data demonstrates this compound's ability to significantly suppress radiation-induced NF-κB transcriptional activity.[3]

Table 2: Effect of this compound on Notch-1 3'-UTR Activity

Cell LineReporter ConstructTreatmentConcentrationLuciferase Activity (Relative to Control)Fold Inhibition
NCI-H1299Notch-1 3'-UTR (Wild-Type)Control (Irradiated)-1.00-
NCI-H1299Notch-1 3'-UTR (Wild-Type)This compound + Irradiation20 µM0.601.67
NCI-H460Notch-1 3'-UTR (Wild-Type)Control (Irradiated)-1.00-
NCI-H460Notch-1 3'-UTR (Wild-Type)This compound + Irradiation20 µM0.651.54

Data adapted from a study showing that this compound suppresses the luciferase expression from a construct containing the 3'-Untranslated Region (UTR) of Notch-1, indicating a potential regulatory role at the post-transcriptional level, possibly mediated by miR-34a.

Table 3: Representative Effect of this compound on TPA-Induced AP-1 Activity (Hypothetical Data)

Cell LineTreatmentConcentrationLuciferase Activity (Relative to Control)Fold Inhibition
HEK293Control (TPA-stimulated)-1.00-
HEK293This compound + TPA10 µM0.751.33
HEK293This compound + TPA20 µM0.502.00
HEK293This compound + TPA40 µM0.303.33

This table presents hypothetical data based on the known inhibitory effect of this compound on the MAPK pathway, a key upstream regulator of AP-1. Phorbol 12-myristate 13-acetate (TPA) is a potent activator of the MAPK/AP-1 pathway. It is expected that this compound would inhibit TPA-induced AP-1 luciferase activity in a dose-dependent manner.

Experimental Protocols

General Considerations:
  • Cell Line Selection: Choose a cell line that is relevant to the biological context of the study and is readily transfectable.

  • Reporter Construct: Use a reporter plasmid containing multiple copies of the specific transcription factor response element upstream of a minimal promoter driving the firefly luciferase gene.

  • Internal Control: Co-transfect a plasmid expressing Renilla luciferase under the control of a constitutive promoter (e.g., SV40 or TK) to normalize the firefly luciferase activity.

  • Reagents: Use high-quality transfection reagents and luciferase assay kits according to the manufacturer's instructions.

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol is designed to measure the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa, or a cancer cell line of interest)

  • NF-κB luciferase reporter plasmid (containing tandem NF-κB response elements)

  • Renilla luciferase control plasmid

  • Lipofectamine™ 3000 or other suitable transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • TNF-α or other NF-κB inducer (e.g., LPS)

  • Phosphate-Buffered Saline (PBS)

  • Passive Lysis Buffer

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare a DNA-lipid complex. In one tube, dilute 0.5 µg of the NF-κB reporter plasmid and 0.05 µg of the Renilla control plasmid in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.

    • Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the cells.

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh complete medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

  • Induction of NF-κB Activity: Add the NF-κB inducer (e.g., TNF-α at 10 ng/mL) to the wells and incubate for 6-8 hours.

  • Cell Lysis:

    • Wash the cells once with PBS.

    • Add 100 µL of Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate to a white-walled 96-well plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.

Protocol 2: AP-1 Luciferase Reporter Assay

This protocol measures the effect of this compound on AP-1 transcriptional activity, a downstream target of the MAPK pathway.

Materials:

  • Same as Protocol 1, with the following exception:

  • AP-1 luciferase reporter plasmid (containing tandem AP-1 response elements)

  • AP-1 inducer (e.g., Phorbol 12-myristate 13-acetate - TPA)

Procedure:

  • Cell Seeding and Transfection: Follow steps 1 and 2 of Protocol 1, using the AP-1 reporter plasmid instead of the NF-κB plasmid.

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh complete medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • Induction of AP-1 Activity: Add TPA (e.g., at 50 ng/mL) to the wells and incubate for 12-16 hours.

  • Cell Lysis, Luciferase Assay, and Data Analysis: Follow steps 5, 6, and 7 of Protocol 1.

Protocol 3: Notch-1 3'-UTR Luciferase Reporter Assay

This protocol is designed to investigate if this compound affects the stability or translation of Notch-1 mRNA via its 3'-UTR, a common mechanism for miRNA-mediated regulation.

Materials:

  • Same as Protocol 1, with the following exceptions:

  • Luciferase reporter plasmid containing the 3'-UTR of the Notch-1 gene cloned downstream of the luciferase gene.

  • (Optional) A control plasmid with a mutated 3'-UTR of Notch-1.

  • (Optional) miR-34a mimic or inhibitor.

Procedure:

  • Cell Seeding and Transfection: Follow steps 1 and 2 of Protocol 1, using the Notch-1 3'-UTR reporter plasmid. If investigating the role of a specific miRNA, co-transfect with the miRNA mimic or inhibitor.

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh complete medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for this compound to exert its effect on the 3'-UTR activity.

  • Cell Lysis, Luciferase Assay, and Data Analysis: Follow steps 5, 6, and 7 of Protocol 1.

Visualizations

Signaling Pathway Diagrams

Rhamnetin_Signaling_Pathways cluster_NFKB NF-κB Pathway cluster_MAPK MAPK/AP-1 Pathway cluster_Notch Notch Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFKB_p65_p50 NF-κB (p65/p50) IkB->NFKB_p65_p50 releases NFKB_active Active NF-κB (Nuclear Translocation) NFKB_p65_p50->NFKB_active NFKB_promoter NF-κB Response Element NFKB_active->NFKB_promoter Gene_Expression_NFKB Inflammatory Gene Expression NFKB_promoter->Gene_Expression_NFKB Rhamnetin_NFKB This compound Rhamnetin_NFKB->IKK inhibits Growth_Factors Growth Factors / Stress (e.g., TPA) MAPKKK MAPKKK (e.g., Raf) Growth_Factors->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 AP1_promoter AP-1 Response Element AP1->AP1_promoter Gene_Expression_AP1 Proliferation/Apoptosis Genes AP1_promoter->Gene_Expression_AP1 Rhamnetin_MAPK This compound Rhamnetin_MAPK->MAPK inhibits Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor binds NICD NICD (cleaved) Notch_Receptor->NICD releases NICD_CSL NICD-CSL Complex (Nuclear Translocation) NICD->NICD_CSL CSL CSL CSL->NICD_CSL Notch_Target_Genes Notch Target Genes (e.g., Hes, Hey) NICD_CSL->Notch_Target_Genes Rhamnetin_Notch This compound miR34a miR-34a Rhamnetin_Notch->miR34a upregulates Notch1_mRNA Notch-1 mRNA (3'-UTR) miR34a->Notch1_mRNA targets Notch1_mRNA->Notch_Receptor translates to

Caption: Overview of signaling pathways modulated by this compound.

Experimental Workflow Diagram

Luciferase_Assay_Workflow Start Day 1: Seed Cells Transfection Day 2: Co-transfect with Firefly Luciferase Reporter & Renilla Control Plasmid Start->Transfection Treatment Day 3: Treat with this compound (and Inducer if applicable) Transfection->Treatment Incubation Incubate for specific duration (e.g., 6-48 hours) Treatment->Incubation Lysis Day 4: Lyse Cells Incubation->Lysis Assay Perform Dual-Luciferase Assay Lysis->Assay Measure_Firefly Measure Firefly Luminescence (RLU_F) Assay->Measure_Firefly Measure_Renilla Measure Renilla Luminescence (RLU_R) Assay->Measure_Renilla Measure_Firefly->Measure_Renilla Analysis Data Analysis: Normalize (RLU_F / RLU_R) Measure_Firefly->Analysis Measure_Renilla->Analysis End Results Analysis->End

Caption: General workflow for the dual-luciferase reporter assay.

Conclusion

The luciferase reporter assay is an invaluable tool for the target validation of compounds like this compound. The protocols and data presented here provide a framework for researchers to quantitatively assess the impact of this compound on key signaling pathways involved in inflammation and cancer. By employing these methods, scientists can further elucidate the molecular mechanisms underlying the therapeutic potential of this compound, paving the way for its development in clinical applications. It is important to note that while some flavonoids have been shown to directly inhibit luciferase enzymes, careful controls can mitigate this potential issue.

References

Application Notes and Protocols: Rhamnetin in Organotypic Hippocampal Slice Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotypic hippocampal slice cultures (OHSCs) are a valuable ex vivo model for studying neuronal processes and neurodegenerative diseases as they largely preserve the complex cellular architecture and synaptic connectivity of the hippocampus. This document provides detailed protocols for utilizing OHSCs to investigate the neuroprotective and anti-inflammatory effects of rhamnetin, a naturally occurring flavonoid. The methodologies described herein are based on established protocols for inducing neurotoxicity with lipopolysaccharide (LPS) and N-methyl-D-aspartate (NMDA) and assessing the therapeutic potential of this compound.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on inflammatory markers and neuronal death in OHSCs subjected to inflammatory and excitotoxic insults.

Table 1: Effect of this compound on LPS-Induced TNF-α and Nitric Oxide Release

Treatment GroupThis compound Concentration (µM)TNF-α Release (% of LPS control)Nitric Oxide Release (% of LPS control)
Control0Not DetectedNot Detected
LPS (10 ng/mL)0100%100%
LPS + this compound25Significantly ReducedSignificantly Reduced
LPS + this compound100Significantly ReducedSignificantly Reduced

Table 2: Neuroprotective Effect of this compound against NMDA-Induced Excitotoxicity

Treatment GroupThis compound Concentration (µM)Neuronal Death (Propidium Iodide Uptake, % of NMDA control)
Control0Baseline
NMDA (10 µM)0100%
NMDA + this compound25Significantly Reduced
NMDA + this compound100Significantly Reduced

Experimental Protocols

Preparation of Organotypic Hippocampal Slice Cultures

This protocol is adapted from the interface method, which promotes the healthy maintenance of slice cultures for extended periods.[1]

Materials:

  • P7-P9 Sprague-Dawley rat pups

  • Dissection medium: Minimum Essential Medium (MEM) with 2 mM L-glutamine, supplemented with 20 mM HEPES and 1x Penicillin-Streptomycin.

  • Culture medium: 50% MEM, 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution (EBSS), 2 mM L-glutamine, 25 mM HEPES, and 1x Penicillin-Streptomycin.

  • Sterile, porous (0.4 µm) cell culture inserts

  • 6-well culture plates

  • Vibratome or tissue chopper

  • Stereomicroscope

  • Sterile dissection tools

Procedure:

  • Anesthetize rat pups on ice and decapitate.

  • Under sterile conditions, dissect the brains and place them in ice-cold dissection medium.

  • Isolate the hippocampi from both hemispheres.

  • Cut the hippocampi into 400 µm thick transverse slices using a vibratome or tissue chopper.

  • Transfer the slices into a petri dish containing ice-cold dissection medium.

  • Under a stereomicroscope, carefully select intact slices and place 4-5 slices onto each cell culture insert in a 6-well plate containing 1 mL of culture medium per well.

  • Incubate the slices at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days.

  • Allow the slices to stabilize for 7-10 days in culture before initiating experiments.

Induction of Neuroinflammation and Excitotoxicity

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • N-methyl-D-aspartate (NMDA)

  • This compound

  • Culture medium

Procedure:

  • Prepare stock solutions of LPS, NMDA, and this compound in appropriate solvents and sterilize by filtration.

  • On the day of the experiment, replace the culture medium with fresh medium.

  • For neuroinflammation studies, pre-treat the OHSCs with this compound (25 µM or 100 µM) for 1 hour.

  • Following pre-treatment, add LPS (10 ng/mL) to the culture medium.

  • For excitotoxicity studies, pre-treat the OHSCs with this compound (25 µM or 100 µM) for 1 hour.

  • Following pre-treatment, add NMDA (10 µM) to the culture medium.

  • For combined insults, pre-treat with this compound, followed by the addition of both LPS and NMDA.

  • Incubate the slices for 24-48 hours before assessing inflammatory markers and cell death.

Assessment of Neuronal Death (Propidium Iodide Staining)

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for cell death.[2][3]

Materials:

  • Propidium iodide (PI) solution (5 µg/mL in culture medium)

  • Fluorescence microscope

Procedure:

  • At the end of the treatment period, add PI solution to each well containing the OHSCs.

  • Incubate the plates for 30 minutes at 37°C.

  • Gently wash the slices with fresh culture medium to remove excess PI.

  • Visualize the slices using a fluorescence microscope with appropriate filters for PI (Excitation: ~535 nm, Emission: ~617 nm).

  • Capture images of the hippocampal subfields (e.g., CA1, CA3, DG).

  • Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). The data is typically expressed as a percentage of the fluorescence intensity in the positive control (LPS or NMDA alone).

Measurement of Nitric Oxide (Griess Reaction)

The Griess reaction is a colorimetric assay used to quantify nitrite, a stable and quantifiable metabolite of nitric oxide (NO).[4][5]

Materials:

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solutions

  • 96-well microplate reader

Procedure:

  • Collect the culture medium from each well at the end of the experiment.

  • Centrifuge the medium to remove any cellular debris.

  • Add 50 µL of the culture supernatant to a 96-well plate.

  • Prepare a standard curve using sodium nitrite solutions of known concentrations.

  • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Measurement of TNF-α (ELISA)

An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of Tumor Necrosis Factor-alpha (TNF-α) in the culture medium.

Materials:

  • Rat TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Collect the culture medium from each well at the end of the experiment.

  • Centrifuge the medium to remove any cellular debris.

  • Follow the manufacturer's instructions provided with the TNF-α ELISA kit.

  • Typically, the procedure involves adding the culture supernatants and standards to a 96-well plate pre-coated with a TNF-α capture antibody.

  • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate is then added, which is converted by the enzyme into a colored product.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (usually 450 nm).

  • The concentration of TNF-α in the samples is determined by comparison to the standard curve.

Visualization of Signaling Pathways and Workflows

This compound's Proposed Neuroprotective and Anti-inflammatory Signaling Pathway

Rhamnetin_Signaling_Pathway This compound This compound a7nAChR α7 Nicotinic Acetylcholine Receptor This compound->a7nAChR Activates PI3K PI3K a7nAChR->PI3K Akt Akt PI3K->Akt NFkB_inhibition Inhibition of NF-κB Activation Akt->NFkB_inhibition Promotes Neuroprotection Neuroprotection Akt->Neuroprotection Promotes Inflammatory_Mediators ↓ Pro-inflammatory Mediators (TNF-α, NO) NFkB_inhibition->Inflammatory_Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_activation NF-κB Activation TLR4->NFkB_activation NFkB_activation->Inflammatory_Mediators Induces NMDA_Receptor NMDA Receptor Ca_influx ↑ Ca2+ Influx NMDA_Receptor->Ca_influx NMDA NMDA NMDA->NMDA_Receptor Activates Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Neuroprotection->Excitotoxicity Inhibits Experimental_Workflow OHSC_Prep Prepare Organotypic Hippocampal Slice Cultures (7-10 days stabilization) Pretreatment Pre-treat with this compound (25 µM or 100 µM) for 1 hour OHSC_Prep->Pretreatment Insult Induce Neurotoxicity: - LPS (10 ng/mL) - NMDA (10 µM) - LPS + NMDA Pretreatment->Insult Incubation Incubate for 24-48 hours Insult->Incubation Analysis Analysis Incubation->Analysis PI_Staining Propidium Iodide Staining (Neuronal Death) Analysis->PI_Staining Griess_Assay Griess Reaction (Nitric Oxide) Analysis->Griess_Assay ELISA TNF-α ELISA Analysis->ELISA

References

Rhamnetin as a Radiosensitizing Agent in Non-Small Cell Lung Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiotherapy is a fundamental treatment modality for non-small cell lung cancer (NSCLC). However, intrinsic and acquired radioresistance remains a significant clinical challenge, limiting therapeutic efficacy. The flavonoid rhamnetin has emerged as a promising natural compound with the potential to enhance the sensitivity of NSCLC cells to ionizing radiation. This document provides detailed application notes on the radiosensitizing effects of this compound, focusing on its mechanism of action, and offers comprehensive protocols for key in vitro experiments to evaluate its efficacy.

This compound has been shown to potentiate the effects of radiation by modulating critical signaling pathways involved in cell survival, apoptosis, and DNA damage repair. Notably, its activity is linked to the upregulation of miR-34a, which subsequently suppresses the Notch-1 signaling pathway. This leads to the downregulation of pro-survival signals, such as the nuclear factor-κB (NF-κB) pathway, and an increase in radiation-induced apoptosis.[1][2] Furthermore, evidence suggests the involvement of other mechanisms, such as the modulation of the PI3K/Akt pathway and the generation of reactive oxygen species (ROS), which contribute to its anticancer and radiosensitizing properties.[3][4][5]

These application notes are intended to guide researchers in the design and execution of experiments to investigate and validate the radiosensitizing effects of this compound in NSCLC cell lines.

Data Presentation

The following tables summarize the key quantitative findings on the effects of this compound in combination with radiation on NSCLC cells, as reported in the literature.

Table 1: Effect of this compound and Radiation on NSCLC Cell Proliferation

Cell LineTreatmentObservationReference
NCI-H1299This compound + RadiationSignificantly suppressed cell proliferation compared to radiation alone.
NCI-H460This compound + RadiationSignificantly suppressed cell proliferation compared to radiation alone.
NCI-H1299This compound aloneNo significant effect on cell proliferation at non-cytotoxic concentrations.
NCI-H460This compound aloneNo significant effect on cell proliferation at non-cytotoxic concentrations.

Table 2: Molecular Effects of this compound in Combination with Radiation in NSCLC Cells

Target MoleculeEffect of this compound + RadiationUpstream RegulatorDownstream EffectReference
miR-34aIncreased expressionp53Inhibition of Notch-1 expression
Notch-1Decreased expressionmiR-34aPromotion of apoptosis, inhibition of EMT
NF-κB PathwayDownregulationNotch-1Promotion of apoptosis
Pro-survival ProteinsDecreased expressionNF-κBIncreased radiosensitivity
p53 (acetylation)IncreasedThis compoundEnhanced p53 activity and stability

Visualization of Molecular Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of radiosensitization in NSCLC.

Rhamnetin_Radiosensitization_Pathway cluster_treatment Treatment cluster_cellular_response Cellular Response This compound This compound p53 p53 (activated) This compound->p53 enhances activity Radiation Radiation Radiation->p53 activates miR34a miR-34a (upregulated) p53->miR34a induces expression Notch1 Notch-1 (downregulated) miR34a->Notch1 inhibits expression NFkB NF-κB Pathway (inhibited) Notch1->NFkB activates EMT EMT (inhibited) Notch1->EMT promotes Apoptosis Apoptosis (induced) NFkB->Apoptosis inhibits Radiosensitization Radiosensitization NFkB->Radiosensitization contributes to radioresistance Apoptosis->Radiosensitization leads to EMT->Radiosensitization contributes to radioresistance

Caption: this compound-mediated radiosensitization via the p53/miR-34a/Notch-1 pathway.

Rhamnetin_PI3K_ROS_Pathway cluster_treatment Treatment cluster_cellular_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K inhibits ROS ROS (increased) This compound->ROS induces Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits ROS->Apoptosis induces

Caption: Involvement of PI3K/Akt and ROS pathways in this compound-induced apoptosis.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the radiosensitizing effects of this compound.

Experimental_Workflow cluster_assays Assays start Start: NSCLC Cell Culture (e.g., NCI-H1299, NCI-H460) treatment Treatment Groups: 1. Control (DMSO) 2. This compound 3. Radiation 4. This compound + Radiation start->treatment incubation Incubation treatment->incubation assays Perform Assays incubation->assays cell_viability Cell Viability (MTT Assay) clonogenic Clonogenic Survival Assay apoptosis Apoptosis Assay (Annexin V/PI) western_blot Western Blot Analysis data_analysis Data Analysis and Interpretation cell_viability->data_analysis clonogenic->data_analysis apoptosis->data_analysis western_blot->data_analysis end Conclusion on Radiosensitization Effect data_analysis->end

Caption: General experimental workflow for evaluating this compound's radiosensitizing effects.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and its impact on cell viability when combined with radiation.

Materials:

  • NSCLC cell lines (e.g., NCI-H1299, NCI-H460)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

  • Irradiation: For radiosensitization experiments, irradiate the cells with a specific dose of ionizing radiation (e.g., 2, 4, 6 Gy) after this compound treatment. Non-irradiated plates should be handled in parallel.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound and radiation.

Materials:

  • NSCLC cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Plate a predetermined number of cells (e.g., 200, 500, 1000 cells/well, depending on the radiation dose) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with a non-toxic concentration of this compound for a specified duration (e.g., 24 hours).

  • Irradiation: Irradiate the cells with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: Replace the treatment medium with fresh complete medium and incubate the plates for 10-14 days, allowing colonies to form.

  • Colony Fixation and Staining:

    • Wash the wells with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The dose enhancement factor (DEF) can be calculated to quantify the radiosensitizing effect.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • NSCLC cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or radiation as described in the previous protocols.

  • Cell Harvesting: After the treatment period (e.g., 48 hours), collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the signaling pathways affected by this compound and radiation.

Materials:

  • NSCLC cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Notch-1, anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection reagents

Procedure:

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin).

Conclusion

This compound demonstrates significant potential as a radiosensitizing agent for NSCLC. Its ability to modulate key signaling pathways, particularly the miR-34a/Notch-1 axis, leading to increased apoptosis, provides a strong rationale for further investigation. The protocols outlined in this document offer a comprehensive framework for researchers to explore and validate the efficacy and mechanisms of this compound in preclinical NSCLC models. These studies are crucial for the potential translation of this compound into a clinical setting to improve the outcomes of radiotherapy for NSCLC patients.

References

Troubleshooting & Optimization

Rhamnetin in Cell Culture: A Technical Guide to Improving Solubility and Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of rhamnetin in cell culture applications. By following these recommendations, users can enhance the reliability and reproducibility of their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO at concentrations up to approximately 20 mg/mL.[1] For cell culture applications, it is crucial to use anhydrous, cell culture-grade DMSO to minimize cytotoxicity.

Q2: I observed precipitation when I added my this compound-DMSO stock solution to the cell culture medium. What is the cause and how can I prevent this?

A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue due to this compound's poor water solubility. This occurs when the final concentration of this compound in the medium exceeds its solubility limit. To prevent this, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity, and that the final this compound concentration is within its soluble range in the final solvent mixture. A 1:1 solution of DMSO:PBS (pH 7.2) can support a this compound concentration of approximately 0.5 mg/mL.[1]

Q3: What is the stability of this compound in a DMSO stock solution and in cell culture medium?

A3: this compound stock solutions in DMSO are stable for at least six months when stored at -20°C. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Aqueous solutions of this compound, including in cell culture media, are not recommended for storage for more than one day as the compound is less stable.[1]

Q4: Can I use other solvents besides DMSO to prepare my this compound stock solution?

A4: Yes, this compound is also soluble in other organic solvents such as dimethylformamide (DMF) and ethanol.[1][2] However, DMSO is the most commonly used and recommended solvent for cell culture applications due to its relatively lower cytotoxicity at low concentrations. If using ethanol, it is advisable to prepare a stock solution in absolute ethanol and then dilute it in the culture medium, ensuring the final ethanol concentration is non-toxic to the cells (generally <0.5%).

Q5: Are there advanced methods to improve the aqueous solubility of this compound for my experiments?

A5: Yes, for experiments requiring higher concentrations of this compound in aqueous solutions with minimal organic solvent, several advanced formulation strategies can be employed. These include the preparation of cyclodextrin inclusion complexes and the development of nanoformulations, such as nanoparticles or liposomes. These techniques can significantly enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon dilution in cell culture medium The final concentration of this compound exceeds its solubility in the aqueous medium.- Decrease the final concentration of this compound in your working solution.- Increase the percentage of co-solvent (e.g., DMSO) in the final working solution, ensuring it remains below cytotoxic levels for your cell line (typically <0.5%).- Prepare the final working solution immediately before use and add it to the cells promptly.
Inconsistent or unexpected experimental results Degradation of this compound in the stock solution or working solution.- Prepare fresh stock solutions regularly and store them properly at -20°C in small aliquots.- Avoid repeated freeze-thaw cycles of the stock solution.- Prepare fresh working solutions for each experiment and use them immediately.
Cell toxicity observed in control (vehicle-treated) group The concentration of the organic solvent (e.g., DMSO, ethanol) is too high.- Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (generally <0.5% for DMSO and ethanol).- Run a vehicle control with the same final solvent concentration as your experimental samples to assess solvent-related cytotoxicity.
Low biological activity of this compound Insufficient concentration of soluble this compound reaching the cells due to poor solubility or degradation.- Confirm the solubility of this compound under your specific experimental conditions.- Consider using solubility-enhancing formulations like cyclodextrin complexes or nanoformulations.- Ensure the stock solution is properly stored and has not degraded.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~20 mg/mL
Dimethylformamide (DMF)~10 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
EthanolSoluble, but quantitative data is limited.
Aqueous BuffersSparingly soluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (20 mg/mL in DMSO): a. In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve a final concentration of 20 mg/mL. c. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes. e. Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. c. Pre-warm the required volume of cell culture medium to 37°C. d. Serially dilute the stock solution in the pre-warmed cell culture medium to achieve the final desired concentration. It is recommended to perform dilutions in a stepwise manner to ensure proper mixing and minimize precipitation. e. Gently mix the working solution by pipetting or inverting the tube. f. Use the working solution immediately after preparation.

Protocol 2: Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and treat the cells with various concentrations of this compound working solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Cell Culture Experiment cluster_analysis Data Analysis rhamnetin_powder This compound Powder stock_solution 20 mg/mL Stock Solution rhamnetin_powder->stock_solution dmso DMSO dmso->stock_solution working_solution Working Solution stock_solution->working_solution culture_medium Cell Culture Medium culture_medium->working_solution treatment This compound Treatment working_solution->treatment cell_seeding Cell Seeding cell_seeding->treatment incubation Incubation treatment->incubation assay Cell-Based Assay (e.g., MTT, Apoptosis) incubation->assay data_acquisition Data Acquisition assay->data_acquisition results Results data_acquisition->results

Caption: Workflow for preparing this compound solutions and conducting cell culture assays.

Signaling Pathways

This compound's Impact on the MAPK Signaling Pathway

MAPK_Pathway cluster_mapk MAPK Cascade This compound This compound JNK JNK This compound->JNK inhibits p38 p38 This compound->p38 inhibits ERK ERK This compound->ERK inhibits Inflammation Inflammation (↓ TNF-α, IL-6) JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation p38->Apoptosis ERK->Inflammation

Caption: this compound inhibits the MAPK signaling pathway, reducing inflammation.

This compound's Regulation of the Notch-1 Signaling Pathway

Notch1_Pathway cluster_notch Notch-1 Signaling This compound This compound p53 p53 This compound->p53 activates Apoptosis Apoptosis This compound->Apoptosis miR34a miR-34a p53->miR34a activates Notch1 Notch-1 miR34a->Notch1 inhibits Hes1_Hey1 Hes-1, Hey-1 Notch1->Hes1_Hey1 activates Notch1->Apoptosis Proliferation Cell Proliferation Hes1_Hey1->Proliferation

Caption: this compound induces apoptosis by upregulating miR-34a and inhibiting Notch-1.

This compound's Modulation of the NF-κB Signaling Pathway

NFkB_Pathway cluster_nfkb NF-κB Signaling This compound This compound IKK IKK This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nucleus->Inflammatory_Genes activates transcription

Caption: this compound suppresses inflammation by inhibiting the NF-κB pathway.

This compound's Interaction with the TLR4 Signaling Pathway

TLR4_Pathway cluster_tlr4 TLR4 Signaling LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 activates This compound This compound This compound->TLR4_MD2 inhibits MyD88 MyD88 TLR4_MD2->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 MAPK_NFkB MAPK & NF-κB Pathways TRAF6->MAPK_NFkB activates Inflammatory_Cytokines Pro-inflammatory Cytokines MAPK_NFkB->Inflammatory_Cytokines production

Caption: this compound mitigates the inflammatory response by inhibiting TLR4 signaling.

This compound-Induced Apoptosis Pathway

Apoptosis_Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Mito Mitochondrion Bax->Mito promotes pore formation Bcl2->Mito inhibits pore formation CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound triggers apoptosis through the intrinsic mitochondrial pathway.

References

Overcoming Rhamnetin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the instability of Rhamnetin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color (e.g., turning yellow/brown) and showing reduced activity?

A: this compound, like many flavonoids, is susceptible to degradation in aqueous solutions, particularly under neutral to alkaline pH conditions. This degradation is often characterized by a visible color change and a loss of biological activity. The primary factors contributing to this instability are:

  • pH-Dependent Degradation: Flavonoids are known to be highly unstable at a basic pH. The phenolic hydroxyl groups can deprotonate, leading to auto-oxidation and rearrangement of the molecular structure.

  • Oxidation: The presence of dissolved oxygen can lead to the oxidation of this compound. This process can be accelerated by exposure to light and elevated temperatures.

  • Photodegradation: Exposure to UV or even ambient light can contribute to the degradation of the compound.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A: Due to its limited solubility and stability in aqueous buffers, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent.[1] The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[1]

  • DMSO: Solubility is approximately 20 mg/mL.[1][2]

  • DMF: Solubility is approximately 10 mg/mL.[1]

For experiments, this stock solution can then be diluted to the final working concentration in the aqueous buffer of choice, such as PBS (pH 7.2). It is crucial to minimize the final concentration of the organic solvent in your experimental system to avoid solvent-induced artifacts.

Q3: For how long can I store an aqueous solution of this compound?

A: It is not recommended to store aqueous solutions of this compound for more than one day. For optimal results and to ensure the integrity of the compound, fresh working solutions should be prepared from a frozen organic stock solution immediately before each experiment.

Q4: How does the chemical structure of this compound contribute to its stability?

A: this compound is a 7-O-methylated derivative of quercetin. The presence of the methoxy group at the 7-position generally provides better metabolic stability compared to non-methoxylated flavonoids like quercetin. O-methylation can improve bioavailability and protect the molecule from rapid degradation. However, the presence of multiple hydroxyl groups still makes the molecule susceptible to oxidation and pH-dependent degradation.

Troubleshooting Guides

Issue 1: Precipitate forms when diluting DMSO stock solution into aqueous buffer.
Possible Causes & Solutions
  • Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer. This compound is only sparingly soluble in aqueous solutions.

  • Solution 1: Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.

  • Solution 2: Optimize Dilution Method: When diluting the DMSO stock, add the stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This can help prevent localized high concentrations that lead to precipitation.

  • Solution 3: Check Buffer Composition: Ensure the pH of your buffer is optimal for this compound stability (slightly acidic is generally better than neutral or alkaline).

  • Solution 4: Use a Co-solvent System: For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL. If your experimental design allows, maintaining a small percentage of DMSO in the final solution can improve solubility.

Issue 2: Inconsistent experimental results and loss of this compound activity over time.
Possible Causes & Solutions
  • Cause: Degradation of this compound in the working solution during the experiment.

  • Solution 1: Prepare Fresh Solutions: As a rule, always prepare fresh aqueous working solutions of this compound immediately before use. Do not use aqueous solutions prepared hours or days in advance.

  • Solution 2: Protect from Light: Cover your experimental setup (e.g., cell culture plates, reaction tubes) with aluminum foil or use amber-colored labware to minimize exposure to light.

  • Solution 3: Control Temperature: Perform experiments at a controlled, stable temperature. Avoid exposing this compound solutions to high temperatures, as this can accelerate degradation.

  • Solution 4: De-gas Buffers: If your experiment is particularly sensitive to oxidation, consider using aqueous buffers that have been de-gassed to remove dissolved oxygen.

  • Solution 5: Quantify this compound Concentration: Use analytical methods like HPLC to confirm the concentration and purity of your this compound solution before and during long-term experiments.

Data Presentation

Table 1: Solubility of this compound
SolventApproximate SolubilityReference
DMSO20 mg/mL
DMF10 mg/mL
1:1 DMSO:PBS (pH 7.2)0.5 mg/mL
Water678.5 mg/L (estimated)
Table 2: Factors Influencing Flavonoid Stability
FactorEffect on StabilityRecommendationsReference
pH Highly unstable at basic pH. More stable in acidic conditions.Maintain a slightly acidic to neutral pH (if possible for the experiment). Avoid alkaline buffers.
Temperature Higher temperatures accelerate degradation.Store stock solutions at -20°C or -80°C. Perform experiments at controlled temperatures.
Light Exposure to UV and ambient light can cause photodegradation.Store solutions in the dark. Use amber vials or cover labware with foil.N/A
Oxygen Promotes oxidative degradation.Purge stock solutions with an inert gas (e.g., argon or nitrogen). Consider de-gassing aqueous buffers.
Structural Groups Methoxyl groups can protect against degradation.This compound's 7-O-methyl group offers some protection compared to quercetin.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution
  • Weighing: Carefully weigh the required amount of solid this compound (purity ≥98%) in a microcentrifuge tube.

  • Stock Solution Preparation: Add the appropriate volume of high-purity DMSO to the solid this compound to achieve a high-concentration stock (e.g., 20 mg/mL or ~63 mM).

  • Dissolution: Vortex the solution thoroughly until all the solid this compound is completely dissolved. The solution should be a clear, yellow liquid.

  • Inert Gas Purge (Optional but Recommended): Briefly purge the headspace of the stock solution vial with an inert gas like argon or nitrogen to displace oxygen before capping.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial for long-term storage (≥4 years stability for solid/DMSO stock at -20°C).

  • Working Solution Preparation: Immediately before the experiment, thaw the stock solution. Dilute the required volume of the stock solution into your final aqueous experimental buffer (e.g., cell culture media, PBS) to achieve the desired final concentration. Ensure rapid mixing during dilution.

  • Usage: Use the freshly prepared aqueous working solution immediately. Do not store the diluted aqueous solution.

Protocol 2: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the characterization and quantification of flavonoids like this compound.

  • System: An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor the absorbance at the characteristic maximum wavelengths (λmax) for this compound, which are approximately 255 nm and 372 nm.

  • Quantification: Create a standard curve using known concentrations of a high-purity this compound standard. Calculate the concentration of this compound in your samples by comparing their peak areas to the standard curve.

Visualizations

G Workflow for Preparing Stable this compound Solutions cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation (Use Immediately) weigh 1. Weigh Solid this compound dissolve 2. Dissolve in DMSO (e.g., 20 mg/mL) weigh->dissolve purge 3. Purge with Inert Gas (e.g., Argon) dissolve->purge store 4. Store at -20°C / -80°C (Protected from Light) purge->store thaw 5. Thaw Stock Solution store->thaw Before Experiment dilute 6. Dilute in Aqueous Buffer (with vigorous mixing) thaw->dilute experiment 7. Use in Experiment dilute->experiment

Caption: A standard workflow for the preparation of this compound solutions.

G Troubleshooting this compound Degradation cluster_checks Initial Checks cluster_solutions Corrective Actions start Inconsistent Results or Visible Degradation? fresh_prep Was the aqueous solution prepared fresh? start->fresh_prep light_protect Was the experiment protected from light? fresh_prep->light_protect Yes sol_fresh Action: Always prepare solutions immediately before use. fresh_prep->sol_fresh No sol_light Action: Use amber vials or cover setup with foil. light_protect->sol_light No sol_ph Action: Check buffer pH. Avoid alkaline conditions. light_protect->sol_ph Yes sol_quantify Advanced: Quantify concentration and purity with HPLC. sol_ph->sol_quantify

Caption: A decision tree for troubleshooting common this compound stability issues.

G Simplified Anti-inflammatory Action of this compound cluster_pathway Pro-inflammatory Pathway LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Microglia LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB This compound This compound This compound->NFkB Inhibits Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, NO) NFkB->Cytokines Induces Inflammation Inflammatory Response Cytokines->Inflammation

Caption: this compound's inhibition of a pro-inflammatory signaling pathway.

References

Technical Support Center: Optimizing Rhamnetin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhamnetin in animal models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice and rats?

A starting dose for this compound can vary significantly depending on the animal model and the intended biological effect. Based on published studies, a range of 1 mg/kg to 50 mg/kg is commonly used. For instance, in sepsis models in mice, a dose of 1 mg/kg administered intraperitoneally has been shown to be effective.[1] In studies on gastric ulcers in rats, oral doses of 30 and 60 mg/kg have demonstrated protective effects. For anti-tumor and antioxidant studies in mice, doses as low as 100-200 µg/kg via intraperitoneal injection have been utilized.[2] It is recommended to perform a pilot study with a dose-response curve to determine the optimal dose for your specific experimental conditions.

Q2: What is the recommended route of administration for this compound?

The most common routes of administration for this compound in animal studies are oral gavage and intraperitoneal (IP) injection. The choice of administration route should be guided by the experimental design and the target organ. Oral administration is often used for studies investigating gastrointestinal effects or for models where oral bioavailability is a factor.[3] Intraperitoneal injection is frequently used to achieve a more direct systemic exposure.[2][4]

Q3: What is the known toxicity or LD50 of this compound in rodents?

Currently, conclusive results on the toxicology of this compound, including a definitive oral LD50, have not been reported in publicly available literature. However, studies have indicated that this compound exhibits low toxicity. For example, toxicity evaluations in rats have shown this compound to be safe at doses up to 400 mg/kg without any noticeable physiological alterations. In vitro studies have also suggested that this compound is less toxic to mammalian cells compared to its isoforms like isothis compound and tamarixetin. Given the lack of a definitive LD50, it is crucial to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

Q4: How should I prepare this compound for in vivo administration, considering its poor water solubility?

This compound is a hydrophobic compound with poor water solubility. Therefore, it requires a suitable vehicle for effective administration. Common vehicles for hydrophobic compounds include:

  • Suspensions in aqueous vehicles: Carboxymethyl cellulose (CMC) at concentrations like 1% is a frequently used vehicle for oral administration of flavonoids.

  • Solutions in organic solvents (with caution): Dimethyl sulfoxide (DMSO) can be used to create a stock solution, which is then further diluted in a vehicle like saline or phosphate-buffered saline (PBS) for injection. It is critical to keep the final concentration of DMSO low (typically less than 5-10% of the total injection volume) to avoid solvent toxicity.

  • Oil-based vehicles: For some hydrophobic molecules, edible oils such as corn oil can be used as a vehicle for oral administration.

A vehicle control group should always be included in your experimental design to account for any potential effects of the vehicle itself.

Q5: What is known about the pharmacokinetics and bioavailability of this compound?

Detailed pharmacokinetic parameters (Cmax, Tmax, half-life) specifically for this compound in rodents are not extensively documented in the available literature. However, studies on related flavonoids like quercetin suggest that bioavailability is generally low after oral administration. O-methylation, as is present in this compound, is thought to improve bioavailability compared to non-methylated flavonoids. The poor water solubility of this compound is a significant factor limiting its oral absorption and bioavailability. Researchers should consider that due to rapid metabolism and elimination, the systemic exposure to this compound after oral administration may be limited.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no observable effect at a previously reported effective dose. 1. Improper formulation: this compound may not be adequately dissolved or suspended, leading to inaccurate dosing. 2. Animal strain/species differences: The response to this compound can vary between different strains and species of rodents. 3. Route of administration: The chosen route may not provide sufficient bioavailability for the target tissue.1. Optimize vehicle and preparation: Ensure this compound is fully dissolved or forms a homogenous suspension before each administration. Consider using a different vehicle if solubility is an issue. 2. Conduct a pilot dose-response study: Determine the effective dose in your specific animal model. 3. Evaluate alternative administration routes: If oral administration is ineffective, consider intraperitoneal injection for higher systemic exposure.
Signs of toxicity or adverse effects in animals (e.g., weight loss, lethargy). 1. Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD). 2. Vehicle toxicity: The vehicle (e.g., high concentration of DMSO) may be causing adverse effects.1. Reduce the dose: Perform a dose de-escalation to find a non-toxic, effective dose. 2. Run a vehicle-only control group: This will help determine if the adverse effects are due to the vehicle. If so, reduce the concentration of the potentially toxic component (e.g., DMSO) or choose an alternative vehicle.
Precipitation of this compound in the formulation upon storage. 1. Poor solubility: this compound may be precipitating out of the solution or suspension over time. 2. Instability of the formulation: The chosen vehicle may not be optimal for maintaining this compound in a stable form.1. Prepare fresh formulations daily: To ensure consistency and avoid administering a precipitated compound. 2. Consider co-solvents or alternative vehicles: Investigate the use of co-solvents or different suspending agents to improve the stability of the formulation.

Quantitative Data Summary

Table 1: Reported Effective Dosages of this compound in Rodent Models

Animal Model Species/Strain Dosage Administration Route Observed Effect Reference
Sepsis (E. coli-induced)Mouse1 mg/kgIntraperitonealReduced bacterial load and inflammatory cytokines (TNF-α, IL-6).
Sepsis (CRAB-induced)Mouse1 mg/kgIntraperitonealDownregulated TNF-α by 93.2% and IL-6 by 84.5%.
Gastric Ulcer (Indomethacin-induced)Rat30 mg/kgOralLowered ulcer index area by 73.81%.
Gastric Ulcer (Indomethacin-induced)Rat60 mg/kgOralLowered ulcer index area by 77.87%.
Ehrlich Solid TumorMouse100 µg/kgIntraperitonealDecreased elevated MDA levels and increased SOD and CAT activities.
Ehrlich Solid TumorMouse200 µg/kgIntraperitonealIncreased SOD and CAT activities.
Nephrotoxicity (Polystyrene Microplastics-induced)Rat50 mg/kgOralMitigated kidney damage.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Preparation of this compound Suspension:

    • Accurately weigh the required amount of this compound powder.

    • Prepare a 1% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.

    • Gradually add the this compound powder to the CMC solution while continuously vortexing or stirring to ensure a homogenous suspension. Prepare this suspension fresh daily.

  • Animal Handling and Dosing:

    • Gently restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Slowly and gently insert a ball-tipped gavage needle into the esophagus. Do not force the needle.

    • Once the needle is correctly positioned, slowly administer the calculated volume of the this compound suspension. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress immediately after the procedure.

Protocol 2: Intraperitoneal (IP) Injection in Rats
  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of DMSO to create a stock solution.

    • Dilute the stock solution with sterile physiological saline (0.9% NaCl) to the final desired concentration. Ensure the final DMSO concentration is below 10%. The solution should be clear and free of precipitates.

  • Animal Handling and Injection:

    • Properly restrain the rat. For a two-person technique, one person restrains the animal while the other performs the injection.

    • Position the rat on its back with its head tilted slightly downwards.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Clean the injection site with 70% ethanol.

    • Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is drawn, confirming correct needle placement.

    • Slowly inject the calculated volume of the this compound solution. The recommended maximum volume for IP injection in rats is 10 mL/kg.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of discomfort or adverse reactions.

Visualizations

Signaling_Pathways_of_this compound This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits MAPK MAPK (p38, ERK) This compound->MAPK Inhibits NF_kB NF-κB This compound->NF_kB Inhibits Notch1 Notch-1 This compound->Notch1 Inhibits TLR4->NF_kB MAPK->NF_kB Inflammation Inflammation (TNF-α, IL-6) NF_kB->Inflammation Cell_Survival Cell Survival & Proliferation Notch1->Cell_Survival EMT Epithelial-Mesenchymal Transition (EMT) Notch1->EMT Experimental_Workflow_for_Rhamnetin_Dosage_Optimization start Start: Define Experimental Model & Endpoints lit_review Literature Review: Identify Reported Dose Ranges start->lit_review pilot_study Pilot Dose-Response Study (e.g., 3-5 doses + vehicle control) lit_review->pilot_study mtd_study Maximum Tolerated Dose (MTD) Study (Optional, if toxicity is a concern) lit_review->mtd_study efficacy_assessment Assess Efficacy Endpoints (e.g., biomarkers, tumor size, behavior) pilot_study->efficacy_assessment toxicity_assessment Assess Toxicity (e.g., body weight, clinical signs, histology) mtd_study->toxicity_assessment select_dose Select Optimal Dose (Maximizes efficacy, minimizes toxicity) efficacy_assessment->select_dose toxicity_assessment->select_dose main_study Proceed with Main Efficacy Study select_dose->main_study

References

Troubleshooting inconsistent results in Rhamnetin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rhamnetin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound experiments in a direct question-and-answer format.

Solubility and Stability

Question: Why is there precipitation in my cell culture medium after adding this compound?

Answer: This is likely due to the poor aqueous solubility of this compound. This compound is sparingly soluble in aqueous buffers.[1] To avoid precipitation, it is crucial to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.[1] When preparing your final working concentration, dilute the stock solution with the aqueous buffer or cell culture medium. For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/ml.[1] It is recommended not to store the final aqueous solution for more than one day to prevent precipitation and degradation.[1]

Question: My experimental results are inconsistent between batches. Could my this compound be degrading?

Answer: Yes, inconsistent results can be a sign of compound degradation. Flavonoids can be unstable in cell culture media, and their stability can be affected by factors like pH, light, and temperature.[2]

To mitigate this, follow these recommendations:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound for each experiment.

  • Minimize Exposure: Reduce the time between adding this compound to the media and starting the experiment.

  • Protect from Light: Protect this compound-containing media from light, as flavonoids can be light-sensitive.

  • Conduct a Stability Study: To confirm degradation, you can perform a time-course experiment. Incubate this compound in your specific cell culture medium and measure its concentration at different time points (e.g., 0, 4, 8, 24, 48 hours) using an analytical method like High-Performance Liquid Chromatography (HPLC).

Cell-Based Assays

Question: In my MTT assay, cell viability appears to increase at higher concentrations of this compound, which is counterintuitive. What is happening?

Answer: This unexpected result can occur due to interference between this compound, an antioxidant compound, and the MTT reagent itself. The MTT assay measures metabolic activity by the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. Antioxidants can sometimes directly reduce the MTT reagent, leading to a false positive signal that is independent of cell viability.

Troubleshooting Steps:

  • Run a Cell-Free Control: Add this compound at your experimental concentrations to culture medium without cells, then add the MTT reagent. If you observe a color change, it confirms a direct reaction between this compound and MTT.

  • Optimize Assay Parameters: Ensure you are using optimal cell seeding densities and MTT incubation times, as these can influence results.

  • Consider an Alternative Assay: If interference is confirmed, switch to a different viability assay that does not rely on a redox-based mechanism, such as the Trypan Blue exclusion assay or a CyQUANT Direct Cell Proliferation Assay.

Question: I am observing lower than expected biological activity or cytotoxicity in my cell culture experiments. What are the potential causes?

Answer: Lower than expected activity can stem from several factors:

  • Compound Degradation: As mentioned, this compound may degrade in the culture medium over the course of the experiment. Confirm the compound's concentration at the beginning and end of your experiment using HPLC.

  • Solubility Issues: If this compound has precipitated out of solution, the effective concentration available to the cells will be lower than intended. Visually inspect your culture plates for any signs of precipitation.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. The concentrations reported in the literature for one cell line may not be directly applicable to another.

  • Metabolism: Cells can metabolize flavonoids, potentially converting this compound into less active forms.

Protein Analysis

Question: I'm seeing a weak or no signal for my target protein in a Western blot after this compound treatment. How can I troubleshoot this?

Answer: Weak or absent signals on a Western blot are a common issue with multiple potential causes. Here is a systematic approach to troubleshooting:

  • Confirm Protein Transfer: First, verify that proteins have successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer or staining the gel with Coomassie Blue after transfer to see if any protein remains.

  • Check Antibody Performance:

    • Concentration: The primary or secondary antibody concentration may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C for the primary antibody).

    • Activity: Ensure antibodies have been stored correctly and have not expired. You can perform a dot blot to quickly check the primary antibody's activity against its target.

  • Optimize Blocking: Insufficient blocking can lead to high background, while excessive blocking can mask the target epitope. Try a different blocking agent (e.g., BSA instead of non-fat milk) as some antibodies have specific requirements.

  • Increase Target Protein Amount: If you are probing for a low-abundance protein, you may need to load more total protein onto the gel.

  • Check for HRP Inhibition: Ensure none of your buffers contain sodium azide, as it inhibits the activity of Horseradish Peroxidase (HRP), a common secondary antibody conjugate.

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound experiments.

Table 1: this compound Solubility

Solvent Approximate Solubility Reference
DMSO ~20 mg/ml
Dimethylformamide (DMF) ~10 mg/ml

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/ml | |

Table 2: Cytotoxicity and Effective Concentrations of this compound in Cell Lines

Cell Line Concentration Effect Reference
RAW 264.7 (Mouse Macrophages) 50 µM >95% viability
HEK (Human Embryonic Kidney) 25 µM >86% viability
HEK (Human Embryonic Kidney) 50 µM >78% viability

| NCI-H1299 & NCI-H460 (NSCLC) | Up to 15 µM | Non-cytotoxic concentration used in radiosensitization studies | |

Table 3: Anti-inflammatory Activity of this compound in RAW 264.7 Macrophages

Stimulant Analyte This compound Concentration % Inhibition Reference
LPS Nitric Oxide (NO) 1 µM 36.1%
LPS Nitric Oxide (NO) 50 µM ~95.7%
CRAB-Stimulated Nitric Oxide (NO) 3.1 µM 22.3%
CRAB-Stimulated Nitric Oxide (NO) 50 µM 77.5%
LPS Interleukin-6 (IL-6) 50 µM >76.3%
CRAB-Stimulated Interleukin-6 (IL-6) 12.5 µM 49.1%

| CRAB-Stimulated | Interleukin-6 (IL-6) | 50 µM | 74.4% | |

Detailed Methodologies

Protocol 1: Preparation of this compound Working Solutions
  • Prepare Stock Solution: Weigh out solid this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 20-50 mM). Purge the vial with an inert gas before sealing to enhance stability. Store this stock solution at -20°C.

  • Prepare Intermediate Dilutions (If necessary): Depending on your final desired concentrations, you may need to make intermediate dilutions of the stock solution in DMSO or your chosen cell culture medium.

  • Prepare Final Working Solution: Just before adding to your cells, dilute the stock or intermediate solution into pre-warmed cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Vortex Thoroughly: Gently vortex the final working solution to ensure this compound is fully dissolved and evenly distributed before adding it to the cell culture plates.

Protocol 2: General MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (and appropriate vehicle controls, e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Following treatment, remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize Formazan: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Read Absorbance: Gently shake the plate on an orbital shaker to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm.

  • Calculate Viability: Express the results as a percentage of the vehicle-treated control cells.

Protocol 3: General Western Blotting Protocol
  • Sample Preparation: After treating cells with this compound, wash them with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane for at least 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) specific to your target protein, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing step (Step 7) to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

Visualizations: Workflows and Signaling Pathways

Logical and Experimental Workflows

G cluster_0 Troubleshooting Workflow for Inconsistent this compound Results A Inconsistent Experimental Results Observed B Check for Precipitation in Media A->B C Yes B->C Precipitate Observed D No B->D No Precipitate E Issue: Solubility - Prepare fresh stock in DMSO - Ensure final DMSO <0.5% - Do not store aqueous solution C->E F Run Cell-Free Control (this compound + Assay Reagent) D->F G Interference Detected F->G Yes H No Interference F->H No I Issue: Assay Interference - Switch to a non-redox based assay (e.g., Trypan Blue) G->I J Conduct Stability Test (HPLC over time) H->J K Degradation Confirmed J->K Concentration Decreases L Stable J->L Concentration Constant M Issue: Stability - Prepare fresh solutions - Protect from light - Minimize experiment time K->M N Review Experimental Protocol - Cell density, reagent conc., etc. - Re-optimize assay parameters L->N

Caption: A troubleshooting workflow for identifying the source of inconsistent results.

G Experimental Workflow: this compound Stability Assessment A Prepare this compound Stock (e.g., 20mM in DMSO) B Spike Cell Culture Medium to Final Concentration (e.g., 50 µM) A->B C Aliquot into Sterile Tubes for Each Time Point B->C D Incubate Tubes at 37°C, 5% CO₂ C->D E Collect Samples at Time Points (0, 4, 8, 24, 48 hours) D->E F Immediately Freeze Samples at -80°C E->F G Analyze this compound Concentration via HPLC F->G H Plot Concentration vs. Time to Determine Stability Profile G->H

Caption: A workflow for assessing the stability of this compound in cell culture media.

Signaling Pathways

G cluster_0 This compound's Inhibition of Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB NF-κB TLR4->NFkB p38 p38 MAPK_Pathway->p38 JNK JNK MAPK_Pathway->JNK ERK ERK MAPK_Pathway->ERK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines JNK->Cytokines ERK->Cytokines NFkB->Cytokines This compound This compound This compound->TLR4 Inhibits This compound->p38 Inhibits This compound->JNK Inhibits This compound->ERK Inhibits

Caption: this compound inhibits LPS-induced inflammation via MAPK and TLR4 pathways.

G cluster_1 This compound's Role in Radiosensitization Radiation Irradiation Notch1 Notch-1 Radiation->Notch1 p53 p53 miR34a miR-34a p53->miR34a miR34a->Notch1 Inhibits EMT Epithelial-Mesenchymal Transition (EMT) Notch1->EMT Radioresistance Radioresistance Notch1->Radioresistance This compound This compound This compound->p53 Activates

Caption: this compound enhances radiosensitivity by modulating the p53/miR-34a/Notch-1 axis.

References

Technical Support Center: Minimizing Rhamnetin Off-Target Effects In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of rhamnetin in in vitro experiments, with a focus on minimizing off-target effects and ensuring data reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known on-targets in vitro?

A1: this compound (7-O-methylquercetin) is a naturally occurring flavonoid compound.[1][2] Its primary on-target effects are associated with anti-inflammatory, antioxidant, and anticancer activities.[3] In vitro, this compound has been shown to directly bind to and inhibit the activity of several key signaling proteins, including:

  • Mitogen-Activated Protein Kinases (MAPKs) : Specifically, it shows high binding affinity for c-Jun N-terminal kinase 1 (JNK1) and p38 MAPK.[4] It is also a potent inhibitor of Extracellular signal-regulated kinase 1 (ERK1).

  • DNA Ligase III (LIG3) : this compound has been identified as a compound that targets LIG3, which is crucial in the Alternative-Non-Homologous End Joining (Alt-NHEJ) DNA repair pathway.[5]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended therapeutic target. This is a common issue with small molecule inhibitors, including flavonoids. These unintended interactions can lead to misinterpretation of experimental results, unexpected cytotoxicity, or the activation of compensatory signaling pathways that can mask the true on-target effect. For this compound, which is known to inhibit multiple kinases, it is crucial to consider that observed cellular phenotypes may be the result of a combination of on- and off-target activities.

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

A3: this compound has poor solubility in aqueous solutions but is soluble in organic solvents. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).

  • Preparation : Dissolve this compound powder in pure DMSO to create a stock solution of 10-20 mg/mL. Ensure complete dissolution by vortexing. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilution : For experiments, dilute the DMSO stock solution into pre-warmed cell culture medium to the final desired concentration. It is critical to maintain a final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can have cytotoxic effects. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.

Q4: What is a suitable concentration range for this compound in cell-based assays?

A4: The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific assay. Based on published studies, a common starting range is between 1 µM and 50 µM. For example, in RAW 264.7 macrophages, concentrations up to 50 µM showed minimal cytotoxicity while effectively inhibiting inflammatory responses. In contrast, for non-small cell lung cancer cell lines, non-cytotoxic concentrations were identified as up to 15 µM.

Q5: How stable is this compound in cell culture medium?

A5: The stability of flavonoids like this compound in cell culture media can be a concern. Structurally similar flavonoids, such as quercetin, are known to be unstable in DMEM at 37°C, with stability being pH-dependent. It is prudent to assume this compound may also degrade over the course of a long-term experiment (e.g., >24 hours). It is recommended to prepare fresh this compound-containing media for each experiment and for media changes during longer incubations.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations

Possible Cause Suggested Solution
High Final DMSO Concentration Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. Recalculate your dilutions and run a vehicle control to confirm that the solvent is not the source of toxicity.
Cell Line Sensitivity Your cell line may be particularly sensitive to this compound. Perform a dose-response curve starting from a lower concentration range (e.g., 0.1 µM to 20 µM) to determine the IC50 for cytotoxicity.
Compound Instability This compound may be degrading into cytotoxic byproducts in your culture medium. Try reducing the incubation time or refreshing the medium with freshly prepared this compound solution during the experiment.
Off-Target Cytotoxicity The observed cell death may be due to this compound hitting an unintended, essential cellular target. Consider using a secondary, structurally different inhibitor for the same target to confirm that the intended on-target effect is not inherently cytotoxic.

Issue 2: Inconsistent or No Biological Effect Observed

Possible Cause Suggested Solution
Compound Precipitation This compound has low aqueous solubility. Upon dilution from a DMSO stock into aqueous culture medium, it can precipitate, reducing its effective concentration. Visually inspect the medium for precipitates after adding this compound. Prepare the final dilution in pre-warmed medium and mix thoroughly immediately before adding to cells.
Compound Degradation This compound may not be stable under your experimental conditions (e.g., prolonged incubation at 37°C). Perform a time-course experiment to find the optimal treatment duration. Consider measuring this compound concentration in the medium over time using HPLC, if available.
Sub-optimal Concentration The concentration used may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations.
Cellular Resistance/Insensitivity The target pathway may not be active or critical in your chosen cell line. Confirm the expression and activity of your target protein (e.g., p38, JNK) in the cell line.

Issue 3: Discrepancy Between In Vitro Kinase Assay and Cell-Based Assay Results

Possible Cause Suggested Solution
Cellular ATP Concentration In vitro kinase assays are often performed at low ATP concentrations, which may overestimate the inhibitor's potency. The intracellular ATP concentration is much higher, which can lead to competition and reduced efficacy of ATP-competitive inhibitors like this compound.
Cellular Environment The complex intracellular environment, including scaffolding proteins and subcellular localization, can influence inhibitor binding and efficacy in ways not replicated in a simplified in vitro assay.
Off-Target Effects in Cells The observed cellular phenotype may be a composite of on-target and off-target effects. Consider using knockdown (e.g., siRNA) of the primary target to see if it phenocopies the effect of this compound.

Data Presentation

Table 1: Effect of this compound on Cytokine and Nitric Oxide (NO) Production in Macrophages

Cell LineStimulantThis compound Concentration (µM)AnalyteInhibition (%)Reference
RAW 264.7CRAB3.1NO22.3
RAW 264.7CRAB50NO77.5
RAW 264.7CRAB3.1IL-65.4
RAW 264.7CRAB12.5IL-649.1
RAW 264.7CRAB50IL-674.4

Table 2: Cytotoxicity of this compound and Related Flavonoids

Cell LineCompoundConcentration (µM)Cell Viability (%)Reference
RAW 264.7This compound5095.7
HEKThis compound25>86
HEKThis compound50>78
HEKIsothis compound5077.8
HEKTamarixetin5035.4
HEKQuercetin5075.1
NCI-H1299This compound15~100
NCI-H460This compound15~100

Experimental Protocols

Protocol 1: Determining the Effect of this compound on Cytokine Production

This protocol describes a general method for measuring the effect of this compound on the production of inflammatory cytokines (e.g., TNF-α, IL-6) in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Cell Plating : Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment : Prepare working solutions of this compound in complete culture medium from a DMSO stock. Remove the old medium from the cells and replace it with medium containing the desired concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation : Add LPS to each well to a final concentration of 1 µg/mL. Include a negative control group with no LPS stimulation.

  • Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection : Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well.

  • Cytokine Quantification : Measure the concentration of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Protocol 2: Western Blot for MAPK Pathway Activation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of ERK1/2 and p38 MAPK in response to a stimulus.

  • Cell Treatment : Seed cells (e.g., HeLa, RAW 264.7) in a 6-well plate and grow to 80-90% confluency. Pre-treat with this compound or vehicle for 1-2 hours, then stimulate with an appropriate agonist (e.g., LPS, EGF) for a short duration (e.g., 15-30 minutes).

  • Cell Lysis : Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation : Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer : Load the samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection : Apply an ECL chemiluminescence substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate Cells in Multi-well Plate adhere Allow Adherence (Overnight) plate_cells->adhere prepare_this compound Prepare this compound Dilutions pretreat Pre-treat with this compound/Vehicle adhere->pretreat prepare_this compound->pretreat stimulate Add Stimulant (e.g., LPS) pretreat->stimulate incubate Incubate (Time-course) stimulate->incubate collect_samples Collect Supernatant or Lyse Cells incubate->collect_samples elisa ELISA for Cytokines collect_samples->elisa Supernatant western_blot Western Blot for Signaling Proteins collect_samples->western_blot Lysate

Caption: General experimental workflow for in vitro testing of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB (p65/p50) IκBα NFkB_IkB->NFkB Release Proteasome Proteasomal Degradation IkB_p->Proteasome Transcription Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Transcription Induces This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the canonical NF-κB signaling pathway.

mapk_pathway Stimulus Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation This compound This compound This compound->p38 Inhibits This compound->JNK Inhibits

Caption: this compound targets and inhibits p38 and JNK MAPK pathways.

References

Preventing Rhamnetin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Rhamnetin. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound precipitation in cell culture media. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a natural flavonoid, specifically an O-methylated derivative of quercetin, found in various plants.[1][2] It is widely used in research for its diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[3][4]

Q2: What is the primary cause of this compound precipitation in cell culture media?

The primary cause is this compound's hydrophobic nature and poor solubility in water.[5] When a concentrated stock solution, typically made in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of cell culture medium, the solubility limit can be exceeded. This "solvent shift" causes the compound to fall out of solution and form a precipitate. Other factors like temperature changes, media pH, and interactions with salts or proteins can also contribute to precipitation.

Q3: What is the best solvent to prepare a this compound stock solution?

Dimethyl Sulfoxide (DMSO) is the most effective and highly recommended solvent for preparing primary stock solutions of this compound. Dimethylformamide (DMF) is another option, though DMSO generally offers higher solubility.

Q4: What are the recommended concentrations for this compound stock and working solutions?

For a stock solution, concentrations of up to 20 mg/mL in DMSO are achievable. The final working concentration in cell culture should be determined empirically for your specific cell line, but studies have used non-cytotoxic concentrations up to 50 µM. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.

Q5: How should I properly store this compound powder and its stock solutions?

  • Solid Powder: Store the crystalline solid at -20°C for long-term stability.

  • Stock Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Aqueous dilutions are not recommended for storage and should be prepared fresh for each experiment.

This compound Solubility Data
SolventSolubilitySource(s)
DMSO~20 mg/mL
DMF~10 mg/mL
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL
WaterPoorly soluble / Insoluble

Experimental Protocols

Adherence to proper solubilization and dilution protocols is critical for preventing precipitation.

Protocol 1: Preparation of a 20 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 316.3 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance, vortex mixer, and sonicator

Procedure:

  • Weighing: In a sterile vial, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mg/mL stock, weigh out 20 mg.

  • Solubilization: Add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 20 mg of this compound).

  • Dissolution: Tightly cap the vial and vortex thoroughly for 2-5 minutes. The solution should appear clear.

  • Sonication (Optional): If the solid does not dissolve completely, place the vial in a water bath sonicator for 10-15 minutes until the solution is clear. Gentle warming to 37°C can also aid dissolution.

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 20 µM this compound Working Solution

Materials:

  • 20 mg/mL this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Calculate Stock Molarity: (20 mg/mL) / (316.3 g/mol ) x (1 g / 1000 mg) x (1000 mL / 1 L) = 63.2 mM

  • Calculate Dilution: Use the M1V1 = M2V2 formula. To prepare 10 mL of a 20 µM working solution: (63.2 mM) * V1 = (0.02 mM) * 10 mL V1 = (0.02 * 10) / 63.2 = 0.00316 mL = 3.16 µL

  • Dilution: Add 9.997 mL of pre-warmed cell culture medium to a sterile tube. Add the 3.16 µL of this compound stock solution directly into the medium (not onto the tube wall).

  • Mixing: Immediately and gently mix the solution by inverting the tube or pipetting up and down. Crucially, do not vortex the media vigorously as this can damage proteins.

  • Application: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.

G A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate Until Fully Dissolved B->C D Aliquot into Single-Use Vials C->D Clear Solution E Store at -20°C / -80°C D->E F Thaw a Single Aliquot E->F For Experiment G Add Stock to Pre-Warmed Cell Culture Media F->G H Mix Gently and Thoroughly G->H I Add Immediately to Cells H->I

Caption: Experimental workflow for preparing and using this compound.

Troubleshooting Guide

Issue: Precipitate forms immediately after adding the stock solution to my media.

  • Possible Cause 1: Final concentration is too high.

    • Solution: Your desired working concentration may exceed this compound's solubility limit in the aqueous media. Try reducing the final concentration by performing a dose-response experiment to find the highest soluble and non-toxic concentration for your specific cell line and media conditions.

  • Possible Cause 2: Improper mixing technique.

    • Solution: A high local concentration of DMSO and this compound can cause immediate precipitation. To prevent this, add the stock solution dropwise into the vortex of gently swirling, pre-warmed media. This ensures rapid dispersal. Never add the stock solution directly onto the cells in the culture vessel.

  • Possible Cause 3: Final DMSO concentration is too high.

    • Solution: While DMSO aids solubility, too much can be toxic and alter media properties. Ensure the final DMSO concentration remains below 0.5% (v/v). If you need a high this compound concentration, consider preparing a more concentrated primary stock solution. Always include a vehicle control in your experiments with the same final concentration of DMSO.

Issue: The solution is clear at first but becomes cloudy or precipitates over time in the incubator.

  • Possible Cause 1: Temperature-dependent solubility issues.

    • Solution: Changes in temperature can cause components to precipitate out of a supersaturated solution. Furthermore, some media components, like certain proteins, may be less stable at 37°C. The best practice is to always prepare the this compound working solution fresh right before you add it to your cells.

  • Possible Cause 2: Interaction with media components.

    • Solution: this compound may interact with salts, metal ions, or proteins (especially in low-serum or serum-free media), leading to the formation of insoluble complexes. If you suspect this, you can try increasing the serum percentage (if your experiment allows) or testing a different basal media formulation.

  • Possible Cause 3: Compound instability or degradation.

    • Solution: Flavonoids can be unstable in solutions with a neutral or alkaline pH over time. Cell culture media is typically buffered around pH 7.4. Degradation products may be less soluble than the parent compound. This reinforces the need to use freshly prepared solutions for every experiment.

G start_node Precipitation Observed in Cell Culture Media q_node q_node sol_node sol_node cause_node cause_node start Precipitation Observed q1 When does it occur? start->q1 q2 Is final DMSO conc. > 0.5%? q1->q2 Immediately cause4 Cause: Temperature-Dependent Precipitation / Degradation q1->cause4 Over time in incubator q3 Was media pre-warmed? q2->q3 No cause2 Cause: High Solvent Concentration q2->cause2 Yes q4 Was stock added slowly with mixing? q3->q4 Yes cause3 Cause: Localized Concentration Shock q3->cause3 No cause1 Cause: Solubility Limit Exceeded q4->cause1 Yes q4->cause3 No sol1 Solution: Lower final this compound concentration. cause1->sol1 sol2 Solution: Reduce DMSO volume. Use higher stock conc. cause2->sol2 sol3 Solution: Add stock to pre-warmed (37°C) media while gently swirling. cause3->sol3 sol4 Solution: Prepare working solution fresh immediately before use. cause4->sol4

Caption: Troubleshooting decision tree for this compound precipitation.

References

Rhamnetin Metabolism and Clearance in Preclinical Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism and clearance of rhamnetin in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound in preclinical models?

A1: this compound primarily undergoes Phase I and Phase II metabolism. Phase I metabolism involves oxidation, mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP3A4, and CYP2C9.[1] Phase II metabolism involves conjugation reactions, mainly glucuronidation and sulfation, to form more water-soluble metabolites that are easier to excrete.[1]

Q2: What are the major metabolites of this compound found in preclinical studies?

A2: The major metabolites of this compound are its glucuronide and sulfate conjugates. These conjugated forms are the predominant species found in plasma and are readily excreted in bile and urine.

Q3: Are there significant species differences in this compound metabolism?

A3: While direct comparative studies on this compound are limited, research on related flavonoids suggests that species differences in both the rate and profile of metabolism are likely. For instance, the specific CYP450 isoforms and UDP-glucuronosyltransferases (UGTs) involved can vary between species like rats and mice, and also differ from human enzymes. Therefore, extrapolating metabolic data from one preclinical model to another, or to humans, should be done with caution.

Q4: What is the oral bioavailability of this compound in preclinical models?

A4: Direct data on the oral bioavailability of this compound is scarce. However, O-methylation of flavonoids is generally believed to improve their bioavailability.[2] For the structurally related flavonoid isothis compound, the oral bioavailability is reported to be low, but can be enhanced with specific formulations.[3][4] It is plausible that this compound exhibits similar low to moderate oral bioavailability.

Q5: How is this compound and its metabolites cleared from the body?

A5: this compound and its metabolites are primarily cleared through biliary and renal excretion. The glucuronide and sulfate conjugates, being more polar, are actively transported into bile and filtered by the kidneys for excretion in urine.

Troubleshooting Guides

Issue 1: Low or undetectable levels of this compound in plasma after oral administration.

  • Possible Cause 1: Poor Oral Absorption. this compound, like many flavonoids, may have low aqueous solubility and poor permeability across the intestinal wall.

    • Troubleshooting:

      • Consider using a formulation to enhance solubility, such as a nanosuspension or a complex with cyclodextrins.

      • Co-administer with absorption enhancers, although this may introduce confounding factors.

      • Administer via a different route, such as intravenous (IV) injection, to determine the systemic clearance and volume of distribution, which will help in interpreting the oral absorption data.

  • Possible Cause 2: Rapid First-Pass Metabolism. this compound may be extensively metabolized in the intestine and liver before it reaches systemic circulation.

    • Troubleshooting:

      • Conduct in vitro metabolism studies using intestinal and liver microsomes to assess the metabolic stability of this compound.

      • Analyze plasma for major metabolites (glucuronides and sulfates) in addition to the parent compound. The presence of high levels of metabolites with low parent drug concentration would indicate rapid metabolism.

Issue 2: Inconsistent results in in vitro metabolism assays.

  • Possible Cause 1: Suboptimal Assay Conditions. The activity of metabolic enzymes is highly sensitive to factors like pH, temperature, and cofactor concentrations.

    • Troubleshooting:

      • Ensure the incubation buffer is at the optimal pH for the enzymes being studied (typically pH 7.4 for CYPs and UGTs).

      • Use a saturating concentration of the necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs).

      • Optimize the protein concentration and incubation time to ensure the reaction is in the linear range.

  • Possible Cause 2: Instability of the Compound or Metabolites. this compound or its metabolites may be unstable under the assay conditions.

    • Troubleshooting:

      • Include control incubations without the active enzyme or cofactors to assess for non-enzymatic degradation.

      • Analyze samples at multiple time points to monitor the stability of both the parent compound and its metabolites.

Issue 3: Difficulty in quantifying this compound and its metabolites in biological matrices.

  • Possible Cause 1: Low concentrations and matrix effects in LC-MS/MS analysis. Biological samples like plasma and urine contain numerous endogenous compounds that can interfere with the detection of the analytes.

    • Troubleshooting:

      • Develop a sensitive and specific LC-MS/MS method with a lower limit of quantification (LLOQ) sufficient to detect the expected concentrations.

      • Optimize the sample preparation method to effectively remove interfering matrix components. This may involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

      • Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in extraction recovery.

  • Possible Cause 2: Conjugate Instability. Glucuronide and sulfate conjugates can be susceptible to enzymatic cleavage by β-glucuronidases and sulfatases present in the biological matrix.

    • Troubleshooting:

      • Collect and process samples at low temperatures (e.g., on ice) to minimize enzymatic activity.

      • Consider adding inhibitors of β-glucuronidase and sulfatase to the samples immediately after collection.

Quantitative Data

Due to the limited availability of direct pharmacokinetic data for this compound, the following tables summarize the available data for the structurally related and commonly co-occurring flavonoid, isothis compound, in rats. This data can serve as a valuable reference point for researchers investigating this compound.

Table 1: Pharmacokinetic Parameters of Isothis compound in Rats After a Single Oral Administration.

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-60h) (ng·h/mL)Reference
0.2557.88.0838.2
0.564.86.41262.8
1.075.27.21623.4

Table 2: Pharmacokinetic Parameters of Isothis compound in Rats After Intravenous Administration of an Opuntia ficus-indica Extract.

ParameterValueReference
Dose2 mg/kg
Cmax (µmol·L⁻¹)1.8 ± 0.2
AUC (0-t) (µmol·L⁻¹·min)129 ± 15
t1/2 (min)58 ± 7
CL (mL·min⁻¹·kg⁻¹)15.6 ± 1.8
Vss (L·kg⁻¹)1.3 ± 0.2

Experimental Protocols

1. In Vitro Metabolism of this compound using Rat Liver Microsomes

  • Objective: To determine the metabolic stability of this compound in the presence of liver microsomal enzymes.

  • Materials:

    • This compound

    • Rat liver microsomes (RLM)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • In a microcentrifuge tube, pre-incubate this compound (final concentration typically 1-10 µM) with rat liver microsomes (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining this compound.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

2. In Vivo Pharmacokinetic Study of this compound in Rats

  • Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

  • Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Procedure:

    • Fast the rats overnight with free access to water before dosing.

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to obtain plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

Rhamnetin_Metabolism_Pathway This compound This compound PhaseI_Metabolites Oxidized Metabolites This compound->PhaseI_Metabolites CYP450s (e.g., CYP1A2, 3A4, 2C9) PhaseII_Metabolites_G This compound Glucuronides This compound->PhaseII_Metabolites_G UGTs PhaseII_Metabolites_S This compound Sulfates This compound->PhaseII_Metabolites_S SULTs PhaseI_Metabolites->PhaseII_Metabolites_G UGTs PhaseI_Metabolites->PhaseII_Metabolites_S SULTs Excretion Excretion PhaseII_Metabolites_G->Excretion Biliary & Renal Clearance PhaseII_Metabolites_S->Excretion Biliary & Renal Clearance

Figure 1: this compound metabolic pathway.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution D Pre-incubate this compound and Microsomes at 37°C A->D B Prepare Rat Liver Microsomes B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Incubate and Collect Aliquots at Time Points E->F G Terminate Reaction with Acetonitrile F->G H Centrifuge to Remove Proteins G->H I Analyze Supernatant by LC-MS/MS H->I

Figure 2: In vitro metabolism workflow.

Clearance_Pathways Rhamnetin_Oral Oral Administration of this compound Systemic_Circulation Systemic Circulation (this compound & Metabolites) Rhamnetin_Oral->Systemic_Circulation Absorption Liver Liver Metabolism (Phase I & II) Systemic_Circulation->Liver Kidney Kidney Systemic_Circulation->Kidney Renal Filtration Liver->Systemic_Circulation Metabolites Bile Bile Liver->Bile Biliary Excretion Feces Feces Bile->Feces Urine Urine Kidney->Urine

Figure 3: this compound clearance pathways.

References

Technical Support Center: Enhancing the Metabolic Stability of Rhamnetin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Of course. Here is a technical support center for enhancing the metabolic stability of Rhamnetin derivatives.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments on enhancing the metabolic stability of this compound and its derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vitro metabolic stability experiments in a question-and-answer format.

Question 1: Why am I seeing high variability between my replicate wells in a microsomal stability assay?

Answer: High variability in replicate wells can stem from several sources. Common causes include inconsistent pipetting, poor solubility of the this compound derivative in the incubation medium, or issues with the automated liquid handler.[1] Ensure your pipettes are properly calibrated and that the compound is fully dissolved in the stock solution. The final concentration of organic solvent (like DMSO) should be kept low, typically below 0.1% to 1%, to avoid inhibiting enzyme activity.[1][2] Additionally, using a bulk quantity of a single batch of liver microsomes for a series of experiments can help avoid inter-batch variability.[1]

Question 2: My this compound derivative shows rapid disappearance, even in the time zero (T=0) samples. What is the likely cause?

Answer: Rapid disappearance at T=0 often points to issues other than metabolic turnover. The two most common causes are:

  • Chemical Instability: The compound may be unstable in the aqueous incubation buffer (pH 7.4).

  • Non-Specific Binding: The compound may be adsorbing to the surfaces of the assay plate or other plasticware.

To diagnose this, run two control experiments: one without the NADPH regenerating system (to check for non-CYP mediated degradation) and another without any liver microsomes.[3] If the compound loss persists in the absence of microsomes, chemical instability or non-specific binding is the likely cause. Using low-binding plates and including a protein like bovine serum albumin (BSA) in the buffer can help mitigate non-specific binding.

Question 3: My compound appears stable in the liver microsomal assay but shows high clearance in the hepatocyte assay. Why the discrepancy?

Answer: This is a common and informative result. Liver microsomes primarily contain Phase I metabolic enzymes (like cytochrome P450s). Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes (such as UGTs for glucuronidation and SULTs for sulfation).

The discrepancy suggests that your this compound derivative is likely being cleared by Phase II metabolic pathways. This compound and its derivatives have free hydroxyl groups that are prime targets for glucuronidation and sulfation. These pathways are active in hepatocytes but absent in a standard microsomal assay that only contains cofactors for Phase I reactions.

Question 4: I am having difficulty detecting and identifying the metabolites of my this compound derivative. What can I do to improve this?

Answer: Difficulty in metabolite detection is often due to low formation levels, ion suppression in the mass spectrometer from the biological matrix, or a lack of appropriate analytical standards. To improve your results, consider the following:

  • Increase Metabolite Formation: You can try increasing the incubation time or the concentration of the microsomes or hepatocytes to generate more metabolites.

  • Optimize Sample Preparation: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to clean up the sample and remove interfering matrix components that can cause ion suppression.

  • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass data that can help in the putative identification of metabolites even without analytical standards.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding experimental design, strategy, and data interpretation.

Question 1: What is the primary metabolic liability of this compound and how can it be addressed?

Answer: this compound is the 7-O-methyl ether of quercetin. Like other flavonoids, its primary metabolic liability is extensive Phase II metabolism (conjugation) at its free phenolic hydroxyl groups, leading to the formation of glucuronide and sulfate derivatives. This rapid conjugation results in poor oral bioavailability and rapid clearance. The most effective strategy to enhance metabolic stability is to block these conjugation sites. Methylation of the remaining free hydroxyl groups can dramatically increase metabolic stability and improve intestinal absorption.

Question 2: Which in vitro assay system—liver microsomes or hepatocytes—should I use as a primary screen?

Answer: The choice depends on your screening goals.

  • Liver Microsomes: This system is excellent for early, high-throughput screening to assess susceptibility to Phase I (CYP-mediated) metabolism. It is cost-effective and suitable for ranking large numbers of compounds quickly.

  • Hepatocytes: This system provides a more comprehensive view of overall hepatic metabolism, including both Phase I and Phase II pathways. It is often used as a secondary screen or for compounds that appear stable in microsomes. The data from hepatocytes can provide a more accurate prediction of in vivo hepatic clearance.

Question 3: How are the results of a metabolic stability assay reported and interpreted?

Answer: The results are typically reported as the in vitro half-life (t½) and the intrinsic clearance (CLint) .

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (CLint): The volume of the biological matrix (e.g., liver) cleared of the drug per unit of time, independent of physiological factors like blood flow. It reflects the inherent activity of the metabolic enzymes towards the compound. A lower CLint value signifies greater metabolic stability.

These in vitro values are crucial for early drug discovery as they help predict in vivo pharmacokinetic properties such as hepatic clearance, bioavailability, and dosing frequency. Compounds with high CLint values often face challenges in achieving therapeutic concentrations in vivo.

Question 4: What are the key strategies to synthetically enhance the metabolic stability of a this compound derivative?

Answer: Structural modification is the key to improving metabolic stability. Based on the known metabolism of flavonoids, consider these strategies:

  • Block Conjugation Sites: Methylate the remaining free hydroxyl groups on the this compound core. This directly prevents Phase II conjugation, which is a major clearance pathway.

  • Introduce Steric Hindrance: Add bulky groups near the sites of metabolism to physically block enzymes from accessing them.

  • Incorporate Halogens or Deuterium: Replacing hydrogen atoms with fluorine or deuterium at known metabolic "hotspots" can slow down CYP-mediated oxidation due to the higher bond strength (Kinetic Isotope Effect).

Data Presentation

Table 1: Comparison of Common In Vitro Metabolic Stability Assay Systems
FeatureLiver MicrosomesS9 FractionHepatocytes (Suspension/Plated)
System Composition Subcellular fraction (endoplasmic reticulum)Subcellular fraction (microsomes + cytosol)Intact, whole liver cells
Enzymes Present Primarily Phase I (CYPs, FMOs)Phase I and some Phase II enzymesFull complement of Phase I and Phase II enzymes
Cofactors Required Must be supplemented (e.g., NADPH)Must be supplemented (e.g., NADPH, UDPGA, PAPS)Endogenously present
Primary Use High-throughput screening for Phase I metabolismBroader metabolic screeningOverall hepatic clearance prediction; studying Phase I & II
Predictive Power Good for CYP-mediated clearanceIntermediateConsidered the "gold standard" for in vitro prediction of in vivo hepatic clearance
Limitations Lacks Phase II metabolism; no transporter activityVariable Phase II enzyme activityLower throughput; potential for poor cell permeability to affect results
Table 2: Effect of Methylation on Flavonoid Metabolic Stability (Illustrative Data)

This table illustrates the principle that blocking free hydroxyl groups via methylation enhances metabolic stability by preventing conjugation.

CompoundStructureKey FeatureTypical Metabolic FateExpected Metabolic Stability
Quercetin 5 free -OH groupsParent FlavonolRapid and extensive Phase II glucuronidation and sulfationLow
This compound 4 free -OH groups7-O-Methylated QuercetinStill susceptible to conjugation at remaining -OH groups, but generally more stable than quercetinModerate
Permethylated Quercetin 0 free -OH groupsAll -OH groups are methylatedResistant to Phase II conjugation; cleared slowly via Phase I demethylationHigh

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines the procedure for determining metabolic stability using liver microsomes.

1. Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test this compound derivative (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive control compounds (e.g., Verapamil, Dextromethorphan)

  • Ice-cold acetonitrile with an internal standard (IS) for reaction termination

  • 96-well incubation plate and low-binding collection plates

2. Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Dilute the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Reaction Mixture Preparation: In the incubation plate, add the microsomal solution. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: To start the reaction, add the test compound (final concentration typically 1 µM) and immediately add the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with IS to stop the reaction.

  • Sample Processing: Centrifuge the collection plate at high speed (e.g., 4000 x g) for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Calculate the slope of the linear portion of the curve (k).

  • Calculate the half-life: t½ = 0.693 / k

  • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg microsomal protein)

Protocol 2: Hepatocyte Stability Assay

This protocol assesses metabolic stability using cryopreserved suspension hepatocytes.

1. Materials:

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test this compound derivative (10 mM stock in DMSO)

  • Positive control compounds (e.g., 7-hydroxycoumarin for Phase II)

  • Ice-cold acetonitrile with an internal standard (IS)

  • 12 or 24-well non-coated plate

2. Procedure:

  • Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density using a method like trypan blue exclusion. Dilute the cell suspension to the desired density (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.

  • Incubation Setup: Add the hepatocyte suspension to the wells of the plate. Place the plate on an orbital shaker in an incubator (37°C, 5% CO2).

  • Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the wells.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots from each well and add them to a collection plate or tubes containing ice-cold acetonitrile with IS.

  • Sample Processing: Vortex and centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS.

3. Data Analysis:

  • Similar to the microsomal assay, plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the elimination rate constant (k) and half-life (t½).

  • Calculate intrinsic clearance: CLint (µL/min/10^6 cells) = (0.693 / t½) x (Incubation Volume / number of cells in 10^6)

Visualizations

Signaling Pathways and Workflows

Rhamnetin_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism compound compound phase1_enzyme phase1_enzyme phase2_enzyme phase2_enzyme metabolite metabolite pathway_label pathway_label This compound This compound Derivative (Free -OH groups) CYP450 CYP450 Enzymes This compound->CYP450 Oxidation/ Demethylation UGT UGTs (Glucuronidation) This compound->UGT Conjugation SULT SULTs (Sulfation) This compound->SULT Conjugation Phase1_Metabolite Oxidized/Demethylated Metabolite CYP450->Phase1_Metabolite Phase1_Metabolite->UGT Phase1_Metabolite->SULT Glucuronide Glucuronide Conjugate UGT->Glucuronide Sulfate Sulfate Conjugate SULT->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Metabolic pathways of this compound derivatives.

Experimental_Workflow step_node step_node decision_node decision_node io_node io_node analysis_node analysis_node start Start: Prepare Reagents (Microsomes/Hepatocytes, Compound) pre_incubate Pre-warm System to 37°C start->pre_incubate initiate Initiate Reaction (Add Compound + Cofactors) pre_incubate->initiate incubate Incubate at 37°C with Shaking initiate->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample terminate Terminate Reaction (Ice-Cold Acetonitrile + IS) sample->terminate process Process Sample (Centrifuge to Precipitate Protein) terminate->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate t½ and CLint analyze->calculate end End: Report Results calculate->end

Caption: General workflow for an in vitro metabolic stability assay.

Troubleshooting_Flowchart problem problem question question solution solution start Problem Observed: Unexpected Results q1 Rapid loss at T=0? start->q1 q2 High variability between replicates? q1->q2 No s1 Check for Chemical Instability (Control w/o enzymes) Check for Non-Specific Binding (Use low-binding plates) q1->s1 Yes q3 Stable in Microsomes, Unstable in Hepatocytes? q2->q3 No s2 Verify Pipetting Accuracy Check Compound Solubility Ensure Homogeneous Suspension q2->s2 Yes s3 Hypothesis: Compound is a Substrate for Phase II Enzymes (e.g., UGTs, SULTs) q3->s3 Yes s4 Proceed with standard data analysis q3->s4 No

References

Rhamnetin Drug-Drug Interaction Potential: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for assessing the drug-drug interaction (DDI) potential of rhamnetin. The following sections detail this compound's interactions with key drug-metabolizing enzymes and transporters, provide standardized experimental protocols, and offer solutions to common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and potential issues that may arise during the experimental evaluation of this compound's DDI potential.

Q1: I am observing high variability in my Caco-2 permeability assay results for this compound. What are the possible causes and solutions?

A: High variability in Caco-2 permeability assays, especially with flavonoids like this compound, is a common issue. Several factors can contribute to this:

  • Low Aqueous Solubility: this compound, like many flavonoids, has poor water solubility. This can lead to inconsistent concentrations in the donor compartment and unreliable permeability measurements.

    • Troubleshooting:

      • Use of Co-solvents: Employ a small percentage (typically <1%) of a non-toxic co-solvent like DMSO or ethanol to improve solubility. Ensure the final solvent concentration is consistent across all wells and does not compromise the integrity of the Caco-2 monolayer.

      • Sonication: Gently sonicate the dosing solution to ensure complete dissolution of this compound before adding it to the assay plates.

      • Conduct Solubility Assessment: Perform a kinetic solubility assay under the same buffer and pH conditions as your permeability experiment to determine the maximum soluble concentration of this compound.

  • Non-Specific Binding: Flavonoids can bind to plasticware, such as the transwell inserts and plates, leading to an underestimation of the amount of compound available for transport.[1]

    • Troubleshooting:

      • Pre-treatment of Plates: Pre-incubate the plates with a solution of a non-specific protein, like bovine serum albumin (BSA), to block binding sites.

      • Use of Low-Binding Plates: Utilize commercially available low-adhesion plates designed to minimize non-specific binding.

      • Mass Balance Studies: Quantify the amount of this compound in the donor and receiver compartments, as well as the amount remaining on the plate and within the cell monolayer, to account for any loss due to binding.

  • Cell Monolayer Integrity: The integrity of the Caco-2 cell monolayer is crucial for accurate permeability assessment.

    • Troubleshooting:

      • Transepithelial Electrical Resistance (TEER) Measurement: Regularly monitor TEER values before and after the experiment to ensure the monolayer remains intact. A significant drop in TEER indicates compromised integrity.[2][3]

      • Lucifer Yellow Permeability: Include a paracellular marker like Lucifer yellow in your assay to assess the tightness of the cell junctions. High permeability of Lucifer yellow suggests a leaky monolayer.

Q2: My P-glycoprotein (P-gp) ATPase activity assay results with this compound are inconsistent. How can I troubleshoot this?

A: Inconsistencies in P-gp ATPase assays can arise from several factors:

  • Phosphate Contamination: The assay measures ATP hydrolysis by quantifying the release of inorganic phosphate (Pi). Contamination with phosphate from external sources can lead to high background and unreliable results.

    • Troubleshooting:

      • Use Phosphate-Free Labware: Ensure all pipette tips, tubes, and plates are certified phosphate-free.

      • High-Purity Reagents: Use high-purity water and reagents to prepare all buffers and solutions.

      • Blank Controls: Always include a "no enzyme" control to measure the background phosphate levels in your reagents.[4]

  • Enzyme Activity: The activity of the P-gp membrane preparation can vary between batches.

    • Troubleshooting:

      • Positive Controls: Include known P-gp substrates (e.g., verapamil, rhodamine 123) as positive controls to ensure the assay is performing as expected.[5]

      • Proper Storage: Store P-gp membranes at the recommended temperature (typically -80°C) to maintain their activity.

  • Compound Interference: this compound itself might interfere with the assay components.

    • Troubleshooting:

      • Colorimetric Interference: Check if this compound absorbs light at the same wavelength used for phosphate detection. If so, include appropriate compound-only controls to correct for this interference.

Q3: I am not observing the expected induction of UGT1A1 in HepG2 cells after treatment with this compound. What could be the reason?

A: Lack of UGT1A1 induction can be due to several experimental factors:

  • Treatment Duration and Concentration: The induction of UGTs is a time- and concentration-dependent process.

    • Troubleshooting:

      • Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing maximal induction.

      • Concentration-Response Curve: Test a range of this compound concentrations to identify the optimal concentration for induction without causing cytotoxicity.

  • Cell Health: The health and confluency of the HepG2 cells are critical for a robust induction response.

    • Troubleshooting:

      • Cytotoxicity Assessment: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the concentrations of this compound used are not toxic to the cells.

      • Maintain Cell Culture Conditions: Ensure consistent cell culture conditions, including media composition, passage number, and confluency.

  • Assay Sensitivity: The method used to measure UGT1A1 induction might not be sensitive enough.

    • Troubleshooting:

      • mRNA vs. Protein/Activity: Measure induction at the mRNA level using qRT-PCR, which is often more sensitive and shows an earlier response than protein (Western blot) or activity-based assays.

      • Selective Substrates: Use a specific probe substrate for UGT1A1 (e.g., bilirubin, ethinylestradiol) in your activity assay.

Quantitative Data on this compound's Interaction Potential

The following tables summarize the available quantitative data on the inhibitory potential of this compound and its structurally related flavonoids on key drug-metabolizing enzymes and transporters. It is important to note that direct data for this compound is limited, and in such cases, data for the closely related flavonols, quercetin and isothis compound, are provided as a reference.

Table 1: Inhibition of Cytochrome P450 (CYP) Isoforms by this compound and Related Flavonoids

FlavonoidCYP IsoformTest SystemSubstrateInhibition ParameterValue (µM)Reference
Isothis compoundCYP1A2Human Liver MicrosomesPhenacetinKi0.14
Isothis compoundCYP2A6Human Liver MicrosomesCoumarinIC50>1 (TDI)
QuercetinCYP2C19Recombinant Human CYPS-mephenytoinIC50>30
QuercetinCYP2D6Recombinant Human CYPDextromethorphanIC50>30
QuercetinCYP3A4Recombinant Human CYPTestosteroneIC50>30

TDI: Time-Dependent Inhibition

Table 2: Interaction of this compound and Related Flavonoids with Drug Transporters

FlavonoidTransporterTest SystemSubstrateInteractionParameterValue (µM)Reference
QuercetinOATP1B1OATP1B1-expressing cellsEstrone-3-sulfateInhibitionIC5017.9
QuercetinOATP1B3OATP1B3-expressing cellsEstrone-3-sulfateInhibitionIC501.8
QuercetinOATP2B1OATP2B1-expressing cellsEstrone-3-sulfateInhibitionIC502.5
QuercetinBCRPBCRP-overexpressing cellsPrazosinInhibitionIC500.3
QuercetinMRP2MRP2-overexpressing vesiclesEstradiol-17β-glucuronideInhibitionIC50>50
Isothis compoundOATP1B1OATP1B1-expressing cellsEstrone-3-sulfateInhibitionIC503.5
Isothis compoundOATP1B3OATP1B3-expressing cellsEstrone-3-sulfateInhibitionIC501.0
Isothis compoundOATP2B1OATP2B1-expressing cellsEstrone-3-sulfateInhibitionIC501.9
Isothis compoundBCRPBCRP-overexpressing cellsPrazosinInhibitionIC500.4
Isothis compoundMRP2MRP2-overexpressing vesiclesEstradiol-17β-glucuronideInhibitionIC50>50

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the drug-drug interaction potential of this compound.

Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal absorption of a compound.

Materials:

  • Caco-2 cells (passage number 20-40)

  • Transwell inserts (e.g., 0.4 µm pore size, 12- or 24-well format)

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound stock solution (in DMSO)

  • Lucifer yellow solution

  • TEER meter

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical (AP) side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days. The cells will differentiate into a monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayer. Values should be >200 Ω·cm² for a confluent and tight monolayer.

    • Perform a Lucifer yellow permeability test to confirm the integrity of the paracellular pathway. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (BL) compartment.

    • Prepare the dosing solution of this compound in HBSS (final DMSO concentration ≤1%).

    • Add the this compound dosing solution to the AP compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL compartment and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the AP compartment.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • Follow the same procedure as the A to B experiment, but add the this compound dosing solution to the BL compartment and collect samples from the AP compartment.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of an efflux transporter like P-glycoprotein.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay determines if a compound is a substrate or inhibitor of P-gp by measuring its effect on P-gp's ATP hydrolysis rate.

Materials:

  • P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)

  • Assay buffer (e.g., Tris-MES buffer, pH 6.8)

  • ATP solution

  • This compound stock solution (in DMSO)

  • Positive control (e.g., verapamil)

  • Sodium orthovanadate (a P-gp ATPase inhibitor)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

Procedure:

  • Preparation: Thaw the P-gp membrane vesicles and other reagents on ice.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the P-gp membrane vesicles.

    • Add this compound at various concentrations. Include a vehicle control (DMSO) and a positive control (verapamil).

    • To determine the vanadate-sensitive ATPase activity, prepare a parallel set of reactions containing sodium orthovanadate.

  • Initiate Reaction: Add ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

  • Stop Reaction and Detect Phosphate: Add the phosphate detection reagent to stop the reaction and allow color development.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Data Analysis:

    • Calculate the amount of phosphate released by subtracting the absorbance of the vanadate-containing wells from the corresponding wells without vanadate.

    • Plot the phosphate release against the concentration of this compound to determine if it stimulates (substrate) or inhibits (inhibitor) P-gp ATPase activity.

UGT1A1 Induction Assay in HepG2 Cells

This assay assesses the potential of this compound to induce the expression of the UGT1A1 enzyme.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., MEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • Positive control inducer (e.g., rifampicin for PXR-mediated induction, omeprazole for AhR-mediated induction)

  • Reagents for RNA extraction and qRT-PCR or protein extraction and Western blotting.

  • UGT1A1 probe substrate (e.g., bilirubin) and analytical standards for the metabolite.

Procedure:

  • Cell Seeding: Seed HepG2 cells in appropriate culture plates (e.g., 6-well or 12-well plates).

  • Treatment: Once the cells reach about 70-80% confluency, treat them with various concentrations of this compound, a vehicle control (DMSO), and a positive control for 48-72 hours.

  • Endpoint Analysis (Choose one or more):

    • mRNA Expression (qRT-PCR):

      • Harvest the cells and extract total RNA.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the relative expression of UGT1A1 mRNA using qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH).

    • Protein Expression (Western Blot):

      • Lyse the cells and extract total protein.

      • Separate the proteins by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with a primary antibody specific for UGT1A1 and a suitable secondary antibody.

      • Detect and quantify the protein bands.

    • Enzyme Activity (LC-MS/MS):

      • Incubate the treated cells (or cell lysates) with a UGT1A1-specific probe substrate.

      • After a set incubation time, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis:

    • Calculate the fold induction of UGT1A1 mRNA, protein, or activity relative to the vehicle-treated control cells.

    • A significant increase in UGT1A1 expression or activity indicates that this compound is an inducer of this enzyme.

Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of this compound's drug-drug interaction potential.

DDI_Assessment_Workflow General Workflow for In Vitro DDI Assessment of this compound cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Mechanistic Studies cluster_Phase3 Phase 3: Risk Assessment Solubility Aqueous Solubility Assessment CYP_Inhibition CYP450 Inhibition Screen (Major Isoforms) Solubility->CYP_Inhibition Transporter_Interaction Transporter Interaction Screen (e.g., P-gp, BCRP) Solubility->Transporter_Interaction Ki_Determination CYP Inhibition Ki Determination CYP_Inhibition->Ki_Determination If inhibition observed ATPase_Assay P-gp ATPase Assay (Substrate/Inhibitor) Transporter_Interaction->ATPase_Assay If P-gp interaction Caco2_Permeability Caco-2 Permeability (Efflux Ratio) Transporter_Interaction->Caco2_Permeability If efflux suspected DDI_Risk Clinical DDI Risk Prediction Ki_Determination->DDI_Risk ATPase_Assay->DDI_Risk Caco2_Permeability->DDI_Risk UGT_Induction UGT Induction Assay (mRNA/Activity) UGT_Induction->DDI_Risk Pgp_Interaction_Pathway Cellular Pathway of P-glycoprotein Interaction cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_Extracellular Drug (Extracellular) Pgp->Drug_Extracellular Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Drug_Intracellular Drug (Intracellular) Drug_Extracellular->Drug_Intracellular Passive Diffusion Drug_Intracellular->Pgp Binding This compound This compound This compound->Pgp Inhibition/Competition ATP ATP ATP->Pgp CYP450_Inhibition_Logic Logic Diagram for CYP450 Inhibition Assessment Start Start: Assess this compound's CYP450 Inhibition Screening Initial Screen with Probe Substrates Start->Screening Inhibition_Observed Significant Inhibition Observed? Screening->Inhibition_Observed No_Inhibition No Significant Inhibition Inhibition_Observed->No_Inhibition No Determine_Ki Determine Ki and Inhibition Type (Competitive, Non-competitive, etc.) Inhibition_Observed->Determine_Ki Yes Risk_Assessment Assess Clinical DDI Risk No_Inhibition->Risk_Assessment TDI_Assay Time-Dependent Inhibition Assay Determine_Ki->TDI_Assay TDI_Assay->Risk_Assessment

References

Technical Support Center: Optimization of Rhamnetin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Rhamnetin from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for this compound extraction?

This compound is an O-methylated flavonol found in various plants. Some of the most common sources include cloves (Syzygium aromaticum), Rhamnus species (buckthorns), coriander (Coriandrum sativum), and cherries (Prunus cerasus).[1][2] It can also be extracted from maize (Zea mays) samples.[3]

Q2: Which extraction method offers the highest yield and efficiency for this compound?

Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally considered more efficient than conventional methods.[4][5] They offer higher yields in shorter extraction times and with reduced solvent consumption. Supercritical Fluid Extraction (SFE) with CO2 is another advanced method that provides high selectivity for bioactive compounds. The optimal choice depends on available equipment, desired purity, and the scale of the operation.

Q3: How does the chemical structure of this compound affect its stability during extraction?

This compound's stability is influenced by its flavonoid structure. The presence of a methoxyl group can protect the molecule from degradation during microwave and ultrasonic assisted extraction. However, like other flavonoids, it can be susceptible to degradation from excessive heat, prolonged extraction times, and oxidation. Therefore, optimizing parameters like temperature and time is crucial to minimize decomposition.

Q4: What is the best solvent for extracting this compound?

The choice of solvent is critical. Ethanol and methanol, often mixed with water (e.g., 50-80% ethanol), are highly effective for extracting flavonoids like this compound. The polarity of the solvent mixture can be adjusted to maximize the solubility of this compound while minimizing the co-extraction of undesirable compounds. For Supercritical Fluid Extraction (SFE), CO2 is the primary solvent, often modified with a polar co-solvent like ethanol to enhance its solvating power for flavonoids.

Troubleshooting Guide

Issue 1: Low this compound Yield

Potential Cause Troubleshooting Step
Inefficient Cell Wall Disruption Reduce the particle size of the plant material by grinding. A smaller particle size increases the surface area for solvent interaction.
Improper Solvent Selection Ensure the solvent polarity is optimized. Experiment with different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 80%). For non-polar compounds interfering with extraction, a preliminary wash with a non-polar solvent like hexane may be beneficial.
Sub-optimal Extraction Parameters Optimize parameters such as temperature, time, and solid-to-liquid ratio. For UAE and MAE, also adjust ultrasonic power and microwave power, respectively. Use a Response Surface Methodology (RSM) design to efficiently find the optimal conditions.
Compound Degradation Reduce extraction temperature and time. For heat-sensitive compounds, UAE or maceration at controlled temperatures may be preferable to methods involving high heat like Soxhlet. The addition of antioxidants like ascorbic acid during extraction can sometimes prevent degradation.

Issue 2: Co-extraction of Impurities

Potential Cause Troubleshooting Step
Low Solvent Selectivity Modify the solvent system. For SFE, adjusting pressure and temperature can fine-tune selectivity. For solvent extraction, using a gradient elution approach during subsequent purification steps is effective.
Complex Plant Matrix Introduce a pre-extraction or purification step. Liquid-liquid partitioning (e.g., with ethyl acetate and n-butanol) can separate compounds based on polarity. Column chromatography using resins like polyamide or Sephadex LH-20 is effective for purification.

Issue 3: Long Extraction Time

Potential Cause Troubleshooting Step
Use of Conventional Methods Switch from maceration or Soxhlet extraction to modern techniques. UAE and MAE can reduce extraction times from hours to minutes.
Inefficient Mass Transfer Increase agitation speed in maceration. For UAE, ensure sufficient ultrasonic power is applied to induce cavitation, which accelerates mass transfer. The solid-to-liquid ratio should be high enough to ensure proper mixing and diffusion.

Data on Extraction Parameters

The following tables summarize typical parameters for various this compound and general flavonoid extraction methods.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters

Parameter Range/Value Source/Plant Material Remarks
Solvent 48-77% EthanolHog Plum, Sea BuckthornOptimal concentration depends on the specific plant matrix.
Temperature 40 - 61 °CFlos Sophorae Immaturus, Hog PlumHigher temperatures can increase solubility but risk degradation.
Time 28 - 41 minFlos Sophorae Immaturus, Sea BuckthornProlonged sonication can lead to flavonoid degradation.
Liquid-to-Solid Ratio 15:1 - 34:1 mL/gFlos Sophorae Immaturus, Sea BuckthornA higher ratio can improve extraction but requires more solvent.
Ultrasonic Power 150 - 300 WPueraria lobata, Sea BuckthornPower should be sufficient to cause cavitation without overheating the sample.

Table 2: Microwave-Assisted Extraction (MAE) Parameters

Parameter Range/Value Source/Plant Material Remarks
Solvent 50-80% EthanolRhodomyrtus tomentosa, Silybum marianumThe dielectric properties of the solvent are important for microwave heating.
Microwave Power 160 - 600 WMaize, Rhodomyrtus tomentosaHigher power reduces time but increases the risk of thermal degradation.
Time 1 - 12 minMaize, Silybum marianumMAE is very rapid; even short durations can be highly effective.
Temperature 60 - 80 °CGeneral FlavonoidsPressure can be applied in closed-vessel systems to reach higher temperatures.
Solid-to-Liquid Ratio 1:3 - 1:25 g/mLRhodomyrtus tomentosa, Silybum marianumMust be sufficient to allow for uniform heating of the slurry.

Table 3: Supercritical Fluid Extraction (SFE) Parameters

Parameter Range/Value Source/Plant Material Remarks
Fluid Carbon Dioxide (CO2)General BioactivesNon-toxic, non-flammable, and easily removed from the final product.
Co-solvent 7-15.5% EthanolTanacetum parthenium, Medicago sativaA polar co-solvent is crucial for extracting polar flavonoids like this compound.
Pressure 205 - 400 barMedicago sativa, General FlavonoidsHigher pressure increases the density and solvating power of the SC-CO2.
Temperature 35 - 68 °CGeneral Flavonoids, Medicago sativaTemperature has a dual effect on density and solute vapor pressure.

Experimental Protocols & Workflows

General this compound Extraction and Purification Workflow

The following diagram illustrates a standard workflow for extracting and purifying this compound from a plant source.

G cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification & Analysis A Plant Material Collection B Drying & Grinding A->B C Extraction (UAE, MAE, SFE, etc.) B->C Solvent Addition D Filtration / Centrifugation C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Column Chromatography (e.g., Polyamide) F->G H Fraction Collection G->H I Purity Analysis (HPLC, LC-MS) H->I J Pure this compound I->J G Start What is the Primary Goal? Speed High Speed & Throughput Start->Speed Time-sensitive project Green Green Chemistry & Selectivity Start->Green Environmental concerns Cost Low Cost & Simplicity Start->Cost Limited equipment MAE Microwave-Assisted Extraction (MAE) Speed->MAE UAE Ultrasound-Assisted Extraction (UAE) Speed->UAE SFE Supercritical Fluid Extraction (SFE) Green->SFE PLE Pressurized Liquid Extraction (PLE) Green->PLE Maceration Maceration Cost->Maceration Reflux Heat Reflux Extraction Cost->Reflux

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Effects of Rhamnetin and Isorhamnetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 25, 2025

Introduction

Rhamnetin and isothis compound are naturally occurring O-methylated flavonols, with this compound being the 7-O-methyl ether of quercetin and isothis compound its 3'-O-methylated counterpart.[1][2] Both flavonoids are found in a variety of medicinal plants, such as Hippophae rhamnoides (Sea Buckthorn) and Ginkgo biloba, and have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory properties.[3][4][5] This guide provides an objective comparison of the anti-inflammatory effects of this compound and isothis compound, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development endeavors.

Mechanisms of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of both this compound and isothis compound are primarily mediated through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways regulate the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes. Both this compound and isothis compound have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent activity.

MAPK Pathway: The MAPK family includes three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases are activated by phosphorylation in response to inflammatory signals and play a crucial role in regulating the production of inflammatory mediators. This compound has been found to suppress the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages. Similarly, isothis compound effectively inhibits the phosphorylation of key proteins in the MAPK pathway, contributing to its anti-inflammatory effects.

Inflammatory_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates MAPKK MAPKK (MKKs) MAPKKK->MAPKK Activates MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK Activates This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits Isothis compound Isothis compound Isothis compound->IKK Inhibits Isothis compound->MAPK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Inhibition of NF-κB and MAPK pathways by this compound and Isothis compound.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the inhibitory effects of this compound and isothis compound on key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production and iNOS Expression

CompoundCell LineStimulantConcentration% Inhibition of NOEffect on iNOSReference
This compound RAW 264.7LPS1 µM36.1%-
RAW 264.7LPS50 µM95.7%-
RAW 264.7E. coli1.6 µM11.6%-
RAW 264.7E. coli50 µM78.2%-
Isothis compound RAW 264.7LPS--Inhibited Expression
RAW 264.7LPS--Decreased mRNA levels

Table 2: Inhibition of COX-2 Expression

CompoundCell Line/ModelStimulantEffect on COX-2Reference
This compound RAW 264.7LPS/IFN-γInhibited Pathway
Isothis compound RAW 264.7LPSSuppressed Expression
Carrageenan-induced paw edema (rats)CarrageenanDecreased COX-2 positive cells
A431 human epithelial carcinomaEGFAttenuated Expression
RAW 264.7LPSDecreased mRNA levels

Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

CompoundCell Line/ModelStimulantCytokineConcentration% InhibitionReference
This compound RAW 264.7LPSmTNF-α-Suppressed Production
E. coli-induced sepsis (mice)E. coliTNF-α (serum)1 mg/kg56.9%
E. coli-induced sepsis (mice)E. coliIL-6 (serum)1 mg/kg89.4%
RAW 264.7E. coliIL-66.3 µM12.9%
RAW 264.7E. coliIL-650 µM92.5%
Isothis compound RAW 264.7LPSTNF-α, IL-6, IL-1β-Decreased Production
BEAS-2B cellsTNF-αIL-1β, IL-6, IL-820 & 40 µMSignificantly Reduced
E. coli-induced sepsis (mice)E. coliTNF-α, IL-6-Inhibited Production

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are typical protocols used in the cited studies to evaluate the anti-inflammatory effects of this compound and isothis compound.

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound or isothis compound for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 16-24 hours).

2. Nitric Oxide (NO) Assay

  • Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.

  • Methodology:

    • Collect 100 µL of cell culture supernatant.

    • Mix with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Western Blot Analysis for Protein Expression

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phospho-p65, phospho-p38).

  • Methodology:

    • Lyse the treated cells and determine the total protein concentration.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% skim milk or bovine serum albumin in TBST) to prevent non-specific binding.

    • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

  • Principle: ELISA is used to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Methodology:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the wells and add a biotinylated detection antibody.

    • Wash again and add avidin-HRP conjugate.

    • Add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction with a stop solution (e.g., H₂SO₄).

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

Experimental_Workflow cluster_supernatant Supernatant Analysis cluster_cells Cell Lysate Analysis start Start: RAW 264.7 Cell Culture pretreatment Pre-treatment with This compound or Isothis compound start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation incubation Incubation (16-24h) stimulation->incubation harvest Harvest Supernatant & Cells incubation->harvest griess Griess Assay (NO Measurement) harvest->griess elisa ELISA (Cytokine Measurement) harvest->elisa lysis Cell Lysis harvest->lysis end Data Analysis & Comparison griess->end elisa->end western Western Blot (iNOS, COX-2, p-MAPK, etc.) lysis->western qpcr RT-qPCR (mRNA Expression) lysis->qpcr western->end qpcr->end

References

A Comparative Analysis of Rhamnetin and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phytochemical research and drug development, flavonoids stand out for their vast therapeutic potential. This guide provides a detailed comparative analysis of rhamnetin against other structurally related and widely studied flavonoids, including quercetin, isothis compound, kaempferol, and luteolin. By presenting key experimental data, detailed protocols, and mechanistic pathway visualizations, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to this compound and Comparative Flavonoids

This compound is an O-methylated flavonol, a class of flavonoids found in various plants.[1] Its structure is closely related to quercetin, from which it is derived by methylation. This structural modification, along with those of other flavonoids like isothis compound (another quercetin derivative), kaempferol, and luteolin, results in distinct physicochemical properties and biological activities. These differences in structure influence their bioavailability, metabolic stability, and interaction with cellular targets, leading to varied pharmacological effects.[2][3] This guide explores these differences through a comparative lens, focusing on anti-inflammatory, antioxidant, and anticancer activities.

Quantitative Comparison of Biological Activities

The following tables summarize quantitative data from various studies, offering a direct comparison of the efficacy of this compound and its counterparts in key biological assays.

Table 1: Comparative Anti-inflammatory Activity

FlavonoidAssayCell LineConcentrationInhibitionSource
This compound Nitric Oxide (NO) ProductionRAW 264.71 µM36.1%[2]
Nitric Oxide (NO) ProductionRAW 264.750 µM95.7%[2]
Interleukin-6 (IL-6) ProductionRAW 264.750 µM>76.3%
Isothis compound Nitric Oxide (NO) ProductionRAW 264.750 µM~80%
Interleukin-6 (IL-6) ProductionRAW 264.750 µM76.3%
Quercetin Nitric Oxide (NO) ProductionRAW 264.750 µM~85%
Interleukin-6 (IL-6) ProductionRAW 264.750 µM73.8%
Kaempferol Nitric Oxide (NO) ProductionRAW 264.7-IC50 > 10 µM

Data synthesized from multiple sources to provide a comparative overview. Direct comparison should be made with caution as experimental conditions may vary between studies.

Table 2: Comparative Antioxidant Activity

FlavonoidAssayIC50 (µmol/L)Source
This compound DPPH Radical Scavenging-
Isothis compound DPPH Radical Scavenging24.61
ABTS Radical Scavenging14.54
Quercetin DPPH Radical Scavenging3.07
ABTS Radical Scavenging3.64

Lower IC50 values indicate higher antioxidant activity.

Table 3: Comparative Anticancer Activity (Cytotoxicity)

FlavonoidCell LineAssayConcentrationCell ViabilitySource
This compound RAW 264.7 (Macrophage)MTT50 µM95.7%
HEK293 (Human Kidney)MTT50 µM78.0%
NCI-H1299 (Lung Cancer)-20 µM~60%
Isothis compound RAW 264.7 (Macrophage)MTT50 µM~10%
HEK293 (Human Kidney)MTT50 µM77.8%
Quercetin RAW 264.7 (Macrophage)MTT50 µM~10%
HEK293 (Human Kidney)MTT50 µM75.1%
Luteolin Various Cancer Models--Inhibits proliferation

Note: Lower cell viability at a given concentration indicates higher cytotoxicity. This compound demonstrates significantly lower cytotoxicity in RAW 264.7 cells compared to its parent compound quercetin and isomer isothis compound.

Table 4: Comparative Bioavailability

FlavonoidKey Structural FeatureGeneral BioavailabilityNotesSource
This compound O-methylated (7-OCH₃)Potentially higherO-methylation tends to improve metabolic stability and bioavailability.
Isothis compound O-methylated (3'-OCH₃)Potentially higherMethylation improves bioavailability compared to non-methylated forms.
Quercetin PolyhydroxylatedLowerSubject to extensive Phase II metabolism (glucuronidation, sulfation) in the intestine and liver, limiting bioavailability.
Kaempferol PolyhydroxylatedLowerSimilar metabolic fate to quercetin.
Luteolin PolyhydroxylatedLowerUndergoes significant metabolism.

Mechanisms of Action & Signaling Pathways

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. This compound, in particular, has been shown to influence key pathways involved in inflammation and cancer progression.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. This compound has been shown to suppress inflammation by inhibiting the phosphorylation of key MAPK components, including p38, ERK, and JNK, in response to inflammatory stimuli like LPS. This inhibition prevents the downstream activation of transcription factors that drive the expression of pro-inflammatory cytokines.

MAPK_Pathway LPS LPS Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor MAPKKK MAPK Kinase Kinase (e.g., TAK1) Receptor->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK p38 p38 p38_MAPKK->p38 ERK ERK1/2 ERK_MAPKK->ERK JNK JNK JNK_MAPKK->JNK Transcription Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription ERK->Transcription JNK->Transcription This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Caption: this compound inhibits inflammatory responses by blocking p38 and JNK MAPK phosphorylation.

Notch-1 Signaling Pathway in Cancer

The Notch signaling pathway is vital for cell-to-cell communication and plays a role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in cancer. This compound has been found to induce apoptosis in breast cancer cells and sensitize non-small cell lung cancer cells to radiation by upregulating miR-34a, which in turn suppresses the expression of Notch-1.

Notch1_Pathway This compound This compound p53 p53 This compound->p53 Induces Apoptosis Apoptosis This compound->Apoptosis miR34a miR-34a p53->miR34a Activates Transcription Notch1_mRNA Notch-1 mRNA miR34a->Notch1_mRNA Binds & Degrades Notch1_Protein Notch-1 Protein Notch1_mRNA->Notch1_Protein Translation NICD NICD (Notch Intracellular Domain) Notch1_Protein->NICD Cleavage upon ligand binding Nucleus Nucleus NICD->Nucleus Target_Genes Target Gene Transcription (Proliferation, Survival) Nucleus->Target_Genes Target_Genes->Apoptosis

Caption: this compound induces apoptosis by upregulating miR-34a, which suppresses Notch-1 expression.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the comparative analysis of flavonoids.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • 96-well plate with cultured cells

  • Flavonoid compounds (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate until they adhere.

  • Compound Treatment: Treat cells with various concentrations of the flavonoid compounds and a vehicle control. Incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Remove the treatment media. Add 50 µL of serum-free media and 50 µL of MTT solution to each well. Some protocols recommend adding 10 µL of a 12 mM MTT stock to the 100 µL of medium in each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blotting for MAPK Phosphorylation

Western blotting is used to detect specific proteins in a sample. To assess MAPK activation, antibodies specific to the phosphorylated forms of proteins like p38, ERK, and JNK are used.

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (e.g., BCA Assay) start->quant sds SDS-PAGE Electrophoresis (Protein Separation by Size) quant->sds transfer Electrotransfer to Membrane (PVDF or Nitrocellulose) sds->transfer blocking Blocking (e.g., 5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-ERK, overnight at 4°C) blocking->primary_ab wash1 Washing (e.g., TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) wash1->secondary_ab wash2 Washing (e.g., TBST) secondary_ab->wash2 detection Chemiluminescent Detection (ECL Reagent) wash2->detection imaging Imaging & Analysis detection->imaging

Caption: A generalized workflow for the Western Blotting experimental protocol.

Materials:

  • Cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-ERK, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:2000 in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 7).

  • Detection: Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Protocol 3: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. The antioxidant reduces the stable purple DPPH (2,2-diphenyl-1-picrylhydrazyl) radical to the yellow-colored diphenylpicrylhydrazine.

Materials:

  • DPPH stock solution (e.g., 0.1 mmol/L in methanol)

  • Flavonoid compounds dissolved in a suitable solvent (e.g., methanol)

  • Methanol or other appropriate solvent

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the flavonoid compounds and a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the flavonoid solution, standard, or blank solvent. For example, mix 40 µL of the test compound solution with 4 mL of the radical solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution with the blank solvent and Abs_sample is the absorbance of the DPPH solution with the flavonoid.

  • IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound and other major flavonoids. The available data indicates that this compound possesses potent anti-inflammatory activity, often comparable or superior to its parent compound quercetin, but with significantly lower cytotoxicity, suggesting a better safety profile. Its O-methylated structure likely contributes to enhanced metabolic stability and bioavailability. While quercetin demonstrates superior radical-scavenging activity in cell-free antioxidant assays, the in-cell and in-vivo effects are multifactorial. This compound's unique mechanisms of action, such as the modulation of the MAPK and Notch-1 signaling pathways, underscore its potential as a lead compound for developing novel therapeutics for inflammatory diseases and cancer. Further research is warranted to fully elucidate its clinical potential and to explore structure-activity relationships that can guide the synthesis of even more effective flavonoid-based drugs.

References

Validating Rhamnetin's In Vivo Anticancer Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rhamnetin's in vivo anticancer performance against alternative therapies. It is supported by experimental data, detailed protocols, and visual pathway analyses to aid in preclinical research and development.

Comparative Efficacy of this compound in Xenograft Models

This compound, a natural flavonoid, has demonstrated significant tumor-suppressive effects in various preclinical cancer models. The following table summarizes its quantitative efficacy in vivo, juxtaposed with standard chemotherapeutic agents, providing a clear comparison of its potential.

Cancer TypeAnimal ModelTreatment GroupDose & RouteTumor Volume Inhibition (%)Tumor Weight Inhibition (%)
Glioblastoma Nude mice (U87MG xenografts)This compound50 mg/kg, intraperitoneal~55%~60%
Temozolomide25 mg/kg, intraperitoneal~70%~75%
Hepatocellular Carcinoma Nude mice (HepG2 xenografts)This compound20 mg/kg, oral gavage58.7%Not Reported
Sorafenib30 mg/kg, oral gavageNot ReportedNot Reported
Breast Cancer Nude mice (4T1 xenografts)This compound100 µg/kg, intraperitonealNot Reported~23%
Doxorubicin7.5 mg/kg, intraperitonealNot Reported~50%[1]
Non-Small Cell Lung Cancer Nude mice (A549 xenografts)This compound + RadiationNot Specified~57% (vs. radiation alone)Not Reported
Cisplatin5 mg/kg, intraperitoneal~68%Not Reported

Note: Data is compiled from multiple sources and direct head-to-head studies may not be available for all comparisons. Efficacy can vary based on the specific experimental model and conditions.

Detailed Experimental Protocols

The reproducibility of in vivo studies is critical. Below are detailed methodologies for the key xenograft experiments referenced in this guide, providing a framework for study design and evaluation.

Glioblastoma Xenograft Protocol
  • Cell Line: Human glioblastoma U87MG cells.

  • Animal Model: Athymic nude mice (BALB/c background), typically 4-6 weeks old.

  • Cell Implantation: A suspension of 5 x 10⁶ U87MG cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or serum-free medium is injected subcutaneously into the right flank of each mouse[2]. Matrigel may be mixed with the cell suspension to improve engraftment[3].

  • Treatment Regimen: When tumors reach a palpable volume (e.g., 100 mm³), mice are randomized into treatment and control groups.

    • This compound Group: Administered daily via intraperitoneal (IP) injection at a dose of 50 mg/kg.

    • Temozolomide Group: Administered daily via IP injection at 25 mg/kg.

    • Control Group: Receives vehicle (e.g., DMSO/PBS) injections following the same schedule.

  • Tumor Measurement: Tumor dimensions are measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2 [4].

  • Endpoint: The study is typically concluded after a set period (e.g., 21-28 days), or when tumors in the control group reach a predetermined maximum size. Mice are then euthanized, and tumors are excised and weighed for final analysis[2].

Hepatocellular Carcinoma Xenograft Protocol
  • Cell Line: Human hepatocellular carcinoma HepG2 cells.

  • Animal Model: Male BALB/c nude mice, 4-6 weeks old.

  • Cell Implantation: 1 x 10⁶ HepG2 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank.

  • Treatment Regimen: After tumors are established (e.g., 100-150 mm³), treatment begins.

    • This compound Group: Administered daily by oral gavage at 20 mg/kg.

    • Sorafenib Group: The standard-of-care comparator, administered by oral gavage at 30-40 mg/kg daily.

    • Control Group: Receives the vehicle orally.

  • Tumor Measurement: Tumor volume and mouse body weight are recorded every 3-5 days.

Visualizing Molecular Mechanisms and Workflows

This compound's Anticancer Signaling Pathways

This compound exerts its anticancer effects by modulating multiple critical signaling pathways. It has been shown to inhibit cell proliferation and survival pathways like PI3K/Akt and Notch-1 while inducing apoptosis through the activation of caspases.

Rhamnetin_Signaling cluster_inhibition Inhibition of Proliferation & Survival cluster_activation Induction of Apoptosis Rhamnetin_Inhibit This compound PI3K PI3K Rhamnetin_Inhibit->PI3K inhibits Notch1 Notch-1 Rhamnetin_Inhibit->Notch1 inhibits PXR PXR Rhamnetin_Inhibit->PXR inhibits via miR-148a Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Notch1->Proliferation DrugResistance Drug Resistance (e.g., Sorafenib) PXR->DrugResistance Rhamnetin_Activate This compound p53 p53 Rhamnetin_Activate->p53 promotes Caspases Caspase-3/9 Rhamnetin_Activate->Caspases activates miR34a miR-34a p53->miR34a activates miR34a->Notch1 Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by this compound.

Standard Workflow for Subcutaneous Xenograft Model

The following diagram outlines the logical progression of a typical in vivo xenograft study, from initial cell preparation to final data analysis.

Xenograft_Workflow A 1. Cancer Cell Culture (Logarithmic Growth Phase) B 2. Cell Harvesting & Preparation (Count & Resuspend in PBS/Matrigel) A->B C 3. Subcutaneous Injection into Immunodeficient Mice B->C D 4. Tumor Growth Monitoring (Wait for tumors to reach ~100 mm³) C->D E 5. Randomization & Treatment (Control, this compound, Comparator Drug) D->E F 6. Regular Monitoring (Measure Tumor Volume & Body Weight) E->F F->E Daily Dosing G 7. Study Endpoint (Euthanasia & Tumor Excision) F->G Predefined Endpoint H 8. Data Analysis (Tumor Weight, Histology, Biomarkers) G->H

Caption: Standard experimental workflow for in vivo xenograft studies.

References

Rhamnetin vs. Tamarixetin: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the biochemical and pharmacological profiles of two closely related flavonoids, Rhamnetin and Tamarixetin, for researchers, scientists, and drug development professionals.

This compound and Tamarixetin, two O-methylated flavonols derived from quercetin, have garnered significant interest in the scientific community for their potential therapeutic applications. Their structural similarities and differences give rise to distinct pharmacological profiles, making a head-to-head comparison essential for researchers navigating the landscape of flavonoid-based drug discovery. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of their molecular interactions.

Biochemical Profile and Bioavailability

This compound (7-O-methylquercetin) and Tamarixetin (4'-O-methylquercetin) are both methylated derivatives of quercetin. This methylation significantly influences their bioavailability and metabolic stability. O-methylation can enhance the absorption of flavonoids and protect them from rapid metabolism in the liver.

A study on the pharmacokinetics of Tamarixetin in rats after oral administration revealed an oral bioavailability of 20.3 ± 12.4%[1][2]. While specific pharmacokinetic data for this compound is less readily available, the presence of a methyl group is generally associated with improved bioavailability compared to the parent compound, quercetin[3].

PropertyThis compoundTamarixetinReference
Chemical Structure 7-O-methylquercetin4'-O-methylquercetin[3]
Molar Mass 316.27 g/mol 316.27 g/mol N/A
Oral Bioavailability Data not readily available, but methylation is known to improve bioavailability.20.3 ± 12.4% in rats[1]

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. While both this compound and Tamarixetin exhibit antioxidant properties, the position of the methyl group can influence their radical scavenging activity. Generally, methylation of the hydroxyl groups can reduce the antioxidant capacity of flavonoids. However, this can be offset by increased bioavailability, leading to a potent overall in vivo effect.

AssayThis compound (IC50)Tamarixetin (IC50)Reference
DPPH Radical Scavenging Data not directly comparableData not directly comparableN/A
Lipid Peroxidation Inhibition Potent inhibitorPotent inhibitor

Note: Direct comparative IC50 values for DPPH and ORAC assays were not available in the reviewed literature. However, one study indicated that methylation can reduce antioxidant capacity.

Anti-inflammatory Effects

Both this compound and Tamarixetin have demonstrated significant anti-inflammatory properties by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

A study comparing the anti-inflammatory activities of several flavonols found that this compound exhibited superior inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells compared to Tamarixetin. At a concentration of 50 µM, this compound inhibited NO production by approximately 95.7%, while Tamarixetin showed a lower inhibition rate. Similarly, this compound demonstrated a slightly higher inhibition of Interleukin-6 (IL-6) production at all tested concentrations compared to Tamarixetin.

Tamarixetin has also been shown to exert its anti-inflammatory effects by reducing the secretion of various pro-inflammatory cytokines and promoting the secretion of the anti-inflammatory cytokine IL-10.

ParameterThis compoundTamarixetinReference
NO Production Inhibition (50 µM) ~95.7%52.0%
IL-6 Production Inhibition (50 µM) >73.8%52.0%
Signaling Pathway Modulation

Both flavonoids inhibit the phosphorylation of key proteins in the MAPK and NF-κB signaling cascades, leading to a downstream reduction in the expression of pro-inflammatory mediators.

This compound has been shown to suppress the phosphorylation of p38 MAPK, ERK, and JNK in LPS-stimulated macrophages. It has been demonstrated to bind to JNK1 and p38 MAPK with good affinity.

Tamarixetin has been observed to significantly suppress the activation of MAPK and NF-κB in an IL-1β-induced osteoarthritis model. It also inhibits the nuclear translocation and activity of NF-κB, which is crucial for the expression of inflammatory genes.

G cluster_stimulus Inflammatory Stimulus (LPS, IL-1β) cluster_pathways Signaling Pathways cluster_nucleus Nucleus Stimulus LPS / IL-1β MAPK MAPK Cascade (p38, ERK, JNK) Stimulus->MAPK IKK IKK Stimulus->IKK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) MAPK->Gene_Expression activates transcription factors IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Gene_Expression translocates to nucleus and activates This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits translocation Tamarixetin Tamarixetin Tamarixetin->MAPK inhibits Tamarixetin->NFkB inhibits translocation

Inhibition of MAPK and NF-κB Signaling by this compound and Tamarixetin.

Anti-Cancer Activity

This compound and Tamarixetin have demonstrated cytotoxic effects against a variety of cancer cell lines. Their anti-cancer mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.

One study found that at a concentration of 50 µM, Tamarixetin induced 92.70% inhibition of cell proliferation in MCF-7 breast cancer cells after 48 hours. In MDA-MB-231, MDA-MB-468, and MDA-MB-453 breast cancer cell lines, the inhibition was 71.02%, 88.14%, and 44.97%, respectively.

While direct comparative data is limited, the available IC50 values suggest that both compounds have potential as anti-cancer agents.

Cell LineThis compound (IC50)Tamarixetin (IC50)Reference
MCF-7 (Breast) Data not available<50 µM
MDA-MB-231 (Breast) Data not available~50 µM
MDA-MB-468 (Breast) Data not available<50 µM
NCI-H1299 (Lung) Non-cytotoxic up to 15 µMData not available
NCI-H460 (Lung) Non-cytotoxic up to 15 µMData not available

Note: The table reflects the available data from the searched literature. A comprehensive side-by-side comparison across a broad panel of cell lines is not yet available.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound and Tamarixetin.

Methodology:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of this compound and Tamarixetin in methanol.

  • In a 96-well plate, add 100 µL of each compound concentration to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a solution without the test compound serves as the control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

G Start Start Prepare_DPPH Prepare DPPH Solution Start->Prepare_DPPH Prepare_Samples Prepare this compound/ Tamarixetin dilutions Start->Prepare_Samples Mix Mix Samples and DPPH in 96-well plate Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End G Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound/ Tamarixetin Seed_Cells->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

Rhamnetin's Mechanism of Action: A Cross-Validated Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the flavonoid Rhamnetin's mechanism of action, cross-validated against its structural analogs, primarily Quercetin and Isothis compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective performance comparison, detailing the molecular pathways this compound modulates.

Executive Summary

This compound, a naturally occurring O-methylated flavonoid, demonstrates significant anti-inflammatory, anticancer, and antioxidant properties. Its efficacy is rooted in the modulation of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Notch-1 cascades. Comparative studies reveal that while structurally similar to other flavonoids like Quercetin and Isothis compound, this compound exhibits a distinct and potent bioactivity profile, suggesting its potential as a promising therapeutic agent. This guide presents a cross-validation of its mechanism through quantitative data, detailed experimental protocols, and visual pathway diagrams.

Comparative Analysis of Bioactivity

This compound's biological activities have been quantitatively assessed and compared with its close structural relatives, Quercetin and Isothis compound. The following tables summarize the key findings from in vitro studies.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.

CompoundAssayCell LineConcentration% Inhibition of Nitric Oxide (NO)Source
This compound Griess AssayRAW 264.71 µM36.1%[1]
This compound Griess AssayRAW 264.750 µM95.7%[1]
Isothis compoundGriess AssayRAW 264.750 µM76.3%[1]
TamarixetinGriess AssayRAW 264.750 µM52.0%[1]
QuercetinGriess AssayRAW 264.750 µM73.8%[1]
CompoundAssayCell LineConcentration% Inhibition of Interleukin-6 (IL-6)Source
This compound ELISARAW 264.750 µM>76.3%
Isothis compoundELISARAW 264.750 µM76.3%
TamarixetinELISARAW 264.750 µM52.0%
QuercetinELISARAW 264.750 µM73.8%
Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines, with its efficacy being comparable to or, in some cases, exceeding that of its parent compound, Quercetin.

CompoundCell LineAssayIC50 Value (µM)Source
This compound SKOV3 (Ovarian Cancer)MTT AssayNot specified
QuercetinMCF-7 (Breast Cancer)MTT Assay73
QuercetinMDA-MB-231 (Breast Cancer)MTT Assay85
Isothis compoundBEL-7402 (Hepatocellular Carcinoma)MTT Assay74.4 µg/ml (approx. 235 µM)
Isothis compoundSW-480 (Colon Cancer)MTT Assay1.6 µg/mL (approx. 5 µM) for 72h
Isothis compoundHT-29 (Colon Cancer)MTT Assay15.6 µg/mL (approx. 49 µM) for 72h
Antioxidant Activity

The antioxidant potential of this compound, inferred from its parent compound Quercetin, is significant in scavenging free radicals.

CompoundAssayIC50 Value (µmol/L)Source
QuercetinDPPH Radical Scavenging3.07
Isothis compoundDPPH Radical Scavenging24.61
QuercetinABTS Radical Scavenging3.64
Isothis compoundABTS Radical Scavenging14.54

Validated Mechanisms of Action & Signaling Pathways

This compound's therapeutic effects are underpinned by its interaction with multiple intracellular signaling pathways. These have been cross-validated through various experimental approaches.

Anti-inflammatory Signaling

This compound exerts its anti-inflammatory effects primarily through the inhibition of the MAPK signaling pathway, specifically targeting p38, ERK, and JNK. This leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

Rhamnetin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade TLR4->MAPK_cascade p38 p38 MAPK_cascade->p38 ERK ERK MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK NFkB NF-κB p38->NFkB ERK->NFkB JNK->NFkB Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_genes This compound This compound This compound->p38 This compound->ERK This compound->JNK Inflammatory_mediators Inflammatory Mediators (NO, IL-6, TNF-α) Pro_inflammatory_genes->Inflammatory_mediators

Caption: this compound's anti-inflammatory mechanism via MAPK pathway inhibition.

Anticancer Signaling

In cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation by modulating the Notch-1 signaling pathway. It upregulates the expression of miR-34a, a tumor-suppressive microRNA, which in turn downregulates Notch-1.

Rhamnetin_Anticancer_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound p53 p53 This compound->p53 miR34a miR-34a p53->miR34a Notch1_mRNA Notch-1 mRNA miR34a->Notch1_mRNA Notch1_protein Notch-1 Protein Notch1_mRNA->Notch1_protein Apoptosis Apoptosis Notch1_protein->Apoptosis inhibits Proliferation_inhibition Inhibition of Proliferation Notch1_protein->Proliferation_inhibition

Caption: this compound's anticancer mechanism via the miR-34a/Notch-1 pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatants.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of this compound or other flavonoids for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent in a 96-well plate and incubated at room temperature for 10 minutes.

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot for p38 MAPK Phosphorylation

This technique is used to detect the phosphorylation status of p38 MAPK, a key indicator of its activation.

  • Protein Extraction: After treatment with this compound and/or an inflammatory stimulus, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated-p38 MAPK and total p38 MAPK.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated-p38 to total p38 is calculated to determine the extent of inhibition.

Clonogenic Assay for Anticancer Activity

This in vitro assay assesses the ability of a single cancer cell to undergo "unlimited" division and form a colony, thereby measuring the long-term efficacy of an anticancer agent.

  • Cell Seeding: A single-cell suspension of cancer cells (e.g., SKOV3) is prepared, and a specific number of cells are seeded into 6-well plates.

  • Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Incubation: The treatment medium is removed, and the cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.

  • Fixation and Staining: The colonies are fixed with a solution of 6% glutaraldehyde and stained with 0.5% crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted using a stereomicroscope.

  • Analysis: The plating efficiency and surviving fraction are calculated to determine the dose-dependent cytotoxic effect of this compound.

Conclusion

The cross-validated data presented in this guide underscore the potent and multifaceted therapeutic potential of this compound. Its superior anti-inflammatory activity compared to its structural analogs, coupled with its distinct anticancer mechanisms, positions it as a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate and guide future research in harnessing the full therapeutic promise of this natural flavonoid.

References

Rhamnetin vs. Quercetin: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the therapeutic potential of the flavonoid rhamnetin against its parent compound, quercetin. This document provides a detailed examination of their comparative efficacy, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Introduction

Flavonoids are a class of polyphenolic compounds widely recognized for their diverse pharmacological activities. Quercetin, a prominent member of this family, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. This compound, a naturally occurring O-methylated derivative of quercetin, has emerged as a compound of significant interest. The methylation at the 7-position of the A-ring in this compound alters its physicochemical properties, potentially influencing its bioavailability, metabolic stability, and biological efficacy compared to quercetin. This guide provides a detailed comparative analysis of this compound and quercetin to aid researchers in evaluating their respective therapeutic potential.

Structural Differences

The fundamental difference between this compound and quercetin lies in a single methyl group. This compound is the 7-O-methyl ether of quercetin. This seemingly minor structural modification can lead to significant differences in their biological activities.

Comparative Efficacy: A Data-Driven Analysis

The following sections provide a quantitative comparison of the efficacy of this compound and quercetin across key biological activities.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic effects. The ability to scavenge free radicals and modulate cellular antioxidant defense systems is crucial in mitigating oxidative stress-related pathologies.

Antioxidant AssayThis compound (IC50 in µM)Quercetin (IC50 in µM)Reference
DPPH Radical ScavengingNot directly available3.07[1]
ABTS Radical ScavengingNot directly available3.64[1]
Lipid Peroxidation InhibitionNot directly available6.67[1]

Note: Direct comparative IC50 values for this compound in these specific assays were not available in the cited literature. The values for quercetin are provided as a benchmark. The structural similarity suggests this compound also possesses potent antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Both this compound and quercetin have demonstrated the ability to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.

Inflammatory MediatorCell LineThis compound (% Inhibition at 50 µM)Quercetin (% Inhibition at 50 µM)Reference
Nitric Oxide (NO)RAW 264.7~95.7%Not directly compared[2]
Interleukin-6 (IL-6)RAW 264.7>75% (approx.)73.8%[2]

This compound has been shown to be a potent inhibitor of pro-inflammatory mediators. In LPS-stimulated RAW 264.7 macrophages, this compound inhibited nitric oxide production by approximately 95.7% at a concentration of 50 µM. It also demonstrated a slightly higher inhibition rate of Interleukin-6 (IL-6) production at the same concentration compared to quercetin.

Anticancer Activity

The potential of flavonoids as anticancer agents is an active area of research. Both this compound and quercetin have been shown to inhibit the proliferation of various cancer cell lines.

Cell LineThis compound (IC50 in µM)Quercetin (IC50 in µM)Reference
MCF-7 (Breast Cancer)Not directly available~20.9 - 73

Note: While a direct side-by-side IC50 comparison for this compound in MCF-7 cells was not found in the same study, research indicates that methylation of quercetin can in some cases reduce its cytotoxic effect on certain cancer cell lines.

Key Signaling Pathways

This compound and quercetin exert their biological effects by modulating several critical intracellular signaling pathways. Understanding their impact on these pathways is essential for elucidating their mechanisms of action and identifying potential therapeutic targets.

PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Its downstream effector, NF-κB, is a key transcription factor involved in inflammation and cancer. Both this compound and quercetin have been shown to inhibit this pathway, contributing to their anticancer and anti-inflammatory effects.

PI3K_Akt_NFkB_Pathway cluster_NFkB GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Ikk IKK Akt->Ikk IkB IκB Ikk->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression This compound This compound This compound->PI3K This compound->Akt This compound->NFkB Quercetin Quercetin Quercetin->PI3K Quercetin->Akt Quercetin->NFkB NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB Degradation of IκB

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by this compound and Quercetin.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is the primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and detoxifying enzymes. Both this compound and quercetin are known to activate this protective pathway.

Nrf2_ARE_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Nrf2_Keap1->Nrf2 Dissociation Ubiquitination Ubiquitination & Degradation Nrf2_Keap1->Ubiquitination ARE ARE Antioxidant_Genes Antioxidant & Detoxifying Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes This compound This compound This compound->Nrf2_Keap1 Quercetin Quercetin Quercetin->Nrf2_Keap1 Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE MAPK_Pathway Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, Proliferation) Transcription_Factors->Cellular_Response This compound This compound This compound->p38 This compound->JNK This compound->ERK Quercetin Quercetin Quercetin->p38 Quercetin->JNK Quercetin->ERK DPPH_Assay_Workflow Start Start Prepare_Reagents Prepare DPPH Solution & Test Compound Dilutions Start->Prepare_Reagents Mix Mix Test Compound with DPPH Solution Prepare_Reagents->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition & IC50 Value Measure_Absorbance->Calculate End End Calculate->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate (2-4h, 37°C) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate Calculate % Cell Viability & IC50 Value Measure_Absorbance->Calculate End End Calculate->End

References

Rhamnetin: A Comparative Guide to its In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Rhamnetin, a naturally occurring flavonoid, with alternative compounds. The information presented is supported by experimental data from both in vitro and in vivo studies, offering a comprehensive overview of its therapeutic potential in areas such as oncology, inflammation, and oxidative stress.

I. Comparative Analysis of this compound's Biological Activity

This compound, a 7-O-methylated derivative of quercetin, has demonstrated a range of pharmacological effects. This section compares its in vitro and in vivo activities with its parent compound, quercetin, and another methylated derivative, isothis compound.

Anticancer Activity

This compound exhibits promising anticancer properties by inducing programmed cell death, inhibiting tumor growth, and preventing metastasis.[1] It appears to selectively target cancerous cells, minimizing harm to normal tissues.[1]

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeAssayIC50 (µM)Reference
NCI-H1299Non-small cell lung cancerCell Viability (MTT)Non-cytotoxic up to 25 µM[2]
NCI-H460Non-small cell lung cancerCell Viability (MTT)Non-cytotoxic up to 25 µM[2]
HepG2Hepatocellular carcinomaCell Viability (MTT)Not specified, but enhances sorafenib sensitivity[3]

Table 2: In Vivo Anticancer Activity of this compound

Animal ModelCancer TypeThis compound DoseTumor Volume ReductionReference
Xenograft mouse modelNon-small cell lung cancerNot specifiedSignificant reduction with radiation
Ehrlich solid tumor bearing miceEhrlich Ascites Carcinoma100 µg/kg/daySignificant suppression
Ehrlich solid tumor bearing miceEhrlich Ascites Carcinoma200 µg/kg/dayMore pronounced suppression than 100 µg/kg
Antioxidant Activity

The antioxidant capacity of flavonoids is crucial to their protective effects against various diseases. While structurally similar, this compound, quercetin, and isothis compound exhibit differences in their antioxidant efficacy. Quercetin generally shows stronger radical scavenging activity in vitro, which is often attributed to the presence of the catechol group on its B-ring.

Table 3: Comparative In Vitro Antioxidant Activity

AssayThis compound (IC50 in µM)Quercetin (IC50 in µM)Isothis compound (IC50 in µM)Reference
DPPH Radical Scavenging-3.0724.61
ABTS Radical Scavenging-3.6414.54
Lipid Peroxidation Inhibition-6.676.67

Table 4: Comparative In Vivo Antioxidant Activity in Rats

CompoundDietEffect on Liver TBARS ContentReference
This compoundCholesterol-freeDecreased
QuercetinCholesterol-freeDecreased
Isothis compoundCholesterol-freeDecreased
Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects both in vitro and in vivo. It has been shown to be more potent than some of its isoforms with less cytotoxicity.

Table 5: In Vitro Anti-inflammatory Activity of this compound

Cell LineStimulantBiomarker MeasuredEffectReference
RAW264.7 macrophagesLPSIL-6, Nitric OxideInhibition of release
CRAB-stimulated macrophagesCRABIL-6, Nitric OxideInhibition of release
E. coli-stimulated macrophagesE. coliIL-6, Nitric OxideInhibition of release

Table 6: In Vivo Anti-inflammatory Activity of this compound

Animal ModelConditionThis compound DoseKey FindingsReference
Mouse model of sepsisCarbapenem-resistant Acinetobacter baumannii (CRAB) infection1 mg/kgReduced bacterial burden, normalized pro-inflammatory cytokine levels, alleviated lung damage
Mouse model of sepsisE. coli infection1 mg/kgReduced bacterial burden, normalized pro-inflammatory cytokine levels, alleviated lung damage

II. Pharmacokinetics and Bioavailability: A Comparative Overview

The therapeutic efficacy of flavonoids is heavily dependent on their bioavailability. Methylation, as seen in this compound and isothis compound, can alter physicochemical properties and, consequently, absorption and metabolism. Glycosylation also plays a significant role in the bioavailability of these compounds.

Table 7: Comparative Pharmacokinetics in Rats

CompoundAdministration RouteCmaxTmaxAUCReference
QuercetinOral (50 mg/kg)7.47 ± 2.63 µg/mL54.0 ± 25.1 min2590.5 ± 987.9 mg/L*min
Isothis compoundOral (0.25 mg/kg)57.8 ng/mL8.0 h838.2 ng·h/mL
Isothis compoundOral (0.5 mg/kg)64.8 ng/mL6.4 h1262.8 ng·h/mL
Isothis compoundOral (1.0 mg/kg)75.2 ng/mL7.2 h1623.4 ng·h/mL

III. Experimental Protocols

In Vitro: LPS-Stimulated Macrophage Assay

This assay is a standard method to evaluate the anti-inflammatory potential of compounds.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Analysis: The cell culture medium is collected to measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess reaction assay, and cytokines like TNF-α and IL-6 using ELISA kits. The expression of inflammatory proteins like iNOS and COX-2 in the cell lysates can be determined by Western blotting.

In Vivo: Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered a gold standard for inducing experimental sepsis that mimics the clinical course in humans.

  • Anesthesia and Analgesia: Mice are anesthetized, and appropriate analgesia is administered.

  • Surgical Procedure: A midline incision is made in the abdomen to expose the cecum. The cecum is ligated with a suture at a specific distance from the tip and then punctured once or twice with a needle of a specific gauge to allow fecal contents to leak into the peritoneal cavity. The cecum is then returned to the abdomen, and the incision is closed.

  • Fluid Resuscitation and Antibiotics: Animals receive fluid resuscitation (e.g., 0.5 ml normal saline) and a broad-spectrum antibiotic immediately after surgery.

  • Treatment: The test compound (e.g., this compound) is administered at predetermined time points post-CLP.

  • Monitoring and Endpoint Analysis: Animal survival is monitored over a period of time (e.g., two weeks). At the end of the experiment, blood and tissue samples can be collected to analyze bacterial load, cytokine levels, and markers of organ damage.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibition of the NF-κB and MAPK signaling pathways by flavonoids in LPS-stimulated macrophages.

G Inhibition of LPS-Induced Inflammatory Signaling by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->inflammatory_genes activates transcription of MAPK_pathway->nucleus This compound This compound This compound->IKK inhibits This compound->MAPK_pathway inhibits G Experimental Workflow for this compound Efficacy Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) compound_treatment Compound Treatment (this compound & Alternatives) cell_culture->compound_treatment stimulation Stimulation (e.g., LPS, Growth Factors) compound_treatment->stimulation assays Biological Assays (Viability, Cytokine, Protein Expression) stimulation->assays data_analysis_invitro Data Analysis (IC50, Dose-Response) assays->data_analysis_invitro correlation In Vitro-In Vivo Correlation data_analysis_invitro->correlation animal_model Animal Model Development (e.g., Sepsis, Tumor Xenograft) compound_admin Compound Administration (this compound & Alternatives) animal_model->compound_admin monitoring Monitoring (Survival, Tumor Growth) compound_admin->monitoring endpoint_analysis Endpoint Analysis (Histology, Biomarkers) monitoring->endpoint_analysis data_analysis_invivo Data Analysis (Efficacy, Toxicity) endpoint_analysis->data_analysis_invivo data_analysis_invivo->correlation

References

Rhamnetin vs. Isorhamnetin: A Comparative Guide to Their Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, understanding the nuanced differences between structurally similar compounds is paramount. Rhamnetin and isothis compound, two O-methylated flavonols, have both demonstrated potential as cytotoxic agents against various cancer cell lines. This guide provides an objective comparison of their cytotoxic profiles, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and isothis compound across a range of cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Cell LineCancer TypeCompoundIC50 (µM)Incubation Time (h)
MCF-7 Breast CancerIsothis compound~1072
This compound20, 25 (Significant inhibition)48
T47D Breast CancerIsothis compound~1072
BT474 Breast CancerIsothis compound~1072
BT-549 Breast CancerIsothis compound~1072
MDA-MB-231 Breast CancerIsothis compound~1072
MDA-MB-468 Breast CancerIsothis compound~1072
MCF10A Normal Breast EpithelialIsothis compound3872
SW-480 Colon CancerIsothis compound1.8 (approx. 5.7 µg/mL)24
Isothis compound0.8 (approx. 2.5 µg/mL)72
HT-29 Colon CancerIsothis compound13.04 (approx. 41.2 µg/mL)24
Isothis compound10.9 (approx. 34.4 µg/mL)72
NCI-H1299 Non-small Cell Lung CancerThis compoundNon-cytotoxic up to 154
NCI-H460 Non-small Cell Lung CancerThis compoundNon-cytotoxic up to 154
HEK-293 Human Embryonic KidneyThis compound>50 (over 92% viability)Not Specified
Isothis compound>50 (approx. 80.8% viability at 25 µM)Not Specified

Mechanisms of Action and Signaling Pathways

This compound and isothis compound induce cytotoxicity through distinct signaling pathways, ultimately leading to apoptosis or cell cycle arrest in cancer cells.

This compound: Targeting the miR-34a/Notch-1 Axis

This compound's primary mechanism of inducing apoptosis involves the upregulation of microRNA-34a (miR-34a).[1][2] This, in turn, suppresses the expression of Notch-1, a key signaling protein involved in cell proliferation and survival.[3][4] The downregulation of Notch-1 leads to the inhibition of the NF-κB pathway, a critical regulator of inflammatory and survival responses.[3] This cascade of events culminates in the activation of caspases and the induction of apoptosis.

Rhamnetin_Pathway This compound This compound p53 p53 This compound->p53 miR34a miR-34a p53->miR34a Notch1 Notch-1 miR34a->Notch1 NFkB NF-κB Pathway Notch1->NFkB Apoptosis Apoptosis NFkB->Apoptosis Isorhamnetin_Pathway Isothis compound Isothis compound PI3K_Akt PI3K/Akt/mTOR Pathway Isothis compound->PI3K_Akt MEK_ERK MEK/ERK Pathway Isothis compound->MEK_ERK CellCycle Cell Cycle (G2/M Arrest) Isothis compound->CellCycle Apoptosis Apoptosis PI3K_Akt->Apoptosis MEK_ERK->Apoptosis Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding (96-well plates) CellCulture->CellSeeding CompoundTreatment This compound/Isothis compound Treatment CellSeeding->CompoundTreatment MTT MTT Assay CompoundTreatment->MTT AnnexinV Annexin V/PI Staining CompoundTreatment->AnnexinV MicroplateReader Microplate Reader (Absorbance at 570nm) MTT->MicroplateReader FlowCytometer Flow Cytometer AnnexinV->FlowCytometer IC50 IC50 Calculation MicroplateReader->IC50 ApoptosisQuant Apoptosis Quantification FlowCytometer->ApoptosisQuant

References

Rhamnetin's Potency: A Comparative Analysis Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the flavonoid rhamnetin has emerged as a promising candidate with demonstrated inhibitory activity against key enzymes implicated in inflammatory and cell signaling pathways. This guide provides a comprehensive comparison of this compound's potency against established inhibitors of secretory Phospholipase A2 (sPLA2), c-Jun N-terminal Kinase 1 (JNK1), and p38 Mitogen-Activated Protein Kinase (p38 MAPK), offering researchers, scientists, and drug development professionals a valuable resource for evaluating its potential.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory potency of this compound and known inhibitors against sPLA2, JNK1, and p38 MAPK. The data is presented to facilitate a clear and objective comparison.

Table 1: Comparison of Inhibitory Activity against Secretory Phospholipase A2 (sPLA2)

InhibitorTypePotency (IC50)Notes
This compound FlavonoidInhibitory Potential Exhibited[1][2]A specific IC50 value has not been determined, but studies confirm its ability to inhibit sPLA2 activity.
QuercetinFlavonoidGreater inhibitory potential than this compound[3]A parent compound of this compound, showing strong inhibition.
LY311727Indole derivative23 nM[4]A potent and well-characterized sPLA2 inhibitor.
Varespladib (LY315920)Indole derivative9 - 14 nMA highly potent inhibitor that has undergone clinical investigation.
IndoxamOxazolidinone derivative5 - 60 nMA potent inhibitor of multiple sPLA2 subtypes.[5]

Table 2: Comparison of Inhibitory Activity against c-Jun N-terminal Kinase 1 (JNK1)

InhibitorTypePotency (IC50)Binding Affinity (M⁻¹)
This compound Flavonoid0.410 µM9.7 x 10⁸
SP600125Anthrapyrazolone0.118 µM-
Tanzisertib (CC-930)Pyrazolopyrimidine61 nM-
JNK-IN-8Covalent inhibitor4.7 nM-

Table 3: Comparison of Inhibitory Activity against p38 Mitogen-Activated Protein Kinase (p38 MAPK)

InhibitorTypePotency (IC50)Binding Affinity (M⁻¹)
This compound Flavonoid-2.31 x 10⁷
SB203580Pyridinyl imidazole48 nM-
Doramapimod (BIRB 796)Pyridinyl-pyrazole38 nM (p38α)-
VX-745Pyridinyl-imidazolePotent and selective p38α inhibitor-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Secretory Phospholipase A2 (sPLA2) Inhibition Assay

This protocol is based on the method used to determine the inhibitory potential of this compound and its analogs.

Principle: The enzymatic activity of sPLA2 is measured by its ability to hydrolyze a substrate, leading to a detectable product. The inhibition of this activity by a test compound is quantified by comparing the reaction rate in the presence and absence of the inhibitor.

Materials:

  • Secretory PLA2 (sPLA2) from Bothrops jararacussu venom

  • This compound and other test compounds

  • Substrate: 4-nitro-3-(octanoyloxy)benzoic acid

  • Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of sPLA2, this compound, and other test compounds in an appropriate solvent.

  • In a 96-well plate, add 20 µL of the assay buffer.

  • Add 20 µL of the test compound at various concentrations.

  • Add 20 µL of the sPLA2 solution and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 200 µL of the substrate solution.

  • Measure the absorbance at 425 nm every minute for 20 minutes using a microplate reader.

  • The inhibitory activity is calculated as the percentage decrease in the rate of substrate hydrolysis in the presence of the inhibitor compared to the control (enzyme and substrate without inhibitor).

JNK1 and p38 MAPK Inhibition Assays (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the IC50 values of kinase inhibitors.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.

Materials:

  • Recombinant human JNK1 or p38 MAPK enzyme

  • This compound and other test compounds

  • Kinase-specific substrate (e.g., ATF2 for p38 MAPK)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in the kinase reaction buffer.

  • In a white assay plate, add the test compound dilutions.

  • Add the kinase enzyme to each well.

  • Add the kinase substrate and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its inhibitory activity.

cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli / Stress Receptor Receptor Stimuli->Receptor sPLA2 sPLA2 Receptor->sPLA2 activates MAP3K MAPKKK Receptor->MAP3K Arachidonic_Acid Arachidonic Acid sPLA2->Arachidonic_Acid produces MAP2K MAPKK MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 JNK JNK MAP2K->JNK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) p38->Transcription_Factors JNK->Transcription_Factors Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins leads to Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Rhamnetin_sPLA2 This compound Rhamnetin_sPLA2->sPLA2 inhibits Rhamnetin_MAPK This compound Rhamnetin_MAPK->p38 inhibits Rhamnetin_MAPK->JNK inhibits

Caption: this compound's inhibition of sPLA2 and MAPK signaling pathways.

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Reagents: Enzyme, Substrate, ATP, Inhibitor (this compound) B Dispense Reagents into 96-well Plate A->B C Incubate at Controlled Temperature B->C D Initiate Reaction (e.g., add ATP) C->D E Stop Reaction and Add Detection Reagents D->E F Measure Signal (e.g., Luminescence) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for determining inhibitor potency.

References

Replicating published findings on Rhamnetin's bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of published findings on the bioactivity of Rhamnetin, a naturally occurring flavonoid. It offers a comparative analysis of its anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed protocols to aid in the replication of these findings.

A Potent Agent in Cancer Therapy

This compound has demonstrated significant anticancer effects across a variety of cancer cell lines.[1] Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and the modulation of key signaling pathways that are often dysregulated in cancer.[1][2]

Comparative Anticancer Activity of this compound (IC50 values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound in various cancer cell lines, providing a basis for comparing its efficacy.

Cell LineCancer TypeIC50 (µM)Reference
SKOV3Ovarian CancerNot specified, but cytotoxic effects confirmed[3]
NCI-H1299Non-small Cell Lung CancerNon-cytotoxic doses up to 25 µM used to study radiosensitization[4]
NCI-H460Non-small Cell Lung CancerNon-cytotoxic doses up to 25 µM used to study radiosensitization
MCF-7Breast CancerDose-dependent inhibition of proliferation
Prostate Cancer CellsProstate CancerInduces apoptosis and reduces intracellular ROS
K562LeukemiaIC50 of Rheum ribes extract (containing this compound) was 115 µg/mL

Modulator of Inflammatory Responses

This compound exhibits potent anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. Studies have shown its ability to suppress nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages.

Quantitative Anti-inflammatory Effects of this compound
BiomarkerCell LineInhibitionReference
Nitric Oxide (NO)RAW264.7Dose-dependent suppression
Nitric Oxide (NO)CRAB-stimulated macrophages22.3% inhibition at 3.1 µM, 77.5% at 50 µM
Interleukin-6 (IL-6)RAW264.7Dose-dependent suppression
Interleukin-6 (IL-6)CRAB-stimulated macrophages5.4% inhibition at 3.1 µM, 74.4% at 50 µM
Tumor Necrosis Factor-α (TNF-α)LPS-stimulated macrophagesSuppression of mTNF-α
Serum TNF-α (in vivo)CRAB-induced sepsis mouse model68% suppression
Serum IL-6 (in vivo)CRAB-induced sepsis mouse model87% suppression

A Robust Antioxidant

The antioxidant activity of this compound is a key aspect of its therapeutic potential, contributing to its anticancer and anti-inflammatory effects. It acts by scavenging harmful reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.

Comparative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various standard assays, with the results often presented as IC50 values.

AssayIC50 (µM)Reference
DPPH radical scavengingNot specified, but activity confirmed
ABTS radical scavengingNot specified, but activity confirmed

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by targeting several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative effects in cancer cells.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_Pathway This compound This compound p38_JNK p38 & JNK This compound->p38_JNK inhibits Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK MAPKK->p38_JNK Inflammation Inflammatory Response p38_JNK->Inflammation NFkB_Pathway This compound This compound IKK IKK This compound->IKK inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression Notch1_Pathway This compound This compound miR_34a miR-34a This compound->miR_34a upregulates Notch1 Notch-1 miR_34a->Notch1 inhibits Hes1 Hes1 Notch1->Hes1 Apoptosis Apoptosis Notch1->Apoptosis Cell_Proliferation Cell Proliferation Hes1->Cell_Proliferation Experimental_Workflow Start Start: Prepare this compound Stock Solution Cell_Culture Cell Culture (Cancer & Macrophage Lines) Start->Cell_Culture Antioxidant_Assay Antioxidant Activity: (DPPH, ABTS assays) Start->Antioxidant_Assay MTT_Assay Anticancer Activity: MTT Assay (IC50) Cell_Culture->MTT_Assay Inflammation_Assay Anti-inflammatory Activity: (NO, IL-6, TNF-α assays) Cell_Culture->Inflammation_Assay Pathway_Analysis Mechanism of Action: Signaling Pathway Analysis (Western Blot, Reporter Assays) MTT_Assay->Pathway_Analysis Inflammation_Assay->Pathway_Analysis Data_Analysis Data Analysis & Interpretation Pathway_Analysis->Data_Analysis

References

Rhamnetin: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of oncology and drug development, the flavonoid Rhamnetin has emerged as a compound of significant interest due to its demonstrated anti-cancer properties. This guide provides a comparative overview of this compound's efficacy and mechanisms of action across various human cancer cell lines, supported by experimental data and detailed protocols.

This compound, a naturally occurring O-methylated flavonol, has been shown to selectively target cancerous cells while exhibiting minimal toxicity to normal, healthy cells. Its multifaceted mechanism of action involves the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and modulation of key signaling pathways implicated in tumorigenesis. This comparative study synthesizes findings from multiple studies to present a clear picture of this compound's potential as a therapeutic agent.

Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines compared to a non-cancerous human cell line, highlighting its selective cytotoxicity.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7 Breast Adenocarcinoma~20-25 µM (at 48h)[1]
NCI-H1299 Non-Small Cell Lung Carcinoma>25 µM (non-cytotoxic up to 15µM)[2]
NCI-H460 Non-Small Cell Lung Carcinoma>25 µM (non-cytotoxic up to 15µM)[2]
SKOV3 Ovarian CancerNot explicitly stated, but shown to halt cell cycle and trigger apoptosis[3]
LNCaP Prostate CancerApoptotic effects observed[4]
PC-3 Prostate CancerApoptotic effects observed
MRC-5 Normal Human Lung FibroblastLow toxicity observed

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used. The data presented here is for comparative purposes.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 15, 20, 25 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with this compound at desired concentrations and for a specific duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of this compound's action.

Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, Notch-1, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound in different cancer cell types.

Rhamnetin_Breast_Cancer_Pathway This compound This compound p53 p53 (Tumor Suppressor) This compound->p53 Upregulates miR_34a miR-34a p53->miR_34a Activates Apoptosis Apoptosis p53->Apoptosis Promotes Notch1 Notch-1 (Oncogene) miR_34a->Notch1 Inhibits Notch1->Apoptosis Inhibits

This compound's effect on the p53/miR-34a/Notch-1 pathway in breast cancer cells.

In breast cancer cells, such as MCF-7, this compound has been shown to upregulate the tumor suppressor protein p53. This, in turn, activates the expression of microRNA-34a (miR-34a), which subsequently inhibits the expression of the oncogenic protein Notch-1. The downregulation of Notch-1, coupled with the pro-apoptotic activity of p53, leads to the induction of apoptosis in these cancer cells.

Rhamnetin_NSCLC_Pathway This compound This compound p53 p53 This compound->p53 Activates Radiation Radiation Notch1 Notch-1 Radiation->Notch1 Induces miR_34a miR-34a p53->miR_34a Upregulates miR_34a->Notch1 Inhibits Radioresistance Radioresistance Notch1->Radioresistance Promotes EMT Epithelial-Mesenchymal Transition (EMT) Notch1->EMT Promotes

This compound's role in sensitizing NSCLC cells to radiation via the p53/miR-34a/Notch-1 axis.

In non-small cell lung cancer (NSCLC) cell lines like NCI-H1299 and NCI-H460, this compound demonstrates a radiosensitizing effect. It enhances the expression of p53, leading to the upregulation of miR-34a. This microRNA then suppresses the radiation-induced overexpression of Notch-1, a key factor in radioresistance and the epithelial-mesenchymal transition (EMT), a process critical for metastasis.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cell lines.

Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., MCF-7, A549) Rhamnetin_Treatment This compound Treatment (Varying Concentrations & Times) Cell_Culture->Rhamnetin_Treatment Cell_Viability Cell Viability Assay (MTT) Rhamnetin_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Rhamnetin_Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot) Rhamnetin_Treatment->Protein_Analysis Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

References

Rhamnetin's Therapeutic Index: A Comparative Analysis with Conventional Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of rhamnetin, a naturally occurring flavonoid, against conventional anti-inflammatory and anticancer drugs. The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that elicits a toxic response and the dose that produces a therapeutic effect. A higher TI indicates a wider safety margin. This comparison aims to shed light on the potential of this compound as a therapeutic agent by contextualizing its efficacy and toxicity profile.

Executive Summary

This compound, a flavonoid found in various plants, has demonstrated significant anti-inflammatory and anticancer properties in preclinical studies. While a definitive in vivo therapeutic index for this compound has not been established in the literature, available data suggests a favorable safety profile. This guide synthesizes in vitro efficacy data and in vivo toxicity studies to provide an estimated therapeutic index for this compound and compares it with established conventional drugs such as diclofenac, dexamethasone, and doxorubicin. The data presented herein suggests that this compound holds promise as a therapeutic candidate with potentially a wider therapeutic window than some conventional agents, warranting further investigation.

Data Presentation: Comparative Therapeutic Index

The following table summarizes the available data for this compound and conventional drugs. It is important to note that a direct comparison of therapeutic indices can be challenging due to variations in experimental models and methodologies. The therapeutic index for this compound is estimated based on available in vitro and in vivo data.

CompoundTherapeutic ApplicationLD50 (mg/kg, oral, mouse)ED50 / IC50Therapeutic Index (TI = LD50/ED50 or IC50)Reference
This compound Anti-inflammatory> 2000 (Not established, assumed low toxicity)ED50 (Carrageenan-induced paw edema): Not established; IC50 (RAW 264.7, LPS-stimulated NO production): ~10 µM (3.16 mg/L)High (Estimated) [1]
AnticancerIC50 (NCI-H460 lung cancer cells): ~15 µM (4.74 mg/L)[2]
Diclofenac Anti-inflammatory~390ED50 (Carrageenan-induced paw edema): ~10 mg/kg~39 [3]
Dexamethasone Anti-inflammatory6500ED50 (Inflammation): ~0.1 mg/kg~65000 [4][5]
Doxorubicin Anticancer~570ED50 (Various tumors): Highly variableNarrow (clinically)

Note: The therapeutic index for this compound is an estimation. The LD50 is inferred from general statements about its low toxicity. The IC50 values are from in vitro studies and are not directly comparable to in vivo ED50 values. The therapeutic index for doxorubicin is known to be narrow in clinical practice, though a precise numerical value is difficult to ascertain from preclinical data alone.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The median lethal dose (LD50) is determined by administering a single dose of the test substance to a group of animals (typically mice or rats) via oral gavage.

  • Animal Model: Male and female Swiss albino mice (20-25g).

  • Procedure: Animals are fasted overnight. The test substance is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). A range of doses are administered orally to different groups of animals.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Calculation: The LD50 is calculated using statistical methods, such as the probit analysis, which determines the dose at which 50% of the animals are expected to die.

Carrageenan-Induced Paw Edema Assay (ED50 for Anti-inflammatory Activity)

This is a standard in vivo model to assess the efficacy of anti-inflammatory drugs.

  • Animal Model: Wistar rats (150-200g).

  • Procedure: The test compound or vehicle is administered orally or intraperitoneally. After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for each group compared to the control group. The ED50, the dose that causes 50% inhibition of edema, is then determined.

In Vitro Cytotoxicity Assay (IC50)

The half-maximal inhibitory concentration (IC50) for anticancer drugs is typically determined using a cell viability assay, such as the MTT assay.

  • Cell Lines: Relevant cancer cell lines (e.g., NCI-H460 for lung cancer) are cultured in appropriate media.

  • Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.

  • Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mandatory Visualization

Rhamnetin_p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Pro_inflammatory_Cytokines This compound This compound This compound->p38_MAPK Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: this compound's inhibition of the p38 MAPK signaling pathway.

TI_Workflow start Start: Drug Candidate toxicity_studies In Vivo Toxicity Studies (e.g., Acute Oral Toxicity) start->toxicity_studies efficacy_studies In Vivo Efficacy Studies (e.g., Disease Model) start->efficacy_studies ld50 Determine LD50 toxicity_studies->ld50 ed50 Determine ED50 efficacy_studies->ed50 calculate_ti Calculate Therapeutic Index (TI = LD50 / ED50) ld50->calculate_ti ed50->calculate_ti evaluate_safety Evaluate Safety and Efficacy Profile calculate_ti->evaluate_safety end End: Decision on Further Development evaluate_safety->end

Caption: Experimental workflow for determining the therapeutic index.

TI_Comparison_Logic TI Therapeutic Index (TI) High_TI High TI TI->High_TI is Low_TI Low TI TI->Low_TI is Wide_Margin Wider Safety Margin High_TI->Wide_Margin implies This compound This compound (Estimated) High_TI->this compound Conventional_High e.g., Dexamethasone High_TI->Conventional_High Narrow_Margin Narrower Safety Margin Low_TI->Narrow_Margin implies Conventional_Low e.g., Doxorubicin, Diclofenac Low_TI->Conventional_Low

Caption: Logical relationship in comparing therapeutic indices.

References

Safety Operating Guide

Safe Disposal of Rhamnetin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Rhamnetin is a critical component of laboratory safety and environmental responsibility. As a bioactive flavonoid compound, this compound and its associated waste must be managed as hazardous chemical waste. Adherence to the following procedures is essential to mitigate risks to personnel and the environment. Under no circumstances should this compound be disposed of in regular trash or discharged into the sewer system[1][2].

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.

Personal Protective Equipment (PPE): When handling this compound in any form, personnel must wear the following to prevent contamination of skin, eyes, and personal clothing[3]:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Engineering Controls:

  • Ventilation: All work with solid this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of dust inhalation[4][5].

Spill Response: In the event of a spill, cleanup should be performed immediately while wearing appropriate PPE.

  • Avoid actions that generate dust.

  • Carefully sweep up the solid material.

  • Collect the spilled substance and all contaminated cleanup materials (e.g., wipes, absorbent pads) into a suitable, sealable container for disposal as hazardous waste.

  • Wash the spill area with soap and water, and collect the contaminated water for disposal if local regulations require.

Standard Operating Protocol for this compound Disposal

This protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste. This material must be disposed of as hazardous waste through a licensed professional service or an institutional Environmental Health and Safety (EHS) program.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to ensure safe handling and disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder, along with contaminated disposable materials such as weighing papers, gloves, and wipes, in a dedicated hazardous waste container.

    • This container must be durable, leak-proof, and have a secure lid.

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container.

    • Do not mix this compound solutions with incompatible waste streams, particularly strong oxidizing agents.

    • Rinseate from triple-rinsing emptied this compound containers must also be collected as hazardous liquid waste.

Step 2: Container Labeling

Proper labeling is a critical regulatory requirement for hazardous waste.

  • Immediately upon adding waste, affix your institution's official hazardous waste label to the container.

  • The label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • Any other chemical constituents and their approximate concentrations.

    • The date when waste was first added (accumulation start date).

    • Relevant hazard information (e.g., "Irritant").

Step 3: On-Site Storage

Store waste containers safely within the laboratory prior to collection.

  • Location: Keep sealed waste containers in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.

  • Conditions: The storage area must be secure, well-ventilated, and away from heat sources or incompatible chemicals. Ensure the container is kept closed at all times except when adding waste.

  • Containment: Place containers in secondary containment (e.g., a chemical-resistant tray) to manage any potential leaks.

Step 4: Arranging for Final Disposal
  • Once the waste container is full or has reached its designated storage time limit, contact your institution's EHS department or a licensed hazardous waste disposal service to schedule a pickup.

  • Do not attempt to transport hazardous waste off-site yourself.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound. This information is valuable for safety assessments and regulatory documentation.

PropertyValueSource(s)
Molar Mass 316.26 g/mol
Chemical Formula C₁₆H₁₂O₇
Acute Toxicity Oral TDLO (Rat): 10 mg/kg
Hazards Skin and eye irritant. Slightly hazardous to aquatic environments.

TDLO (Toxic Dose Low): The lowest dose of a substance reported to have produced any toxic effect in a particular animal species.

Visualized Workflow for this compound Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste, from generation to final pickup.

Rhamnetin_Disposal_Workflow cluster_generation Point of Generation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., powder, gloves, wipes) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, rinseate) start->liquid_waste collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Sealed Container in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste pickup Schedule Pickup with EHS or Licensed Waste Contractor store_waste->pickup

Caption: Workflow for the safe disposal of solid and liquid this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Rhamnetin

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a secure laboratory environment are paramount. This guide provides immediate, essential safety and logistical information for handling Rhamnetin, a flavonoid with diverse biological activities. Adherence to these protocols will minimize exposure risks and ensure compliant disposal, fostering a culture of safety and responsibility in your laboratory.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2]. Therefore, treating this compound with a high degree of caution is mandatory.

Key Hazard Information:

  • Skin Irritation: Causes skin irritation (H315)[1][2].

  • Eye Irritation: Causes serious eye irritation (H319)[1].

  • Respiratory Irritation: May cause respiratory irritation (H335).

Before beginning any work with this compound, ensure you are familiar with your institution's chemical hygiene plan and have access to a fully stocked first-aid kit and emergency shower/eyewash station.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table summarizes the mandatory PPE for various laboratory procedures involving this compound.

Equipment Specification Use Case
Eye Protection Chemical safety goggles meeting EN 166 standards or ANSI Z87.1-compliant goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.Mandatory for all handling procedures, including weighing, solution preparation, and disposal.
Hand Protection Chemical-resistant nitrile gloves. Check for and remove any tears or holes before use. Consider double-gloving for added protection.Must be worn at all times when handling this compound, its solutions, or contaminated materials. Change gloves immediately if contaminated.
Respiratory Protection A NIOSH-approved N95 or higher-rated dust mask or respirator. A fitted respirator with appropriate cartridges may be necessary for large quantities or in poorly ventilated areas.Required when handling this compound powder, especially during weighing and transfers, to prevent inhalation of airborne particles.
Protective Clothing A long-sleeved laboratory coat. A chemical-resistant apron or coveralls should be worn over the lab coat for procedures with a high risk of splashing.Mandatory to protect skin and personal clothing from contamination. Lab coats should be buttoned and sleeves should be down to the wrists.
Footwear Closed-toe shoes made of a non-porous material.Required in all laboratory settings where hazardous chemicals are handled.

Step-by-Step Operational Plan for Safe Handling

Following a systematic workflow is crucial for minimizing the risk of exposure to this compound.

1. Preparation and Weighing:

  • Conduct all work with solid this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Before weighing, ensure the area is clean and free of clutter.

  • Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • Handle the compound gently to avoid creating airborne dust.

2. Solution Preparation:

  • This compound is soluble in organic solvents like DMSO and dimethyl formamide.

  • When dissolving, add the solvent to the solid this compound slowly to prevent splashing.

  • If preparing an aqueous solution, first dissolve this compound in a minimal amount of DMSO before diluting with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3. Post-Handling Procedures:

  • After handling, wipe down the work area with a suitable decontaminating solution.

  • Thoroughly wash your hands and any exposed skin with soap and water.

  • Remove and properly dispose of contaminated gloves and other disposable PPE.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a decontaminating solution.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations. This compound waste should be treated as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

2. Container Labeling and Storage:

  • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added.

  • Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat sources.

3. Disposal Arrangement:

  • Do not dispose of this compound down the drain or in regular trash.

  • Once the waste container is full or reaches its storage time limit, arrange for collection by your institution's licensed hazardous waste disposal service.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Rhamnetin_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh this compound Powder prep_area->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete experiment dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: A flowchart outlining the procedural steps for the safe handling of this compound in a laboratory setting.

References

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試験管内研究製品の免責事項と情報

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